Product packaging for Ethyl 5-oxo-5-(9-phenanthryl)valerate(Cat. No.:CAS No. 898752-88-0)

Ethyl 5-oxo-5-(9-phenanthryl)valerate

Cat. No.: B1325927
CAS No.: 898752-88-0
M. Wt: 320.4 g/mol
InChI Key: QSMCWNVREMBRCR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(9-phenanthryl)valerate is a useful research compound. Its molecular formula is C21H20O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O3 B1325927 Ethyl 5-oxo-5-(9-phenanthryl)valerate CAS No. 898752-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-5-phenanthren-9-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMCWNVREMBRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645607
Record name Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-88-0
Record name Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 5-oxo-5-(9-phenanthryl)valerate" CAS number 898752-88-0 properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 898752-88-0

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential biological activities of Ethyl 5-oxo-5-(9-phenanthryl)valerate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is classified as a γ-keto ester.[1] Its structure incorporates a phenanthrene moiety, a polycyclic aromatic hydrocarbon known for conferring unique electronic and steric properties, and a keto-ester functional group, which makes it a versatile intermediate for further chemical modifications.[1]

PropertyValueSource
CAS Number 898752-88-0[1]
Molecular Formula C₂₁H₂₀O₃[2]
Molecular Weight 320.38 g/mol [3]
InChI Key QSMCWNVREMBRCR-UHFFFAOYSA-N[1]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristics based on analogous structures and spectroscopic principles.

Spectroscopy Predicted Data
¹H NMR * Aromatic Protons (phenanthrene): Multiple signals in the range of 7.5-8.8 ppm. The protons closest to the carbonyl group will be shifted downfield. * Ethyl Ester Protons: A quartet around 4.1 ppm (OCH₂) and a triplet around 1.2 ppm (CH₃).[3][4] * Valerate Chain Protons: Triplets around 3.2 ppm (CH₂ adjacent to carbonyl), 2.5 ppm (CH₂ adjacent to ester), and a multiplet around 2.0 ppm for the central CH₂.
¹³C NMR * Carbonyl Carbons: Ketone C=O around 198-202 ppm; Ester C=O around 172-175 ppm. * Phenanthrene Carbons: Multiple signals in the aromatic region (120-140 ppm). * Ethyl Ester Carbons: OCH₂ around 61 ppm; CH₃ around 14 ppm.[5] * Valerate Chain Carbons: Resonances in the range of 20-40 ppm.
IR Spectroscopy * C=O Stretching (Ketone): Strong absorption band around 1680-1690 cm⁻¹ (conjugated to the aromatic ring).[6] * C=O Stretching (Ester): Strong absorption band around 1730-1740 cm⁻¹.[7] * C-O Stretching (Ester): Absorption in the 1100-1300 cm⁻¹ region. * Aromatic C-H Stretching: Above 3000 cm⁻¹. * Aliphatic C-H Stretching: Below 3000 cm⁻¹.
Mass Spectrometry * Molecular Ion Peak (M⁺): m/z = 320. * Major Fragmentation Peaks: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 275. A prominent peak corresponding to the phenanthroyl cation at m/z = 205. Further fragmentation of the phenanthrene ring is also expected.[8][9]

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound involves a two-step process: Friedel-Crafts acylation followed by Fischer esterification.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Ester Formation A Phenanthrene D Friedel-Crafts Acylation A->D B Glutaric Anhydride B->D C AlCl₃ (Lewis Acid) C->D E 5-oxo-5-(9-phenanthryl)valeric acid D->E H Fischer Esterification E->H F Ethanol F->H G H₂SO₄ (Acid Catalyst) G->H I This compound H->I

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-oxo-5-(9-phenanthryl)valeric acid (Friedel-Crafts Acylation)

This step involves the acylation of phenanthrene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add glutaric anhydride (1.1 equivalents) portion-wise.

  • After the addition is complete, add a solution of phenanthrene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, 5-oxo-5-(9-phenanthryl)valeric acid, can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Fischer Esterification)

The carboxylic acid precursor is then esterified using ethanol in the presence of a strong acid catalyst.[10]

Experimental Protocol:

  • Dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, phenanthrene derivatives are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[3][4][11][12][13] These activities are often attributed to the ability of the planar aromatic system to intercalate with DNA or interact with protein active sites.

Potential Signaling Pathways

Based on the activities of other phenanthrene compounds, potential signaling pathways that could be modulated by this compound include:

  • Inflammatory Pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), and modulation of transcription factors such as NF-κB.[14]

  • Apoptosis Pathways: Induction of programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

  • Bacterial Growth Inhibition: Disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[4]

Experimental Protocols for Biological Screening

The following are generalized protocols for the preliminary screening of the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.[11]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of this compound and incubate for a further 24 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay screens for anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.[15]

Methodology:

  • Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Incubate the mixture at 37 °C for 20 minutes.

  • Induce denaturation by heating at 72 °C for 5 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Diclofenac sodium can be used as a positive control. A decrease in turbidity indicates inhibition of protein denaturation.

Antibacterial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[16]

Experimental Workflow:

G cluster_0 Compound Preparation cluster_1 Inoculation cluster_2 Incubation A Prepare serial dilutions of the compound in a 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 24h B->C D Visually assess for bacterial growth to determine MIC C->D

Caption: Workflow for the broth microdilution antibacterial assay.

Methodology:

  • Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 5-oxo-5-(9-phenanthryl)valerate, a compound of interest in various research and development applications. The following information has been compiled to support laboratory work, computational modeling, and further scientific investigation.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental design and interpretation.

PropertyValue
Molecular Formula C21H20O3[1]
Molecular Weight 320.4 g/mol [2]

As this guide focuses solely on the molecular weight and formula of this compound, sections on experimental protocols and signaling pathways are not applicable.

References

"Ethyl 5-oxo-5-(9-phenanthryl)valerate" synthesis from 5-oxo-5-(9-phenanthryl)valeric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate from its precursor, 5-oxo-5-(9-phenanthryl)valeric acid. The primary synthetic route is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. This document provides a comprehensive overview of the methodology, including a representative experimental protocol and the underlying chemical principles.

Introduction

This compound is a keto ester containing a bulky phenanthryl moiety. Such compounds are of interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the phenanthrene nucleus. The synthesis of this specific ester from its corresponding carboxylic acid is a direct application of the Fischer-Speier esterification, a cornerstone of organic synthesis for the formation of esters.[1]

The reaction involves the treatment of 5-oxo-5-(9-phenanthryl)valeric acid with ethanol in the presence of a strong acid catalyst. The equilibrium of this reaction is typically shifted towards the product by using a large excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.

Reaction Scheme and Mechanism

The overall transformation is the conversion of a carboxylic acid to an ethyl ester through an acid-catalyzed nucleophilic acyl substitution.

Signaling Pathway of Fischer-Speier Esterification

Fischer_Esterification RCOOH 5-oxo-5-(9-phenanthryl)valeric acid Protonated_RCOOH Protonated Carboxylic Acid (Activated Electrophile) RCOOH->Protonated_RCOOH Protonation H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack EtOH Ethanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester H2O Water Water_Elimination->H2O Byproduct Protonated_Ester->H_plus Catalyst Regeneration Ester This compound Protonated_Ester->Ester Deprotonation Experimental_Workflow Start Start Mix Combine 5-oxo-5-(9-phenanthryl)valeric acid and anhydrous ethanol in a round-bottom flask. Start->Mix Add_Catalyst Slowly add concentrated sulfuric acid with cooling and stirring. Mix->Add_Catalyst Reflux Heat the mixture to reflux and maintain for several hours. Add_Catalyst->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Evaporate Remove excess ethanol using a rotary evaporator. Cool->Evaporate Dissolve Dissolve the residue in ethyl acetate. Evaporate->Dissolve Wash_Bicarb Wash with saturated sodium bicarbonate solution. Dissolve->Wash_Bicarb Wash_Brine Wash with brine. Wash_Bicarb->Wash_Brine Dry Dry the organic layer over anhydrous sodium sulfate. Wash_Brine->Dry Filter_Evaporate Filter and concentrate the organic layer in vacuo. Dry->Filter_Evaporate Purify Purify the crude product (e.g., column chromatography). Filter_Evaporate->Purify End Obtain this compound Purify->End

References

Spectroscopic Data for Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound Ethyl 5-oxo-5-(9-phenanthryl)valerate, a molecule of interest in synthetic and medicinal chemistry. Despite a thorough search of publicly available scientific databases and chemical repositories, experimental spectroscopic data for this specific compound remains largely unavailable. This guide summarizes the current status of knowledge and provides context for the expected spectroscopic characteristics based on its chemical structure.

Introduction

This compound possesses a unique chemical architecture, incorporating a polycyclic aromatic phenanthrene moiety, a ketone, and an ethyl ester functional group. This combination of features makes it a potential candidate for various applications, including as a building block in organic synthesis or as a scaffold in drug discovery. Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of such compounds. However, as of the latest searches, detailed experimental spectra for this compound have not been published in accessible literature.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 898752-88-0[1][2]
Molecular Formula C21H20O3[2]
Molecular Weight 320.4 g/mol [1]
InChI Key QSMCWNVREMBRCR-UHFFFAOYSA-N[1]

Spectroscopic Data: Current Availability

A comprehensive search for experimental spectroscopic data for this compound has yielded no publicly available ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data.[1] Chemical suppliers and databases that list the compound do not currently provide any experimental spectra.

Predicted Spectroscopic Characteristics

In the absence of experimental data, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the phenanthrene ring, the aliphatic chain protons, and the ethyl ester group. The aromatic region would likely be complex due to the coupling of the phenanthrene protons. The methylene protons adjacent to the ketone and the ester would appear as triplets, while the methylene protons in the middle of the chain would likely be a multiplet. The ethyl group would present as a quartet and a triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum would be expected to show signals for the carbonyl carbons of the ketone and the ester, multiple signals in the aromatic region for the phenanthrene ring, and signals for the aliphatic carbons of the valerate chain and the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands characteristic of its functional groups.[1] Key expected peaks would include C=O stretching vibrations for the ketone and the ester, C-O stretching for the ester, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[1]

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (320.4 g/mol ). Fragmentation patterns would likely involve cleavage at the keto and ester functionalities.

Experimental Protocols

As no experimental data has been cited, a detailed experimental protocol cannot be provided. However, standard methodologies for obtaining spectroscopic data would be applicable.

  • NMR Spectroscopy: Samples would typically be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • IR Spectroscopy: Spectra could be obtained using an FT-IR spectrometer, with the sample prepared as a thin film, a KBr pellet, or analyzed directly using an ATR accessory.

  • Mass Spectrometry: A variety of ionization techniques could be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer to determine the mass-to-charge ratio of the molecule and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Validation.

Conclusion

While "this compound" is a documented chemical entity, a notable gap exists in the public domain regarding its experimental spectroscopic data. This guide highlights the absence of this critical information and provides a predictive framework for its spectroscopic characteristics. Researchers working with this compound are encouraged to perform and publish these analyses to enrich the collective scientific knowledge base.

References

Technical Guide: Ethyl 5-oxo-5-(9-phenanthryl)valerate as a γ-Keto Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a γ-keto ester incorporating a phenanthrene moiety. This document details the compound's chemical properties, a plausible synthetic pathway with detailed experimental protocols, and predicted analytical data. Furthermore, it explores the potential biological activities of this molecule, drawing on the known pharmacological profiles of phenanthrene derivatives and γ-keto esters, and proposes potential mechanisms of action relevant to drug development.

Introduction

This compound is a polyfunctional organic molecule characterized by a γ-keto ester chain attached to the 9-position of a phenanthrene nucleus. The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis. The phenanthrene core is a well-known pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects[1][2][3][4][5][6][7]. The γ-keto ester functionality offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with potentially enhanced or novel therapeutic properties. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

Below is a summary of the known and predicted properties of this compound and its synthetic precursor.

PropertyValueSource
IUPAC Name Ethyl 5-oxo-5-(9-phenanthryl)pentanoate---
Synonyms This compound---
CAS Number 898752-88-0[1]
Molecular Formula C₂₂H₂₀O₃Calculated
Molecular Weight 320.4 g/mol [1]
Appearance Predicted: White to off-white solid---
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, acetone), insoluble in water---
Precursor 5-oxo-5-(9-phenanthryl)valeric acid---
Precursor CAS 898766-03-5---
Precursor Mol. Wt. 292.33 g/mol ---

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process involving a Friedel-Crafts acylation followed by an esterification reaction.

Logical Workflow for Synthesis

G Phenanthrene Phenanthrene KetoAcid 5-oxo-5-(9-phenanthryl)valeric acid Phenanthrene->KetoAcid Friedel-Crafts Acylation (AlCl3, solvent) GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->KetoAcid FinalProduct This compound KetoAcid->FinalProduct Fischer Esterification (H2SO4, heat) Ethanol Ethanol Ethanol->FinalProduct G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK nucleus Nucleus MAPK->nucleus NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα degradation NFkB->nucleus translocation iNOS_Cytokines iNOS & Pro-inflammatory Cytokines Genes nucleus->iNOS_Cytokines activates transcription Inflammation Inflammation iNOS_Cytokines->Inflammation Compound This compound Compound->MAPK Inhibition Compound->IKK Inhibition

References

Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Versatile Synthetic Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(9-phenanthryl)valerate is a functionalized γ-keto ester incorporating a polycyclic aromatic phenanthrene moiety. This unique structural combination makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The presence of both a ketone and an ester functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse heterocyclic compounds and other intricate organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, complete with detailed, plausible experimental protocols and characterization data.

Introduction

The phenanthrene nucleus is a key structural motif found in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties. The incorporation of this polycyclic aromatic system into synthetic intermediates offers a powerful strategy for the development of novel therapeutic agents and functional materials. This compound, as a γ-keto ester, provides two reactive handles for further molecular elaboration. The ketone can undergo various nucleophilic additions and condensation reactions, while the ester group can be readily hydrolyzed, reduced, or converted to other functional groups. This dual reactivity, coupled with the inherent properties of the phenanthrene core, positions this compound as a highly attractive starting material for synthetic chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 898752-88-0[1][2]
Molecular Formula C₂₁H₂₀O₃[3][4]
Molecular Weight 320.39 g/mol [1][3][5]
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF)
Melting Point Not reported
Boiling Point Not reported

Synthesis

The synthesis of this compound can be achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a Fischer esterification. A detailed, representative protocol for each step is provided below.

Synthesis_Workflow Phenanthrene Phenanthrene FriedelCrafts Friedel-Crafts Acylation Phenanthrene->FriedelCrafts GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->FriedelCrafts AlCl3 AlCl₃ (catalyst) CS₂ (solvent) AlCl3->FriedelCrafts KetoAcid 5-Oxo-5-(9-phenanthryl)valeric Acid FriedelCrafts->KetoAcid FischerEsterification Fischer Esterification KetoAcid->FischerEsterification Ethanol Ethanol Ethanol->FischerEsterification H2SO4 H₂SO₄ (catalyst) H2SO4->FischerEsterification FinalProduct This compound FischerEsterification->FinalProduct

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Oxo-5-(9-phenanthryl)valeric Acid via Friedel-Crafts Acylation

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add phenanthrene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.2 eq).

  • Solvent Addition: Add anhydrous carbon disulfide (CS₂) as the solvent.

  • Reagent Addition: Dissolve glutaric anhydride (1.1 eq) in anhydrous CS₂ and add it dropwise to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Remove the CS₂ by steam distillation or rotary evaporation. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to afford 5-oxo-5-(9-phenanthryl)valeric acid.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Reaction Time 4-6 hours
Temperature Reflux
Step 2: Synthesis of this compound via Fischer Esterification

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 eq) in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Reaction Time 8-12 hours
Temperature Reflux

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.7-7.6 (m, 9H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.30 (t, J = 7.0 Hz, 2H, -COCH₂-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂COOEt), 2.10 (p, J = 7.1 Hz, 2H, -COCH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 200.1 (Ar-C=O), 173.0 (-COO-), 138.0, 131.9, 131.0, 130.5, 128.8, 128.7, 127.2, 127.0, 126.9, 125.2, 123.1, 122.9 (Ar-C), 60.5 (-OCH₂-), 38.0 (-COCH₂-), 33.5 (-CH₂COOEt), 20.0 (-COCH₂CH₂-), 14.2 (-CH₃).
IR (KBr, cm⁻¹)ν: ~3060 (Ar C-H), ~2980, 2940 (Aliphatic C-H), ~1735 (Ester C=O), ~1685 (Aryl Ketone C=O), ~1600, 1500 (Ar C=C), ~1250 (C-O stretch).
Mass Spec. (EI)m/z (%): 320 (M⁺), 291, 275, 205, 177.

Applications in Synthesis: A Case Study - Paal-Knorr Pyrrole Synthesis

The γ-dicarbonyl nature of this compound makes it an ideal substrate for the Paal-Knorr synthesis of substituted pyrroles. This reaction provides a straightforward route to novel, highly functionalized phenanthryl-pyrrole derivatives, which are of interest in medicinal chemistry due to the prevalence of the pyrrole ring in bioactive molecules.

Paal_Knorr_Pathway Ketoester This compound PaalKnorr Paal-Knorr Synthesis Ketoester->PaalKnorr Amine Primary Amine (R-NH₂) Amine->PaalKnorr AcidCatalyst Acid Catalyst (e.g., AcOH) AcidCatalyst->PaalKnorr PyrroleProduct Substituted Phenanthryl-Pyrrole PaalKnorr->PyrroleProduct

Caption: Paal-Knorr synthesis of a phenanthryl-pyrrole derivative.

Plausible Experimental Protocol for the Synthesis of a Phenanthryl-Substituted Pyrrole
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or acetic acid, add a primary amine (e.g., aniline or benzylamine, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.

  • Reaction: Heat the reaction mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 2-(9-phenanthryl)-5-(2-ethoxycarbonylethyl)pyrrole.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the construction of complex organic molecules. Its synthesis via a two-step sequence is straightforward, and its dual functionality allows for a variety of subsequent transformations. The utility of this building block has been demonstrated through a plausible application in the Paal-Knorr pyrrole synthesis, highlighting its potential for generating novel heterocyclic scaffolds for drug discovery and materials science. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in a non-linear arrangement, presents a fascinating landscape of chemical reactivity. Among its various positions, the C9 and C10 carbons stand out as sites of pronounced reactivity, with the 9-position being a primary focus for a multitude of chemical transformations. This guide provides a comprehensive exploration of the reactivity at the 9-position of the phenanthrene core, offering insights into the underlying electronic factors and detailing experimental protocols for key reactions. This understanding is crucial for the strategic design and synthesis of novel phenanthrene-based compounds with potential applications in medicinal chemistry, materials science, and organic electronics.

Electronic and Steric Landscape of the Phenanthrene Nucleus

The heightened reactivity of the 9-position in phenanthrene is a direct consequence of its electronic structure. Electrophilic aromatic substitution, a cornerstone of aromatic chemistry, proceeds via the formation of a cationic intermediate known as a Wheland or sigma complex. When an electrophile attacks the 9-position, the resulting carbocation is significantly stabilized by resonance. This is because the positive charge can be delocalized across the phenanthrene system while preserving two intact benzene rings, thus retaining a substantial portion of the aromatic stabilization energy.[1][2] In contrast, attack at other positions leads to intermediates with less favorable resonance stabilization.

The 9,10-bond of phenanthrene exhibits a higher degree of double-bond character compared to other bonds in the molecule, making it susceptible to addition reactions as well.[3] However, substitution reactions are often favored as they lead to the restoration of the fully aromatic system.

Electrophilic Substitution at the 9-Position

The 9-position of phenanthrene is a prime target for a variety of electrophilic substitution reactions. The following sections detail the key transformations, including quantitative data on product distribution and detailed experimental protocols.

Halogenation: The Case of Bromination

Bromination of phenanthrene readily occurs at the 9-position, yielding 9-bromophenanthrene as the major product. This reaction serves as a gateway to a wide array of 9-substituted phenanthrene derivatives.

Quantitative Data: Isomer Distribution in Electrophilic Substitution

Electrophile/ReactionPosition 1Position 2Position 3Position 4Position 9SolventReference
Acetyl Chloride / AlCl₃2%4%-0.5%54% Ethylene dichloride[4][5]
Acetyl Chloride / AlCl₃18%-37%8%37% Chloroform[4][5]
Acetyl Chloride / AlCl₃-27%65% --Nitrobenzene[4][5]
Benzoyl Chloride / AlCl₃MajorMinorMajorMinorMajor Chloroalkane/CS₂[6]
Nitration--Major-MinorAcetic Anhydride[7]

Note: The table summarizes isomer distribution under different conditions. The 9-isomer is often the kinetically favored product in Friedel-Crafts acylation, while other isomers can be thermodynamically favored.

Experimental Protocol: Synthesis of 9-Bromophenanthrene

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • Phenanthrene

  • Carbon tetrachloride (CCl₄), dry

  • Bromine (Br₂)

  • Ethanol (for recrystallization)

Procedure:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.

  • Heat the mixture to a gentle reflux with stirring.

  • From the dropping funnel, add 900 g (5.64 moles) of bromine over a period of approximately 3 hours. Hydrogen bromide gas will be evolved and should be directed to a fume hood or a trap.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

  • Remove the solvent by distillation under reduced pressure (10-30 mm).

  • The residue, which is impure 9-bromophenanthrene, is then distilled under high vacuum. Collect the fraction boiling at 177–190°C/2 mm.

  • The distilled product can be further purified by recrystallization from ethanol to yield 9-bromophenanthrene.

Yield: 90-94%

Electrophilic_Bromination phenanthrene Phenanthrene intermediate Bromonium Ion Intermediate phenanthrene->intermediate Attack by π-system br2 Br₂ br2->intermediate sigma_complex Sigma Complex (Carbocation at C10) intermediate->sigma_complex Attack by Br⁻ product 9-Bromophenanthrene sigma_complex->product Loss of H⁺ hbr HBr sigma_complex->hbr

Mechanism of Electrophilic Bromination of Phenanthrene.
Nitration

Nitration of phenanthrene can lead to a mixture of isomers, with the 9-nitro derivative being a significant product under certain conditions.

Experimental Protocol: Synthesis of 9-Nitrophenanthrene (Inferred from Anthracene Nitration)

Materials:

  • Phenanthrene

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

Procedure:

  • Suspend finely powdered phenanthrene in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

  • Immerse the flask in a water bath to maintain the temperature between 20-25°C.

  • Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.

  • The reaction mixture can then be worked up by pouring it into water to precipitate the crude product.

  • The crude nitrophenanthrene mixture can be purified by recrystallization or chromatography to isolate the 9-nitro isomer.

Note: The regioselectivity of nitration is sensitive to reaction conditions.

Electrophilic_Nitration phenanthrene Phenanthrene sigma_complex Sigma Complex (Carbocation) phenanthrene->sigma_complex Electrophilic Attack hno3 HNO₃ no2_plus NO₂⁺ (Nitronium ion) hno3->no2_plus Protonation & Dehydration h2so4 H₂SO₄ h2so4->no2_plus no2_plus->sigma_complex product 9-Nitrophenanthrene sigma_complex->product Deprotonation hso4_minus HSO₄⁻ hso4_minus->product Friedel_Crafts_Acylation acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH₃C=O]⁺ acetyl_chloride->acylium_ion Lewis Acid Coordination alcl3 AlCl₃ alcl3->acylium_ion sigma_complex Sigma Complex acylium_ion->sigma_complex phenanthrene Phenanthrene phenanthrene->sigma_complex Electrophilic Attack product 9-Acetylphenanthrene sigma_complex->product Deprotonation alcl4_minus [AlCl₄]⁻ alcl4_minus->product

References

Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a γ-keto ester of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally related molecules to provide reliable predictions and detailed experimental protocols for its characterization.

Core Compound Characteristics

This compound is characterized by the presence of a ketone and an ester functional group, specifically as a γ-keto ester where the keto group is on the gamma carbon relative to the ester's carbonyl group.[1] The phenanthryl moiety, a polycyclic aromatic hydrocarbon, imparts significant electronic and steric properties to the molecule.[1]

PropertyValueSource
CAS Number 898752-88-0BenchChem
Molecular Formula C21H20O3ChemicalBook
Molecular Weight 320.4 g/mol BenchChem

Predicted Solubility Profile

The solubility of an organic compound is dictated by its polarity and the intermolecular forces it can form with a solvent. Based on the structure of this compound, which contains a large, non-polar phenanthrene ring and a more polar ethyl ester and ketone group, the following solubility profile is predicted. Phenanthrene itself is soluble in many organic solvents and sparingly soluble in aqueous solutions.[2]

Solvent ClassPredicted SolubilityRationale
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Benzene)HighThe large, non-polar phenanthrene group will interact favorably with non-polar solvents via London dispersion forces. Phenanthrene is known to be soluble in solvents like toluene and benzene.[3][4]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF)Moderate to HighThe ketone and ester functional groups will contribute to polarity, allowing for dipole-dipole interactions with these solvents. Phenanthrene shows solubility in acetone and DMF.[2][3]
Polar Protic Solvents (e.g., Ethanol, Methanol)Low to ModerateThe potential for hydrogen bonding with the carbonyl oxygen atoms exists, but the large hydrophobic phenanthrene ring will likely limit solubility. Phenanthrene is soluble in ethanol.[3]
Aqueous Solutions (e.g., Water, Buffers)Very LowThe molecule is predominantly non-polar and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water. Phenanthrene is nearly insoluble in water.[4]

Predicted Stability Profile

The stability of this compound is primarily influenced by the reactivity of the ester and ketone functional groups. Gamma-keto esters are known to be susceptible to certain chemical transformations.

ConditionPredicted StabilityRationale
Acidic Conditions (Strong Acid) LowThe ester linkage is susceptible to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol.
Basic Conditions (Strong Base) LowThe ester can undergo base-catalyzed hydrolysis (saponification). Additionally, the α-protons to the ketone are acidic and can be removed by a strong base, leading to enolate formation and potential side reactions.
Elevated Temperature ModerateThermal decomposition may occur at high temperatures, though the aromatic phenanthrene core is generally stable.
Light (UV) Moderate to LowPolycyclic aromatic hydrocarbons like phenanthrene can be sensitive to UV light and may undergo photochemical reactions.
Oxidizing/Reducing Agents LowThe ketone group can be reduced to a secondary alcohol, and the phenanthrene ring can be oxidized under strong oxidizing conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The compound completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

Protocol 2: Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the aqueous solubility of the compound at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a flask to ensure a saturated solution.

  • Add a known volume of water.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, allow the solution to stand for a few hours for the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any suspended microcrystals, centrifuge the aliquot at high speed.

  • Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • The solubility is reported in mg/mL or mol/L.

Protocol 3: Assessment of Chemical Stability

This protocol evaluates the stability of the compound under acidic and basic conditions.

Materials:

  • This compound

  • Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare reaction mixtures by adding a small aliquot of the compound's stock solution to solutions of HCl and NaOH at different concentrations. Prepare a control sample in a neutral buffer or the organic solvent alone.

  • Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate key concepts related to the handling and potential application of this compound.

G cluster_0 Solubility Determination Workflow compound This compound add_solvent Add Solvent compound->add_solvent agitate Agitate (Vortex) add_solvent->agitate observe Visual Observation agitate->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble observe->insoluble Solid Remains

Caption: Workflow for the qualitative determination of solubility.

G cluster_1 General Reactivity of a γ-Keto Ester cluster_ester Ester Group Reactions cluster_ketone Ketone Group Reactions start This compound acid_hydrolysis Acid-Catalyzed Hydrolysis start->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (Saponification) start->base_hydrolysis reduction Reduction start->reduction enolization Enolization (Base) start->enolization product_acid Carboxylic Acid + Ethanol acid_hydrolysis->product_acid product_carboxylate Carboxylate Salt + Ethanol base_hydrolysis->product_carboxylate product_alcohol Secondary Alcohol reduction->product_alcohol product_enolate Enolate Intermediate enolization->product_enolate

Caption: Potential chemical transformations of a γ-keto ester.

G cluster_2 Screening for Bioactivity of a Novel Compound start Novel Compound (e.g., this compound) in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding, Cell-Based Assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active no_activity No Significant Activity hit_id->no_activity Inactive in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized workflow for assessing the biological activity of a new chemical entity.

References

The Rising Potential of Phenanthrene Keto Esters in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenanthrene scaffold, a three-ring aromatic system, has long been a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the diverse derivatives of phenanthrene, a particular class, phenanthrene keto esters, is emerging as a promising area of research for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in oncology.

Synthetic Strategies for Phenanthrene Keto Esters

The synthesis of phenanthrene keto esters can be approached through several strategic routes, primarily involving the introduction of a keto-ester functionality onto a pre-formed phenanthrene ring or the construction of the phenanthrene ring from precursors already bearing the desired moieties.

A common and versatile method for the synthesis of phenanthrene derivatives is the Haworth synthesis . This process typically begins with the Friedel-Crafts acylation of naphthalene with an appropriate anhydride, such as succinic anhydride, in a solvent like nitrobenzene to favor acylation at the 2-position.[3] The resulting keto acid undergoes a Clemmensen reduction to deoxygenate the ketone, followed by an intramolecular Friedel-Crafts cyclization using a strong acid like concentrated sulfuric acid to form the third ring. Subsequent aromatization, often achieved through dehydrogenation with selenium or palladium on carbon, yields the phenanthrene core. To introduce a keto ester group, modifications to this general scheme can be envisioned, for instance, by using a substituted anhydride in the initial acylation step.

Another powerful strategy involves transition-metal-catalyzed cross-coupling reactions , such as the Heck reaction, to form a stilbene precursor, which can then undergo an oxidative photocyclization to yield the phenanthrene skeleton.[4][5] This method offers a high degree of flexibility in the introduction of various substituents. For example, a bromo-stilbene derivative can be synthesized via a Heck reaction between a brominated styrene and an aryl boronic acid. Subsequent photocyclization in the presence of an oxidizing agent like iodine affords the phenanthrene. The ester and keto functionalities can be introduced on the starting materials or elaborated on the phenanthrene core.

Friedel-Crafts acylation of a pre-existing phenanthrene ring is also a viable approach.[6][7] The reaction of phenanthrene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, can introduce a keto group at various positions, with the substitution pattern being highly dependent on the reaction conditions, including the solvent and temperature.[6] To generate a keto ester, a reagent containing both functionalities, such as an ester-bearing acyl chloride, could be employed.

Representative Experimental Protocol: Synthesis of a Phenanthrene Keto Ester Derivative

The following is a representative, generalized protocol for the synthesis of a phenanthrene keto ester derivative, compiled from established synthetic methodologies for phenanthrene compounds.[4][6][8]

Step 1: Friedel-Crafts Acylation of Phenanthrene

  • To a stirred solution of phenanthrene (1 eq.) in a suitable solvent (e.g., nitrobenzene or ethylene dichloride) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add the desired acylating agent, for instance, methyl 4-chloro-4-oxobutanoate (1.1 eq.), dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired phenanthrene keto ester.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of Phenanthrene Derivatives

A significant body of research highlights the potent cytotoxic effects of phenanthrene derivatives against a variety of human cancer cell lines.[4][5][9] The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of several phenanthrene derivatives against various cancer cell lines, as reported in the literature. It is important to note that direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineIC₅₀ (µg/mL)[4]
10b Hep-25.50
Caco-24.93
10c Hep-21.06
Caco-2>10
10d Hep-22.81
Caco-20.97
11b Hep-26.75
Caco-25.64
11c Hep-24.24
Caco-23.93
11d Hep-24.75
Caco-21.09
12 Caco-27.51
13 Caco-26.93
15 Hep-23.55
Caco-25.33

Table 1. Cytotoxicity of phenanthrene derivatives against human epidermoid carcinoma (Hep-2) and human colon carcinoma (Caco-2) cell lines.[4]

CompoundCell LineIC₅₀ (µM)[5]Selectivity Index (SI)[5]
6-Methoxycoelonin (4) UACC-62 (Melanoma)2.59 ± 0.1125.1
MCF-7 (Breast)37.9 (reported)-
Callosin (6) UACC-62 (Melanoma)>25-
MCF-7 (Breast)>25-
NCI-H460 (Lung)>25-
OVCAR-3 (Ovarian)>25-
K-562 (Leukemia)>25-

Table 2. Cytotoxicity and selectivity index of phenanthrene and dihydrophenanthrene derivatives. The selectivity index is the ratio of the IC₅₀ value for a non-tumor cell line to that of the cancer cell line.[5]

CompoundCell LineIC₅₀ (µM)[10]
Compound 3 U-87 MG (Glioblastoma)19.91 ± 4.28
Compound 9 U-87 MG (Glioblastoma)17.07 ± 3.72

Table 3. Cytotoxicity of phenanthrene derivatives against human glioblastoma cells.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the cytotoxicity of phenanthrene keto esters using the MTT assay.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the phenanthrene keto ester in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

Phenanthrene derivatives have been shown to induce cancer cell death primarily through the process of apoptosis, or programmed cell death.[1][11] This is a highly regulated process that involves a cascade of molecular events.

The Apoptotic Pathway

Phenanthrene compounds can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to a change in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][12] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[1][12]

A key regulatory step in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Phenanthrene derivatives have been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2, thus shifting the balance in favor of apoptosis.[4]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Phenanthrene Keto Ester Phenanthrene Keto Ester Bcl2 Bcl-2 Phenanthrene Keto Ester->Bcl2 Downregulates Bax Bax Phenanthrene Keto Ester->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by phenanthrene keto esters.

Modulation of Key Signaling Pathways

In addition to directly targeting the apoptotic machinery, phenanthrene derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[13][14] These pathways play crucial roles in cell proliferation, survival, and migration.

The PI3K/Akt pathway is a central regulator of cell survival. Its aberrant activation is a common feature of many cancers. Some phenanthrene compounds have been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway and sensitizing cancer cells to apoptosis.[13][15]

The MAPK/ERK pathway is another critical signaling cascade that controls cell growth and proliferation. Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor growth. Evidence suggests that certain phenanthrene derivatives can suppress the phosphorylation of key components of this pathway, such as MEK and ERK, contributing to their anticancer effects.[4]

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt Pro-Survival Signals Pro-Survival Signals Akt->Pro-Survival Signals Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Phenanthrene Keto Ester Phenanthrene Keto Ester Phenanthrene Keto Ester->Akt Inhibits Phenanthrene Keto Ester->ERK Inhibits

Caption: Modulation of PI3K/Akt and MAPK/ERK pathways by phenanthrene keto esters.

Future Directions and Conclusion

Phenanthrene keto esters represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their ability to induce apoptosis and modulate key cancer-related signaling pathways makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Synthesis of diverse libraries of phenanthrene keto esters to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by these compounds.

  • Evaluation in preclinical in vivo models to assess their efficacy and safety profiles in a more complex biological system.

  • Exploration of their potential in other therapeutic areas , such as anti-inflammatory and neuroprotective agents, given the broad biological activities of the phenanthrene scaffold.

References

A Technical Guide to Phenanthrene Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, constitutes the structural core of a vast array of molecules with significant applications across science. Its unique, non-linear arrangement imparts distinct electronic and steric properties that have been exploited in medicinal chemistry, materials science, and organic synthesis. In the pharmaceutical realm, the phenanthrene nucleus is a key pharmacophore in numerous natural products and synthetic drugs, including alkaloids like morphine and codeine, as well as antimalarial and cytotoxic agents.[1] As fundamental building blocks, phenanthrene derivatives serve as crucial intermediates in the total synthesis of complex natural products.[2] This guide provides a comprehensive review of the primary synthetic routes to the phenanthrene core and the subsequent application of its derivatives as powerful tools in modern organic synthesis.

Synthesis of the Phenanthrene Core

The construction of the tricyclic phenanthrene system has been achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1.1. Classical Cyclization Strategies

Two of the most established methods for synthesizing the phenanthrene ring are the Pschorr reaction and the Mallory photocyclization.

1.1.1. The Pschorr Reaction

The Pschorr reaction, first reported in 1896, is a primary and widely utilized method for phenanthrene synthesis.[3][4] The reaction involves the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative. The key transformation proceeds through the formation of an arenediazonium salt, which, upon treatment with a copper catalyst, generates an aryl radical.[4][5] This radical intermediate then undergoes an intramolecular coupling to form the new C-C bond, yielding the phenanthrene scaffold after rearomatization.[5] While being a powerful tool, classical Pschorr reactions can sometimes result in low yields, though modern modifications have led to significant improvements.[3]

Pschorr_Reaction_Workflow sub α-Aryl-o-aminocinnamic Acid Derivative diaz Arenediazonium Salt sub->diaz Diazotization (NaNO₂, H⁺) rad Aryl Radical Intermediate diaz->rad Radical Formation (Cu catalyst, -N₂) cyc Cyclized Intermediate rad->cyc Intramolecular Coupling prod Phenanthrene Product cyc->prod Rearomatization

A simplified workflow of the Pschorr reaction for phenanthrene synthesis.

1.1.2. The Mallory Photocyclization

The Mallory reaction is a versatile photochemical method for synthesizing phenanthrenes from diaryl-ethylene (stilbene) precursors.[6] The reaction is initiated by UV irradiation, which promotes an intramolecular 6π-electrocyclization of the cis-stilbene isomer to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[7] This intermediate is then aromatized to the final phenanthrene product in the presence of an oxidizing agent, such as iodine or oxygen.[6][7] The reaction tolerates a wide variety of substituents on the aromatic rings, making it a powerful tool for accessing functionally diverse phenanthrene derivatives.[8][9]

Mallory_Reaction_Workflow trans trans-Stilbene cis cis-Stilbene trans->cis UV Light (hν) Isomerization dhp trans-4a,4b-Dihydro- phenanthrene cis->dhp UV Light (hν) Electrocyclization phen Phenanthrene dhp->phen Oxidation ([O], e.g., I₂ or O₂)

General workflow for the Mallory photocyclization of stilbenes.

1.2. Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has introduced novel and efficient strategies for constructing the phenanthrene framework, often with improved yields and functional group tolerance compared to classical methods.

1.2.1. Domino and Cascade Reactions

Modern synthetic approaches have focused on one-pot procedures that combine multiple bond-forming events in a single operation. For instance, an efficient cascade reaction has been developed that utilizes a Suzuki-Miyaura coupling followed by an aldol condensation.[10] In this process, a palladium catalyst first mediates the coupling of a 2-bromophenylacetamide derivative with a 2-formylphenylboronic acid to generate a biaryl intermediate, which then undergoes an in-situ intramolecular aldol condensation to cyclize and form the phenanthrene ring system in high yield.[10] Other novel palladium-catalyzed domino reactions, such as those involving C-H activation and retro-Diels-Alder processes, have also been reported, offering a wider substrate scope and shorter reaction times.[2]

Functionalization and Application in Synthesis

Beyond the synthesis of the core structure, the true utility of phenanthrene derivatives is realized in their application as ligands and building blocks in organic synthesis. The rigid, sterically defined, and electronically tunable nature of the phenanthrene scaffold makes it an excellent platform for designing advanced molecular tools.

2.1. Cross-Coupling Reactions

Phenanthrene derivatives are instrumental in the construction of C-N and C-C bonds through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

2.1.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides/sulfonates and amines.[11][12] This reaction has become a cornerstone of medicinal and process chemistry for synthesizing aryl amines. The efficiency and scope of this transformation are highly dependent on the phosphine ligand coordinated to the palladium center. While not phenanthrene derivatives themselves, the synthesis of complex phenanthrene-containing structures, such as dibenzo[a,c]phenazines, often relies on Buchwald-Hartwig amination as a key step to install crucial nitrogen-containing fragments.[13] The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the arylamine product.[14]

2.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for forming C-C bonds between organoboron compounds and organic halides or triflates.[15] This reaction is widely used for synthesizing biaryls and other conjugated systems. Phenanthroline-based polymers have been developed as robust supports for palladium catalysts used in aqueous Suzuki-Miyaura coupling reactions, demonstrating high activity and reusability.[16] The catalytic cycle involves oxidative addition of the organic halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

Table 1: Selected Examples of Phenanthrene Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsConditionsProductYield (%)Ref.
Pschorr Cyclization(E)-2-amino-α-phenylcinnamic acid diazonium saltNaI, NaHSO₃Homogeneous9-Phenanthrenecarboxylic acid45%[3]
Mallory Photocyclization1,2-bis(4-hydroxyphenyl)-hexafluorocyclopenteneI₂, UV light (λ = 356 nm)-6,9-bis(4-hydroxyphenyl)-hexafluoro-dihydro-cyclopenta[l]phenanthrene-[17]
Suzuki/Aldol CascadeMethyl 2-bromophenylacetamide, 2-formylphenylboronic acidPd catalyst, baseMicrowave irradiationSubstituted PhenanthreneHigh[10]
Pd/Norbornadiene DominoAryl iodide, o-bromobenzoyl chloride, norbornadienePd catalystOne-potSubstituted PhenanthreneHigh[2]

Note: Yields are as reported in the cited literature; conditions are generalized. "-" indicates data not specified in the abstract.

Experimental Protocols

3.1. Representative Protocol for Pschorr Phenanthrene Synthesis (Modified)

This protocol is a generalized representation based on the principles described in the literature and should be adapted and optimized for specific substrates.[3][4]

  • Diazotization: The starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Radical Cyclization: A suspension of a copper catalyst (e.g., finely divided copper powder, 0.2 eq) in water or another suitable solvent is prepared separately. The cold diazonium salt solution is added slowly and carefully to the copper suspension. Vigorous nitrogen evolution is typically observed.

  • Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature and may be heated (e.g., 60-80 °C) to ensure the reaction goes to completion. The mixture is then cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure phenanthrene derivative.

3.2. Representative Protocol for Suzuki-Miyaura Coupling to Synthesize a Biaryl Precursor

This protocol is a generalized representation based on procedures common for Suzuki-Miyaura reactions.[15]

  • Reaction Setup: To a pressure flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 eq).

  • Reaction: The vessel is sealed (if using a pressure flask) and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl product.

References

Electronic Transitions in the UV-Vis Spectrum of Phenanthrene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions in the ultraviolet-visible (UV-Vis) spectrum of phenanthrene and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the analysis of these compounds is crucial. This guide covers the theoretical background of electronic transitions, detailed experimental protocols for UV-Vis spectroscopic analysis, and extensive quantitative data. Furthermore, it explores the influence of substituents and solvent effects on the UV-Vis spectra of phenanthrene compounds and presents a typical workflow for the screening and development of bioactive phenanthrene derivatives.

Theoretical Background of Electronic Transitions in Phenanthrene

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings, exhibits a characteristic UV-Vis absorption spectrum resulting from π → π* electronic transitions.[1] The extended π-conjugated system of phenanthrene allows for the absorption of UV radiation, leading to the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

The UV-Vis spectrum of phenanthrene typically displays three main absorption bands. These bands, often labeled as the β, para, and α-bands (in the Clar classification), arise from transitions to different excited states.

  • β-band (or E-band): This is a very intense absorption band typically observed in the shorter wavelength region of the UV spectrum. It corresponds to an allowed π → π* transition to a high-energy excited state.

  • para-band (or K-band): This band is also intense and appears at a longer wavelength than the β-band. It is characteristic of conjugated systems and is also due to an allowed π → π* transition.

  • α-band (or B-band): This band, appearing at the longest wavelength, is characterized by its fine vibrational structure. It is a result of a symmetry-forbidden π → π* transition, which becomes partially allowed through vibronic coupling. This results in a much lower molar absorptivity compared to the β and para-bands.

The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the presence of substituents and the planarity of the aromatic system.

Quantitative UV-Vis Spectroscopic Data of Phenanthrene and its Derivatives

The following tables summarize the UV-Vis absorption data for phenanthrene and a selection of its derivatives in various solvents. These data illustrate the effects of substitution and solvent polarity on the electronic transitions.

Table 1: UV-Vis Absorption Data for Phenanthrene

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Cyclohexane25269200[2]
29314000[2]
330250[2]
345200[2]
Methanol-Ethanol210, 219, 242, 251, 273.5, 281, 292.5, 308.5, 314, 322.5, 329.5, 337, 345Not specified
Heptane187.5, 211.5Not specified

Table 2: UV-Vis Absorption Data for Substituted Phenanthrene Derivatives in Chloroform

CompoundSubstituent(s)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
P1 9-formyl-10-fluoro254, 305, 36345300, 10200, 9300
P2 9-(2,2-dicyanovinyl)-10-fluoro258, 312, 38038500, 11500, 13100
P3 9-(2-cyano-2-ethoxycarbonylvinyl)-10-fluoro257, 311, 37542100, 12300, 14500
P4 9-(2-acetyl-2-cyanovinyl)-10-fluoro256, 315, 38239800, 10800, 12700
P5 9-(2-benzoyl-2-cyanovinyl)-10-fluoro259, 318, 38843500, 11200, 13800
P6 9-(2-cyano-2-nitrovinyl)-10-fluoro262, 325, 40535200, 9800, 11500

Data for compounds P1-P6 were extracted from a study on new reactive fluorophenanthrenes. The original source provides a more extensive table of photophysical properties.[3][4]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a standard operating procedure for the UV-Vis spectroscopic analysis of synthesized phenanthrene compounds.

3.1. Instrumentation

A double-beam UV-Vis spectrophotometer capable of scanning the wavelength range of at least 200-800 nm is required. The instrument should be equipped with a matched pair of quartz cuvettes (typically 1 cm path length).

3.2. Reagents and Materials

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, chloroform, or acetonitrile)

  • Synthesized phenanthrene compound

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes

3.3. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a small amount of the phenanthrene compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for UV-Vis analysis (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁶ M). The absorbance values should ideally fall within the linear dynamic range of the spectrophotometer (generally 0.1 to 1.0).

3.4. Instrument Parameters

The following are typical instrument parameters. These may need to be optimized depending on the specific instrument and sample.

  • Wavelength Range: 200 - 450 nm (or as required to cover all absorption bands)

  • Scan Speed: Medium (e.g., 400 nm/min)

  • Slit Width: 1.0 nm

  • Data Interval: 1.0 nm

3.5. Measurement Procedure

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range. This will subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the sample cuvette back into the sample holder.

  • Spectrum Acquisition: Run the scan to acquire the UV-Vis absorption spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing Workflows and Relationships

4.1. Theoretical Electronic Transitions in Phenanthrene

The following diagram illustrates the primary π → π* electronic transitions that give rise to the characteristic UV-Vis spectrum of phenanthrene.

G cluster_ground_state Ground State (S0) GS π Molecular Orbitals (HOMO, HOMO-1, etc.) ES1 S1 (α-band) π* Molecular Orbital GS->ES1 Absorption (Longest λ) Forbidden ES2 S2 (para-band) π* Molecular Orbital GS->ES2 Absorption Allowed ES3 S3 (β-band) π* Molecular Orbital GS->ES3 Absorption (Shortest λ) Allowed G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_development Further Development start Starting Materials (e.g., Substituted Stilbenes) synthesis Chemical Synthesis (e.g., Photocyclization) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr_ms Structural Confirmation (NMR, Mass Spectrometry) purification->nmr_ms uv_vis UV-Vis Spectroscopy (λmax, ε determination) nmr_ms->uv_vis purity Purity Analysis (e.g., HPLC) uv_vis->purity stock_prep Stock Solution Preparation (Quantified by UV-Vis) purity->stock_prep bioassay In vitro Bioactivity Assay (e.g., Cytotoxicity against cancer cell lines) stock_prep->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_id Lead Compound Identification sar->lead_id lead_opt Lead Optimization lead_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

The Phenanthrene Scaffold: A Cornerstone in Modern Molecular Architecture

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenanthrene scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, represents a privileged structure in the realm of molecular design. Its rigid, planar, and lipophilic nature, combined with the potential for diverse functionalization at numerous positions, has established it as a versatile building block in medicinal chemistry, material science, and organic synthesis. This guide provides a comprehensive overview of the pivotal role of the phenanthrene core, detailing its impact on biological activity and photophysical properties, supported by quantitative data, experimental protocols, and visual representations of key concepts.

Phenanthrene in Medicinal Chemistry: A Scaffold for Potent Bioactivity

The phenanthrene nucleus is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its unique shape allows for effective interactions with various biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

Phenanthrene derivatives have emerged as a significant class of cytotoxic agents, primarily due to their ability to intercalate with DNA and inhibit key enzymes involved in cancer progression.[1]

Phenanthrene-Based Tylophorine Derivatives (PBTs): These compounds, derived from the natural phenanthroindolizidine alkaloids, have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The substitution pattern on the phenanthrene ring and the nature of the side chain at the C-9 position are critical for their anticancer effects.[2] For instance, the presence of a hydroxyl group at the 3-position of the phenanthrene skeleton enhances cytotoxicity compared to a methoxyl group.[2]

Pim Kinase Inhibition: Certain phenanthrene derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases overexpressed in several cancers.[3] By targeting these kinases, these compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting a targeted therapeutic approach.[3]

Table 1: Cytotoxic Activity of Selected Phenanthrene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a)H460 (human large-cell lung carcinoma)11.6[2]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9)H460 (human large-cell lung carcinoma)6.1[2]
Phenanthrene derivative T26Human pancreatic cancer cell linesPotent inhibition[3]
Juncusol derivative (Compound 22)Various human cancer cell lines12.9 - 24.7[4]
Juncusol derivative (Compound 24)Various human cancer cell lines0.5 - 41.7[4]
Antimalarial and Other Biological Activities

The phenanthrene scaffold is also a key feature in compounds exhibiting antimalarial, anti-inflammatory, and antioxidant properties.

Antimalarial Activity: Phenanthrene alkaloids have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.[5] For example, uvariopsamine and its derivatives display potent antiplasmodial activity with low toxicity to mammalian cells.[5]

Anti-inflammatory and Antioxidant Activity: Several phenanthrene derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[6] Additionally, certain phenanthrene alkaloids exhibit antioxidant properties by inhibiting lipid peroxidation.[7]

Table 2: Antimalarial and Antioxidant Activity of Phenanthrene Derivatives

CompoundBiological ActivityAssayResultsReference
UvariopsamineAntiplasmodialP. falciparum 3D7 cloneIC50 = 1.07 µM[5]
NoruvariopsamineAntiplasmodialP. falciparum 3D7 cloneIC50 = 7.41 µM[5]
Phenanthrene Alkaloids (Compounds 7-10, 13)AntioxidantMalondialdehyde (MDA) inhibition62.50 ± 1.91 to 98.44 ± 0.34% inhibition at 10 µM[7]

Phenanthrene in Material Science: A Scaffold for Advanced Photophysical Properties

The π-conjugated system of the phenanthrene core endows its derivatives with unique photoluminescent properties, making them valuable materials for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs).[8]

Fluorescent Properties: Phenanthrene derivatives often exhibit strong fluorescence in the blue region of the visible spectrum.[8][9] Their absorption spectra typically show intense bands between 250 and 275 nm, with less intense bands extending up to 380 nm.[8] The specific photophysical properties can be tuned by the introduction of different functional groups onto the phenanthrene scaffold.[10]

Application in OLEDs: The good electrical and optical properties of phenanthrenes make them suitable for use as emissive materials in OLEDs.[8][11] They can also serve as host materials for other fluorescent dopants.[11] The rigid and planar structure of the phenanthrene scaffold contributes to high thermal stability, a crucial property for device longevity.[11]

Table 3: Photophysical Properties of Selected Phenanthrene Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)ApplicationReference
Fluorophenanthrene derivatives (P1–6)Chloroform250-275, shoulder ~275, up to 380Blue regionPotential for OLEDs[8]
9,10-Phenanthrenequinone (PQ) and derivativesBenzene, chlorobenzene, acetonitrile-Phosphorescence observedPhotophysical studies[10]
Phenylanthryl-functionalized carbo[10]helicenes vs. phenanthrenes---Blue-emissive materials in OLEDs[11]

Synthesis of the Phenanthrene Scaffold: Key Methodologies

The construction of the phenanthrene ring system can be achieved through various synthetic strategies, ranging from classical methods to modern transition-metal-catalyzed reactions.

Classical Synthesis Methods
  • Bardhan-Sengupta Phenanthrene Synthesis: This method involves the cyclization of a tethered cyclohexanol group onto an existing aromatic ring using phosphorus pentoxide, followed by aromatization with selenium.[12][13]

  • Haworth Synthesis: This approach utilizes the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reduction and cyclization steps to form the phenanthrene core.[12][14]

  • Pschorr Synthesis: This method involves the intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid.[6]

Modern Synthetic Methods
  • Palladium-Catalyzed Reactions: Recent advancements have led to the development of efficient one-pot syntheses of phenanthrene derivatives using palladium catalysis.[15] These methods often involve domino reactions that proceed via C-H activation, decarbonylation, and retro-Diels-Alder processes, offering high yields and broad substrate scope.[15][16]

  • Ring-Closing Metathesis (RCM): An efficient strategy for synthesizing phenanthrenes and their hydroxylated derivatives involves an aromatization-assisted RCM of diene precursors.[17]

Experimental Protocols

General Protocol for Palladium-Catalyzed Domino Synthesis of Phenanthrene Derivatives

This protocol is a generalized representation based on the work of Juan et al. (2019).[15]

Materials:

  • Aryl iodide (1.0 equiv)

  • ortho-Bromobenzoyl chloride (1.2 equiv)

  • Norbornadiene (2.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • PPh₃ (12.5 mol %)

  • Cs₂CO₃ (2.25 equiv)

  • Anhydrous DMF

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl iodide (0.3 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.6 mmol, 2.0 equiv), Pd(OAc)₂ (0.015 mmol, 5 mol %), PPh₃ (0.0375 mmol, 12.5 mol %), and Cs₂CO₃ (0.675 mmol, 2.25 equiv).

  • Add anhydrous DMF (4 mL) to the reaction mixture.

  • Heat the reaction mixture at 105 °C for 10 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenanthrene derivative.

Characterization:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Phenanthrene Derivatives

The biological activity of phenanthrene derivatives is often linked to their modulation of specific cellular signaling pathways.

Akt_NFkB_Inhibition PBT Phenanthrene-Based Tylophorine Derivatives Akt Akt PBT->Akt Inhibits Activation NFkB NF-κB PBT->NFkB Inhibits Activation TumorCell Tumor Cell Proliferation and Survival Akt->TumorCell NFkB->TumorCell

Caption: Inhibition of Akt and NF-κB signaling pathways by phenanthrene-based tylophorine derivatives.

Pim_Kinase_Inhibition Phenanthrene_T26 Phenanthrene Derivative T26 Pim1 Pim-1 Phenanthrene_T26->Pim1 Potent Inhibition Pim3 Pim-3 Phenanthrene_T26->Pim3 Potent Inhibition CancerGrowth Pancreatic Cancer Cell Growth Pim1->CancerGrowth Pim3->CancerGrowth

Caption: Inhibition of Pim-1 and Pim-3 kinases by a phenanthrene derivative in pancreatic cancer.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel phenanthrene derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_evaluation Biological/Photophysical Evaluation cluster_analysis Data Analysis and Conclusion Synthesis Synthesis of Phenanthrene Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) NMR->Cytotoxicity Photophysical Photophysical Measurements (UV-Vis, Fluorescence) NMR->Photophysical MS->Cytotoxicity MS->Photophysical DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Cytotoxicity->DataAnalysis Photophysical->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: A generalized experimental workflow for the development of phenanthrene-based compounds.

Conclusion

The phenanthrene scaffold continues to be a fertile ground for discovery in both medicinal chemistry and material science. Its inherent structural features provide a robust platform for the design of molecules with tailored biological activities and photophysical properties. Future research will undoubtedly uncover new synthetic methodologies, novel biological targets, and innovative applications for this versatile molecular architecture, further solidifying its importance in the scientific landscape.

References

Methodological & Application

Application Note: Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(9-phenanthryl)valerate is a γ-keto ester containing a polycyclic aromatic phenanthrene moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with the phenanthrene nucleus. This application note provides a detailed protocol for the synthesis of this compound. The synthetic strategy involves a two-step process commencing with the Friedel-Crafts acylation of phenanthrene with glutaric anhydride to yield 5-oxo-5-(9-phenanthryl)valeric acid, followed by a Fischer-Speier esterification to afford the target ethyl ester. This methodology provides a reliable route to this valuable research compound.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Friedel-Crafts Acylation: Phenanthrene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 5-oxo-5-(9-phenanthryl)valeric acid.

  • Fischer-Speier Esterification: The resulting keto-acid is then esterified using an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce this compound.

Experimental Protocols

Part 1: Synthesis of 5-oxo-5-(9-phenanthryl)valeric acid

Materials:

  • Phenanthrene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of phenanthrene (1.0 eq) in nitrobenzene at 0-5°C, add anhydrous aluminum chloride (2.2 eq) portion-wise.

  • To this mixture, add a solution of glutaric anhydride (1.1 eq) in nitrobenzene dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 5% HCl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-oxo-5-(9-phenanthryl)valeric acid.

Part 2: Synthesis of this compound via Fischer-Speier Esterification

Materials:

  • 5-oxo-5-(9-phenanthryl)valeric acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 eq) in an excess of absolute ethanol (e.g., 20-30 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
PhenanthreneC₁₄H₁₀178.23Starting Material
Glutaric anhydrideC₅H₆O₃114.10Reagent
5-oxo-5-(9-phenanthryl)valeric acidC₁₉H₁₆O₃292.33Intermediate
EthanolC₂H₅OH46.07Reagent/Solvent
This compound C₂₁H₂₀O₃ 320.38 Final Product

Table 2: Typical Reaction Parameters and Expected Results (Hypothetical Data)

StepReaction Time (h)Temperature (°C)Typical Yield (%)Purity (%) (after purification)
Friedel-Crafts Acylation24Room Temp.70-80>95
Fischer-Speier Esterification4-6Reflux (~78°C)85-95>98

Note: The data in Table 2 is hypothetical and serves as a guideline. Actual results may vary based on experimental conditions and scale.

Table 3: Spectroscopic Characterization Data for this compound (Expected)

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the phenanthrene aromatic protons (multiplets in the range of δ 7.5-8.8 ppm), a triplet for the ester methyl group (~δ 1.2 ppm), a quartet for the ester methylene group (~δ 4.1 ppm), and triplets and multiplets for the valerate chain methylene groups (~δ 2.0-3.2 ppm).
¹³C NMR Resonances for the ester carbonyl carbon (~173 ppm), the ketone carbonyl carbon (~200 ppm), aromatic carbons of the phenanthrene ring, and aliphatic carbons of the ethyl and valerate moieties.
IR (cm⁻¹) Strong absorption bands for the ester carbonyl (C=O) stretching (~1730 cm⁻¹), the ketone carbonyl (C=O) stretching (~1685 cm⁻¹), C-O stretching, and characteristic bands for the aromatic C-H and C=C bonds of the phenanthrene ring.
MS (m/z) A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (320.38).

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Fischer-Speier Esterification A1 Phenanthrene + Glutaric Anhydride A2 Reaction with AlCl₃ in Nitrobenzene A1->A2 Reagents A3 Acidic Work-up & Extraction A2->A3 24h, RT A4 Purification (Recrystallization) A3->A4 Crude Product A5 5-oxo-5-(9-phenanthryl)valeric acid A4->A5 Purified Intermediate B1 5-oxo-5-(9-phenanthryl)valeric acid + Excess Ethanol A5->B1 Intermediate Product B2 Catalytic H₂SO₄, Reflux B1->B2 Reagents B3 Work-up & Extraction B2->B3 4-6h B4 Purification (Column Chromatography) B3->B4 Crude Product B5 This compound B4->B5 Final Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note outlines a robust and efficient two-step synthesis of this compound. The described Friedel-Crafts acylation followed by Fischer-Speier esterification provides a clear and reproducible pathway for obtaining this compound in good yield and high purity. The provided protocols and expected data will be a valuable resource for researchers in organic synthesis, drug discovery, and materials science who are interested in accessing this and related phenanthrene derivatives.

Application Notes: Palladium-Catalyzed Heck Reaction for Phenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant application of this reaction lies in the construction of polycyclic aromatic hydrocarbons (PAHs), with phenanthrene and its derivatives being of particular interest. The phenanthrene core is a key structural motif in numerous natural products, medicinal agents, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of phenanthrenes utilizing the palladium-catalyzed Heck reaction.

Introduction to the Heck Reaction in Phenanthrene Synthesis

The synthesis of the phenanthrene ring system via the Heck reaction typically involves an intramolecular cyclization of a suitably functionalized precursor. This approach, known as the intramolecular Heck reaction (IMHR), is a powerful tool for constructing cyclic and polycyclic systems.[1][2] The general strategy involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. The reaction proceeds through a series of steps including oxidative addition of the halide to the Pd(0) catalyst, migratory insertion of the alkene into the newly formed palladium-carbon bond, and subsequent β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst.

Applications in Research and Drug Development

Phenanthrene derivatives exhibit a wide range of biological activities and are integral components of various pharmaceuticals. For instance, the morphinan skeleton, which is found in analgesic drugs like morphine and codeine, is a hydrogenated phenanthrene derivative. Synthetic phenanthrene-based compounds have shown promise as antimalarial, anticancer, and anti-inflammatory agents.

In the realm of materials science, the rigid and planar structure of phenanthrenes makes them attractive building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce various substituents onto the phenanthrene core through tailored synthesis allows for the fine-tuning of their photophysical and electronic properties.

Advantages of the Heck Reaction Approach

The use of the palladium-catalyzed Heck reaction for phenanthrene synthesis offers several advantages:

  • High Convergence: Complex phenanthrene structures can be assembled in a single cyclization step from relatively simple precursors.

  • Good Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a wide variety of functional groups in the substrates.[2]

  • Stereochemical Control: Asymmetric Heck reactions, employing chiral ligands, can be used to synthesize enantiomerically enriched phenanthrene derivatives, which is crucial for the development of chiral drugs and materials.[3]

  • Versatility: The reaction can be adapted to synthesize a wide range of substituted phenanthrenes by varying the starting materials.

Experimental Protocols

Two distinct palladium-catalyzed methodologies for the synthesis of phenanthrene derivatives are detailed below. The first is an intramolecular Heck reaction for the synthesis of 9,10-dihydrophenanthrenes, which can be subsequently aromatized. The second describes a palladium-catalyzed benzannulation reaction.

Protocol 1: Synthesis of 9,10-Dihydrophenanthrenes via Intramolecular Heck Reaction

This protocol, adapted from the work of Jana et al., describes a palladium-catalyzed intramolecular Heck reaction followed by a reverse Diels-Alder reaction to yield 9,10-dihydrophenanthrene derivatives.[4][5][6]

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Heck Reaction A Aromatic Bromoaldehyde B Allyl Bromide + Indium A->B Reaction C Homoallylic Alcohol B->C D NaH + Allyl Bromide C->D Reaction E Diallylated Intermediate D->E F Grubbs' Catalyst (RCM) E->F Reaction G Cyclic Precursor for Heck Reaction F->G H Cyclic Precursor I Pd(OAc)2, PPh3, Cs2CO3, TBAC, DMF 85-90 °C H->I Reaction J 9,10-Dihydrophenanthrene Derivative I->J

Caption: Workflow for the synthesis of 9,10-dihydrophenanthrenes.

Step 1: Synthesis of the Heck Reaction Precursor

  • Synthesis of Homoallylic Alcohols: To a solution of the starting aromatic bromoaldehyde (1.0 equiv) in a suitable solvent, add allyl bromide (1.2 equiv) and indium powder (1.5 equiv). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Diallylation: To a suspension of sodium hydride (1.5 equiv) in anhydrous THF at 0 °C, add a solution of the homoallylic alcohol (1.0 equiv) in THF dropwise. After stirring for 30 minutes, add allyl bromide (1.5 equiv) and allow the reaction to warm to room temperature and stir overnight.

  • Ring-Closing Metathesis (RCM): Dissolve the diallylated intermediate (1.0 equiv) in anhydrous dichloromethane and bubble with argon for 15 minutes. Add Grubbs' catalyst (e.g., Grubbs' second generation, 5 mol%) and stir the mixture at room temperature under an argon atmosphere until completion.

Step 2: Intramolecular Heck Reaction

  • To a reaction vessel containing the cyclic precursor (1.0 equiv), add palladium(II) acetate (Pd(OAc)₂, 10 mol%), triphenylphosphine (PPh₃, 0.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and tetrabutylammonium chloride (TBAC, 1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF, 6-7 mL).

  • Heat the reaction mixture to 85-90 °C for 1.5-2 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 9,10-dihydrophenanthrene derivative.

Protocol 2: Phenanthrene Synthesis via Palladium-Catalyzed Benzannulation

This protocol is based on the work of Iwasaki and Nishihara, involving a palladium-catalyzed reaction of (Z)-β-halostyrenes with o-bromobenzyl alcohols.

Experimental Workflow Diagram

G A (Z)-β-Halostyrene C Pd Catalyst, Ligand, Base, Solvent A->C Reactant 1 B o-Bromobenzyl Alcohol B->C Reactant 2 D Phenanthrene Derivative C->D Reaction G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Coord Alkene Coordination PdII->Coord PdII_alkene R-Pd(II)-X (alkene)Ln Coord->PdII_alkene MigIns Migratory Insertion PdII_alkene->MigIns CyclizedPd Cyclized Alkyl Pd(II)-X MigIns->CyclizedPd BetaElim β-Hydride Elimination CyclizedPd->BetaElim PdH H-Pd(II)-X (product) BetaElim->PdH RedElim Reductive Elimination (Base) PdH->RedElim Product Phenanthrene Derivative PdH->Product RedElim->Pd0 Reactant Aryl/Vinyl Halide-Alkene Reactant->OxAdd

References

Application Notes and Protocols: Knoevenagel Condensation for Phenanthrene Precursor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after a dehydration step.[1][2] This reaction is a modification of the aldol condensation and is highly valued for its efficiency in creating substituted olefins.[1][2] Its applications are extensive, ranging from the synthesis of fine chemicals and functional polymers to the creation of crucial intermediates for pharmaceutical products, including antimalarial drugs.[1][3]

In the context of phenanthrene synthesis, the Knoevenagel condensation serves as a critical initial step. Phenanthrene and its derivatives are of significant interest due to their prevalence in natural products and their applications in materials science and pharmaceuticals.[4][5] The typical strategy involves a Knoevenagel condensation to produce stilbene-type precursors (1,2-diarylethylenes), which then undergo a subsequent photocyclization reaction to yield the final phenanthrene core.[4][6] This approach provides a versatile and efficient route to a wide array of functionalized phenanthrenes.

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing the Knoevenagel condensation for the synthesis of phenanthrene precursors.

Application Note 1: Synthesis of Cyanostilbene Precursors for Phenanthrene Derivatives

This protocol details the synthesis of cyanostilbene (1,2-diarylethylene) derivatives, which are key intermediates for the photochemical synthesis of cyanophenanthrenes. The reaction employs a base-catalyzed Knoevenagel condensation between various arylacetonitriles and aromatic aldehydes.

Experimental Protocol

This procedure is adapted from the synthesis of 1,2-diarylethylenes as precursors for cyanophenanthrenes.[6]

Materials:

  • Arylacetonitrile (e.g., phenylacetonitrile, p-tolylacetonitrile)

  • Aromatic aldehyde (e.g., benzaldehyde, 2-naphthaldehyde)

  • Sodium methoxide (NaOMe)

  • Dry Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the selected arylacetonitrile (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in dry methanol.

  • While stirring the solution at room temperature, add sodium methoxide (1.0 equivalent) as the base catalyst.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the resulting 1,2-diarylethylene product often precipitates from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials and catalyst residues.

  • Dry the purified product under vacuum. The resulting 1,2-diarylethylenes can be used in subsequent photocyclization steps to yield phenanthrenes.

Logical Workflow for Phenanthrene Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation cluster_intermediate Intermediate Precursor cluster_reaction2 Step 2: Photocyclization cluster_final Final Product A Arylacetonitrile Knoevenagel Base-Catalyzed Condensation A->Knoevenagel B Aromatic Aldehyde B->Knoevenagel Intermediate 1,2-Diarylethylene (Cyanostilbene) Knoevenagel->Intermediate Photocyclization Oxidative Photocyclization Intermediate->Photocyclization FinalProduct Phenanthrene Derivative Photocyclization->FinalProduct

Caption: Overall workflow for phenanthrene synthesis.

Data Presentation: Yields of 1,2-Diarylethylene Intermediates

The following table summarizes the yields obtained for various cyanostilbene derivatives prepared via the Knoevenagel condensation protocol.[6]

EntryArylacetonitrileAromatic AldehydeProduct (1,2-Diarylethylene)Yield (%)
1PhenylacetonitrileBenzaldehyde2,3-diphenylacrylonitrile85
2Phenylacetonitrile4-Methoxybenzaldehyde3-(4-methoxyphenyl)-2-phenylacrylonitrile82
3Phenylacetonitrile2-Naphthaldehyde3-(naphthalen-2-yl)-2-phenylacrylonitrile75
4p-TolylacetonitrileBenzaldehyde3-phenyl-2-(p-tolyl)acrylonitrile81
5p-Tolylacetonitrile4-Methoxybenzaldehyde3-(4-methoxyphenyl)-2-(p-tolyl)acrylonitrile78

Application Note 2: Green Protocol for Knoevenagel Condensation in Aqueous Media

This protocol provides an environmentally friendly approach to the Knoevenagel condensation, utilizing water as a solvent and a mild catalyst, thereby reducing the reliance on volatile organic solvents. This method is notable for its good yields, simple workup, and short reaction times.[7]

Experimental Protocol

This procedure is adapted from a green protocol for the synthesis of various benzylidenemalononitrile derivatives.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add a catalytic amount of Ni(NO₃)₂·6H₂O (5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for completion by TLC (typically requires 10-25 minutes).

  • Upon completion, add cold water (15-25 mL) to the reaction mixture to precipitate the product.

  • Filter the solid product, wash it with cold water, and allow it to air dry.

  • The product is often obtained in high purity without the need for further column chromatography.

Data Presentation: Green Synthesis of Benzylidenemalononitriles

The table below summarizes the results for the synthesis of various adducts using the aqueous-media protocol.[7]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde1098
34-Methylbenzaldehyde2092
44-Methoxybenzaldehyde1594
53-Nitrobenzaldehyde2590
64-Nitrobenzaldehyde1096

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-understood mechanism involving three primary steps.[1][8][9]

  • Carbanion Formation: A weak base (e.g., an amine like piperidine or an alkoxide) deprotonates the active methylene compound, creating a resonance-stabilized carbanion (enolate). The electron-withdrawing groups (Z) on the methylene compound make these protons acidic enough to be removed by a mild base.[1][2]

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms an aldol-type intermediate.[8]

  • Dehydration: The intermediate alcohol is then deprotonated, leading to the elimination of a water molecule to form a stable, conjugated α,β-unsaturated product.

G cluster_mechanism Knoevenagel Condensation Mechanism step1 Step 1: Carbanion Formation desc1 Base removes a proton from the active methylene compound (Z-CH₂-Z'), forming a resonance-stabilized carbanion. step2 Step 2: Nucleophilic Addition step1->step2 Carbanion Intermediate desc2 The carbanion attacks the carbonyl carbon of the aldehyde (R-CHO), forming an alkoxide intermediate. step3 Step 3: Protonation & Dehydration step2->step3 Aldol-type Intermediate desc3 The alkoxide is protonated to form an alcohol. Subsequent elimination of water yields the final α,β-unsaturated product.

References

Application Note and Protocol: Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a compound of interest for researchers in medicinal chemistry and materials science. The synthesis is achieved via a Friedel-Crafts acylation of phenanthrene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst. This method is expected to selectively yield the 9-substituted phenanthrene derivative. The protocol includes a comprehensive list of reagents and materials, a step-by-step procedure, and methods for purification and characterization.

Introduction

The phenanthrene moiety is a key structural component in numerous biologically active molecules and functional materials. The introduction of a keto-ester side chain at the 9-position of the phenanthrene nucleus, as in this compound, provides a versatile handle for further chemical modifications. This application note describes a robust and reproducible protocol for the synthesis of this target compound, which is anticipated to be a valuable building block for drug development and scientific research. The described synthesis is based on the well-established Friedel-Crafts acylation reaction, with conditions optimized to favor the formation of the 9-isomer.[1][2]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
PhenanthreneC₁₄H₁₀178.2310.01.78 g
Ethyl glutaryl chlorideC₇H₁₁ClO₃178.6111.01.96 g
Aluminum chloride (anhydrous)AlCl₃133.3412.01.60 g
Product (Theoretical Yield)
This compoundC₂₃H₂₂O₃346.4210.03.46 g

Experimental Protocol

4.1. Materials and Reagents

  • Phenanthrene (98%)

  • Ethyl glutaryl chloride (97%)

  • Aluminum chloride (anhydrous, 99.9%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Hydrochloric acid (37%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

  • Hexane (for recrystallization)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.2. Synthesis Procedure

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add phenanthrene (1.78 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture until the phenanthrene is completely dissolved.

  • Addition of Catalyst: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) portion-wise to the stirred solution. The mixture may become colored.

  • Addition of Acylating Agent: Dissolve ethyl glutaryl chloride (1.96 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the ethyl glutaryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of cold water. Subsequently, add 20 mL of 2M hydrochloric acid to dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4.3. Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a mixture of ethanol and hexane can be performed to yield the purified this compound as a solid.

4.4. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Dissolve Phenanthrene in Dichloromethane B 2. Add AlCl3 (Catalyst) at 0 °C A->B Stir C 3. Add Ethyl Glutaryl Chloride Solution Dropwise B->C Maintain 0 °C D 4. Reaction at Room Temperature (4-6 hours) C->D Warm to RT E 5. Quench with Cold Water and HCl D->E Reaction Complete F 6. Extraction and Washing E->F G 7. Drying and Solvent Evaporation F->G H 8. Purification (Chromatography/ Recrystallization) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

  • Dichloromethane is a volatile and potentially toxic solvent.

  • Ethyl glutaryl chloride is corrosive and a lachrymator.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Friedel-Crafts acylation procedure is a reliable method for obtaining the desired 9-substituted phenanthrene derivative, which can serve as a key intermediate for further research and development in various scientific fields. The provided workflow and data tables are intended to facilitate the successful replication of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Characterization of Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the characterization of "Ethyl 5-oxo-5-(9-phenanthryl)valerate" using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections outline the anticipated spectral data and the experimental methodologies for obtaining them.

Compound Information

  • Compound Name: this compound

  • CAS Number: 898752-88-0[1]

  • Molecular Formula: C₂₁H₂₀O₃

  • Molecular Weight: 320.4 g/mol [1]

  • Chemical Structure: (A diagram of the chemical structure would be placed here in a full application note)

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data is predicted based on the chemical structure and typical values for similar compounds.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.70 - 7.60Multiplet9HAr-H (Phenanthrene)
4.15Quartet2HO-CH₂ -CH₃
3.20Triplet2HCO-CH₂ -CH₂
2.50Triplet2HCH₂-CH₂ -COOEt
2.10Pentet2HCH₂-CH₂ -CH₂
1.25Triplet3HO-CH₂-CH₃
¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
200.5C =O (Ketone)
173.0C =O (Ester)
135.0 - 122.0C (Phenanthrene)
60.5O-C H₂-CH₃
38.0CO-C H₂-CH₂
33.0C H₂-COOEt
20.0CH₂-C H₂-CH₂
14.0O-CH₂-C H₃
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
320.14[M]⁺
291.12[M - C₂H₅]⁺
275.12[M - OC₂H₅]⁺
205.06[C₁₄H₉CO]⁺
177.07[C₁₄H₉]⁺

Experimental Protocols

The following are standard protocols for obtaining the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Analysis

The following diagram illustrates the workflow for the characterization of "this compound".

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HNMR 1H NMR Analysis NMR->HNMR CNMR 13C NMR Analysis NMR->CNMR MolecularIon Identify Molecular Ion MS->MolecularIon Fragmentation Analyze Fragmentation Pattern MS->Fragmentation StructureElucidation Structure Elucidation & Confirmation HNMR->StructureElucidation CNMR->StructureElucidation MolecularIon->StructureElucidation Fragmentation->StructureElucidation

Workflow for the characterization of the target compound.

This comprehensive approach ensures the accurate identification and structural confirmation of "this compound", providing a solid foundation for its use in research and development.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically pyridazine and pyrazoline derivatives, utilizing Ethyl 5-oxo-5-(9-phenanthryl)valerate as a key starting material. The phenanthrene moiety is a significant pharmacophore in medicinal chemistry, and its incorporation into heterocyclic systems is of great interest for developing new therapeutic agents.[1]

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic systems due to the presence of both a ketone and an ester functional group.[1] The reactivity of the γ-keto ester moiety allows for cyclocondensation reactions with binucleophiles to construct five- and six-membered heterocyclic rings. This document outlines the synthesis of a pyridazinone and a pyrazoline derivative, compounds with potential applications in drug discovery. Pyridazine and its fused derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Similarly, pyrazoline derivatives are well-known for their diverse pharmacological effects.[5][6][7]

Synthesis of 6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-one

The synthesis of 6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-one from this compound is achieved through a cyclocondensation reaction with hydrazine hydrate. The keto group of the valerate reacts with one nitrogen of the hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization via the ester group to yield the final pyridazinone product.

Reaction Scheme:

G cluster_0 Synthesis of 6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-one start This compound product 6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-one start->product Cyclocondensation reagent1 Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux

Caption: Synthetic pathway for 6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-one.

Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to litmus, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-one.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6-(9-phenanthryl)-4,5-dihydro-2H-pyridazin-3-oneC20H16N2O300.3675-85185-187

Note: The yield and melting point are hypothetical and based on similar reported pyridazinone syntheses.

Synthesis of Ethyl 1-acetyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylate

The synthesis of the pyrazoline derivative involves a two-step process. First, a chalcone-like intermediate is proposed to be formed, which is then reacted with hydrazine hydrate to yield the pyrazoline ring. However, a more direct approach from the keto-ester can be envisioned by reacting with a substituted hydrazine, followed by cyclization and subsequent N-acylation. For the purpose of this protocol, we will focus on the direct cyclocondensation with hydrazine followed by acylation.

Reaction Scheme:

G cluster_1 Synthesis of Ethyl 1-acetyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylate start This compound intermediate Ethyl 5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylate start->intermediate Cyclocondensation reagent1 1. Hydrazine Hydrate 2. Acetic Anhydride product Ethyl 1-acetyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylate intermediate->product N-Acetylation

Caption: Synthetic pathway for the target pyrazoline derivative.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (40 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution and stir.

  • Reaction: Reflux the mixture for 10-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: Filter the resulting solid, wash thoroughly with water, and dry.

Step 2: Synthesis of Ethyl 1-acetyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylate

  • Reaction Setup: Suspend the crude pyrazoline from Step 1 in acetic anhydride (20 mL).

  • Reaction: Gently reflux the mixture for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure N-acetylated pyrazoline.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 1-acetyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole-3-carboxylateC24H22N2O3398.4560-70162-164

Note: The yield and melting point are hypothetical and based on similar reported pyrazoline syntheses.[5]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the heterocyclic compounds described.

G cluster_workflow General Experimental Workflow A Starting Material: This compound B Cyclocondensation Reaction (with Hydrazine Hydrate) A->B C Reaction Work-up (Precipitation & Filtration) B->C D Crude Product C->D E Purification (Recrystallization) D->E F Pure Heterocyclic Compound E->F G Characterization (NMR, IR, Mass Spec, Elemental Analysis) F->G

Caption: A generalized workflow for the synthesis and characterization of heterocyclic compounds.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful formation of the heterocyclic ring.

  • FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C=N).

  • Mass Spectrometry: To determine the molecular weight of the final products.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

These application notes provide a foundational methodology for synthesizing novel phenanthrene-containing heterocyclic compounds. Researchers are encouraged to adapt and optimize these protocols for their specific research needs and to explore the biological activities of these new chemical entities.

References

Application Notes and Protocols: Ethyl 5-oxo-5-(9-phenanthryl)valerate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a versatile intermediate in the synthesis of pharmaceutically active compounds. The document details its synthesis, chemical properties, and potential applications, with a focus on the synthesis of phenanthroindolizidine alkaloids, a class of compounds with significant anticancer properties.

Introduction to this compound

This compound is a γ-keto ester containing a phenanthrene moiety. This structural combination makes it a valuable building block in organic synthesis. The phenanthrene core is a key feature in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The keto-ester functional group allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic systems and other elaborate molecular architectures.

Chemical Structure and Properties:

PropertyValue
IUPAC Name Ethyl 5-oxo-5-(9-phenanthryl)pentanoate
Molecular Formula C₂₁H₂₀O₃
Molecular Weight 320.38 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent. To achieve substitution at the 9-position of the phenanthrene ring, specific reaction conditions are crucial.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts reactions, with conditions optimized for 9-acylation of phenanthrene.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions phenanthrene Phenanthrene product This compound phenanthrene->product acyl_chloride Ethyl 5-chloro-5-oxovalerate acyl_chloride->product lewis_acid AlCl₃ solvent Ethylene Dichloride hcl HCl product->hcl +

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Phenanthrene178.235.0 g28.0
Ethyl 5-chloro-5-oxovalerate178.615.5 g30.8
Aluminum chloride (AlCl₃)133.344.1 g30.8
Ethylene dichloride (DCE)98.96100 mL-
5% Hydrochloric acid (aq)-150 mL-
Saturated sodium bicarbonate (aq)-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate-As needed-
Dichloromethane (for extraction)-200 mL-
Ethanol (for recrystallization)-As needed-

Experimental Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add phenanthrene (5.0 g, 28.0 mmol) and dry ethylene dichloride (50 mL).

  • Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (4.1 g, 30.8 mmol) in portions. Stir the resulting suspension for 15 minutes.

  • Addition of Acylating Agent: Dissolve ethyl 5-chloro-5-oxovalerate (5.5 g, 30.8 mmol) in dry ethylene dichloride (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 5% aqueous HCl (150 mL). Stir vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Expected Yield and Purity:

ParameterExpected Value
Yield 60-70%
Purity (by HPLC) >98%
Melting Point Not reported (to be determined)

Application in Pharmaceutical Synthesis: A Gateway to Phenanthroindolizidine Alkaloids

This compound is a strategic intermediate for the synthesis of phenanthroindolizidine alkaloids, such as Tylophorine. These alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[1][3] The following is a proposed synthetic pathway from the title compound to a Tylophorine precursor.

Proposed Multi-step Synthesis of a Tylophorine Precursor

This pathway illustrates the conversion of the keto-ester to a key heterocyclic intermediate.

G start This compound step1 Reduction of Ketone (e.g., NaBH₄, MeOH) start->step1 intermediate1 Ethyl 5-hydroxy-5-(9-phenanthryl)valerate step1->intermediate1 step2 Azide Formation (e.g., DPPA, DBU) intermediate1->step2 intermediate2 Ethyl 5-azido-5-(9-phenanthryl)valerate step2->intermediate2 step3 Staudinger Reaction/Aza-Wittig (e.g., PPh₃, then intramolecular cyclization) intermediate2->step3 intermediate3 Lactam Intermediate step3->intermediate3 step4 Reduction of Lactam and Ester (e.g., LiAlH₄, THF) intermediate3->step4 product Tylophorine Precursor (Phenanthroindolizidine Core) step4->product

Caption: Proposed synthesis of a Tylophorine precursor.

Detailed Protocols for Key Transformations:

Step 1: Reduction of the Ketone

  • Protocol: Dissolve this compound in methanol at 0 °C. Add sodium borohydride (NaBH₄) portion-wise and stir for 2 hours. Quench the reaction with water and extract with ethyl acetate. The crude alcohol is purified by column chromatography.

Step 2: Conversion to Azide

  • Protocol: To a solution of the alcohol in THF, add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir at room temperature overnight. Purify the resulting azide by chromatography.

Step 3 & 4: Intramolecular Cyclization and Reduction

  • Protocol: The azide is treated with triphenylphosphine (PPh₃) to form an iminophosphorane, which undergoes an intramolecular aza-Wittig reaction to form a lactam. The crude lactam is then reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield the final phenanthroindolizidine core structure.

Signaling Pathways and Mechanism of Action of Phenanthrene-based Drugs

Phenanthrene derivatives, particularly those with a structure similar to Tylophorine, have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

G drug Phenanthrene-based Drug (e.g., Tylophorine derivative) akt Akt drug->akt inhibits nfkb NF-κB drug->nfkb inhibits proliferation Cell Proliferation akt->proliferation promotes survival Cell Survival akt->survival promotes apoptosis Apoptosis akt->apoptosis inhibits nfkb->proliferation promotes nfkb->survival promotes nfkb->apoptosis inhibits

Caption: Inhibition of Akt and NF-κB pathways by phenanthrene-based drugs.

The inhibition of Akt and NF-κB signaling pathways by these compounds leads to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells. This makes them promising candidates for the development of novel anticancer therapies.[1]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation via Friedel-Crafts acylation and its potential for elaboration into complex, biologically active molecules like the phenanthroindolizidine alkaloids highlight its importance for researchers in drug discovery and development. The protocols and pathways outlined in these notes provide a solid foundation for the utilization of this compound in the synthesis of next-generation therapeutics.

References

Application Notes and Protocols: Ethyl 5-oxo-5-(9-phenanthryl)valerate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(9-phenanthryl)valerate is a phenanthrene derivative with potential applications in materials science, particularly in the field of organic electronics. The phenanthrene moiety, a polycyclic aromatic hydrocarbon, provides a rigid, planar structure with an extended π-electron system. These characteristics are highly desirable for charge transport and luminescent properties in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While specific documented applications of this compound are not extensively reported in publicly available literature, its structure suggests its potential as a versatile synthetic building block and a candidate for a host material in OLEDs.[1]

This document provides a hypothetical application of this compound as a host material in an OLED device. The subsequent protocols for synthesis, device fabrication, and characterization are based on established methodologies for phenanthrene derivatives and other organic electronic materials.

Hypothetical Application: Host Material in a Phosphorescent OLED (PhOLED)

Due to its high triplet energy potential, a common feature of phenanthrene-based molecules, this compound is a promising candidate as a host material in the emissive layer of a PhOLED.[2] In this application, it would serve to:

  • Disperse a phosphorescent dopant (guest): Preventing aggregation and self-quenching of the emitter.

  • Facilitate charge transport: Balancing the transport of electrons and holes to the emissive dopant.

  • Enable efficient energy transfer: Transferring energy from the host to the guest for light emission.

The performance of an OLED is significantly dependent on the properties of the host material.[2][3][4] Key properties for a host material include high thermal stability, appropriate HOMO/LUMO energy levels for efficient charge injection, and a high triplet energy level to confine excitons on the phosphorescent dopant.[2]

Logical Relationship of Molecular Structure to Function

Phenanthrene Phenanthrene Core PiSystem Extended π-Conjugated System Phenanthrene->PiSystem Rigidity Molecular Rigidity Phenanthrene->Rigidity KetoEster Keto-Ester Side Chain EnergyLevels Tunable HOMO/LUMO Levels KetoEster->EnergyLevels T1_Energy High Triplet Energy (T1) PiSystem->T1_Energy Morphology Stable Amorphous Film Formation Rigidity->Morphology ChargeTransport Ambipolar Charge Transport EnergyLevels->ChargeTransport ExcitonConfinement Exciton Confinement on Dopant T1_Energy->ExcitonConfinement EnergyTransfer Efficient Energy Transfer to Dopant ChargeTransport->EnergyTransfer

Caption: Molecular structure-property-function relationship for this compound as an OLED host material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on Friedel-Crafts acylation, a common method for synthesizing such keto esters.

Materials:

  • Phenanthrene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Friedel-Crafts Acylation:

    • To a solution of phenanthrene in dichloromethane, add glutaric anhydride.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride in portions while stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield 5-oxo-5-(9-phenanthryl)pentanoic acid.

  • Fischer Esterification:

    • Dissolve the crude 5-oxo-5-(9-phenanthryl)pentanoic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8 hours.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Protocol 2: Fabrication of a Multilayer PhOLED Device

This protocol describes the fabrication of a simple multilayer PhOLED using thermal evaporation.[5][6]

Device Structure: ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML): this compound (Host) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Thin Film Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers and the cathode sequentially without breaking the vacuum.

    • Deposit a 40 nm layer of the HTL material.

    • Co-evaporate a 30 nm layer of the EML, consisting of this compound (host) and the phosphorescent dopant (e.g., 6% wt. Ir(ppy)₃).

    • Deposit a 30 nm layer of the ETL material.

    • Deposit a 1 nm layer of the EIL material.

    • Deposit a 100 nm layer of the cathode material through a shadow mask to define the active area.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Experimental Workflow for Material Evaluation

cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Performance Testing Synthesis Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate Purification Purification (Column Chromatography, Sublimation) Synthesis->Purification NMR_MS Structural (NMR, MS) Purification->NMR_MS Thermal Thermal (TGA, DSC) Purification->Thermal Optical Photophysical (UV-Vis, PL) Triplet Energy Measurement Purification->Optical Electrochemical Electrochemical (CV) HOMO/LUMO Estimation Purification->Electrochemical Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Optical->Deposition Inform Layer Design Electrochemical->Deposition Inform Layer Design Substrate Substrate Cleaning Substrate->Deposition Encapsulation Encapsulation Deposition->Encapsulation EL_Spectrum Electroluminescence Spectrum Encapsulation->EL_Spectrum JVL Current Density-Voltage- Luminance (J-V-L) Characteristics Encapsulation->JVL Efficiency Efficiency (EQE, Power, Luminous) vs. Luminance Encapsulation->Efficiency Lifetime Operational Lifetime Encapsulation->Lifetime

Caption: A comprehensive workflow for the evaluation of a new organic material for OLED applications.

Data Presentation

The following tables present hypothetical, yet realistic, data that would be collected during the characterization of this compound and the resulting OLED device.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight320.4 g/mol Mass Spectrometry
Thermal Decomposition Temp. (Td)> 350 °CTGA
Glass Transition Temp. (Tg)~ 110 °CDSC
HOMO Energy Level-5.8 eVCyclic Voltammetry
LUMO Energy Level-2.5 eVCyclic Voltammetry
Triplet Energy (T₁)2.85 eVPhosphorescence Spectrum

Table 2: Performance of a Hypothetical Green PhOLED

Device Structure: ITO/TAPC (40nm)/EOPV:Ir(ppy)₃ (6%, 30nm)/TPBi (30nm)/LiF (1nm)/Al (100nm) (EOPV = this compound)

ParameterValue
Turn-on Voltage (at 1 cd/m²)3.2 V
Max. Luminance> 15,000 cd/m²
Max. External Quantum Efficiency (EQE)18.5%
Max. Power Efficiency65 lm/W
Max. Luminous Efficiency70 cd/A
Color Coordinates (CIE 1931)(0.31, 0.62)
Electroluminescence Peak515 nm
Lifetime (LT₅₀ at 1000 cd/m²)~ 20,000 hours

References

Application Notes and Protocols: Iron(III)-Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are fundamental structural motifs in a vast array of applications, from organic electronics and materials science to the core scaffolds of various pharmaceuticals.[1][2] Traditional methods for their synthesis often involve harsh reaction conditions, stoichiometric and often toxic reagents, or multi-step procedures with limited functional group tolerance.[2] This application note details a robust and operationally simple protocol for the synthesis of PAHs utilizing an earth-abundant and environmentally benign iron(III) catalyst.

The described methodology is based on an iron(III)-catalyzed carbonyl-olefin metathesis reaction, which allows for the direct coupling of carbonyl and olefin functionalities.[3][4] This intramolecular annulation of biaryl ketones and aldehydes provides a streamlined approach to a diverse range of phenanthrenes and other polycyclic systems. Key advantages of this method include its mild reaction conditions, typically at room temperature, high functional group compatibility, and the use of inexpensive and readily available iron(III) chloride as the catalyst.[3]

Data Presentation

The iron(III)-catalyzed carbonyl-olefin metathesis has been shown to be effective for a wide range of substrates, affording the corresponding PAH products in good to excellent yields. The following tables summarize the scope of the reaction with respect to the biaryl carbonyl component and the olefinic tether.

Table 1: Substrate Scope of Biaryl Ketones and Aldehydes
EntrySubstrateProductYield (%)
12-Acetyl-1,1'-biphenyl9-Methylphenanthrene99
21,1'-Biphenyl-2-carbaldehydePhenanthrene75
32-Isopropionyl-1,1'-biphenyl9-Isopropylphenanthrene79
42-(tert-Butylcarbonyl)-1,1'-biphenyl9-(tert-Butyl)phenanthrene55
52-Benzoyl-1,1'-biphenyl9-Phenylphenanthrene85
62-(1-Naphthoyl)-1,1'-biphenyl9-(Naphthalen-1-yl)phenanthrene83
72-Acetyl-4'-methoxy-1,1'-biphenyl6-Methoxy-9-methylphenanthrene95
82-Acetyl-4-methoxy-1,1'-biphenyl3-Methoxy-9-methylphenanthrene93
92-Acetyl-4,4'-dimethoxy-1,1'-biphenyl3,6-Dimethoxy-9-methylphenanthrene99

Conditions: Substrate (0.13 mmol), FeCl₃ (5 mol%), in dichloroethane (0.1 M), room temperature, 1h. Yields were determined by ¹H NMR analysis with 1,3,5-trimethoxybenzene as an internal standard.[3]

Table 2: Evaluation of Olefinic Tether
EntryOlefin TetherProductTemperature (°C)Yield (%)
1Styrene9-Methylphenanthrenert99
24-Methoxystyrene9-Methylphenanthrene5098
34-(Trifluoromethyl)styrene9-Methylphenanthrene5090
42-Vinylnaphthalene9-Methylphenanthrene5088
5Prenyl9-Methylphenanthrenert97
6Cyclohexene9-Methylphenanthrene5075

Conditions: Substrate (0.13 mmol), FeCl₃ (5 mol%), in dichloroethane (0.1 M), 1h. Yields were determined by ¹H NMR analysis with 1,3,5-trimethoxybenzene as an internal standard.[3]

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Dichloroethane (DCE) should be used as the solvent and can be dried over calcium hydride and distilled prior to use. Iron(III) chloride (FeCl₃) should be purchased from a reliable commercial source and handled in a glovebox or under an inert atmosphere due to its hygroscopic nature. Substrates, if not commercially available, can be synthesized following standard organic chemistry procedures.

General Procedure for the Iron(III)-Catalyzed Synthesis of PAHs
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the biaryl carbonyl substrate (1.0 equiv).

  • Solvent Addition: Under an inert atmosphere, add anhydrous dichloroethane (to achieve a 0.1 M concentration of the substrate).

  • Catalyst Addition: Add iron(III) chloride (0.05 equiv, 5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, the reaction mixture may be heated to 50 °C.[3]

  • Work-up: Upon completion of the reaction (typically 1 hour), the reaction mixture is quenched with the addition of water.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired polycyclic aromatic hydrocarbon.

Mandatory Visualizations

G General Experimental Workflow for Iron(III)-Catalyzed PAH Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried vial with stir bar substrate Add biaryl carbonyl substrate (1.0 equiv) start->substrate solvent Add anhydrous DCE (0.1 M) substrate->solvent catalyst Add FeCl3 (5 mol%) solvent->catalyst stir Stir at room temperature (or 50 °C) catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated PAH Product purify->product

Caption: General experimental workflow for the iron(III)-catalyzed synthesis of PAHs.

G Proposed Catalytic Cycle for Iron(III)-Catalyzed Carbonyl-Olefin Metathesis FeCl3_cat FeCl3 substrate Biaryl Carbonyl-Olefin activated_complex [Substrate-FeCl3] Complex substrate->activated_complex + FeCl3 cycloaddition [2+2] Cycloaddition activated_complex->cycloaddition oxetane Oxetane Intermediate cycloaddition->oxetane retro_cycloaddition Retro-[2+2] Cycloaddition oxetane->retro_cycloaddition product_complex [PAH-FeCl3] + Byproduct retro_cycloaddition->product_complex product_complex->FeCl3_cat Catalyst Regeneration PAH PAH Product product_complex->PAH - Byproduct

References

Application Notes and Protocols: Palladium-Catalyzed Annulation of Alkynes for Polycyclic Aromatic Hydrocarbon Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of polycyclic aromatic hydrocarbons (PAHs) through palladium-catalyzed annulation of alkynes. This powerful synthetic strategy offers a versatile and efficient route to complex aromatic systems, which are pivotal in materials science, organic electronics, and drug discovery.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules featuring fused aromatic rings. Their unique electronic and photophysical properties make them highly valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] Furthermore, certain PAH scaffolds are present in biologically active molecules and are explored as potential anticancer agents.[2]

Palladium-catalyzed annulation reactions have emerged as a cornerstone for the construction of PAHs, offering significant advantages in terms of efficiency, functional group tolerance, and the ability to forge multiple carbon-carbon bonds in a single operation.[3][4] These methods typically involve the reaction of an alkyne with a suitably functionalized aromatic precursor, leading to the formation of a new fused ring system. Recent advancements, such as the use of visible light photocatalysis, have further expanded the scope and sustainability of these transformations.[5][6][7][8]

This document outlines key palladium-catalyzed methodologies for PAH synthesis, including detailed experimental protocols and a summary of representative reaction outcomes.

Methodologies and Mechanisms

Several distinct palladium-catalyzed strategies have been developed for the annulation of alkynes to construct PAHs. These can be broadly categorized as:

  • Thermal C-H Bond Activation and Annulation: This classic approach involves the palladium-catalyzed reaction of aryl halides or biaryls with alkynes. The mechanism typically proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular C-H activation to close the ring.[2][3]

  • Visible-Light-Induced Annulation: A more recent and milder approach utilizes the photoexcitation of a palladium catalyst to initiate the annulation process. This method often proceeds via a radical pathway, avoiding the high temperatures typically required for thermal C-H activation and offering a different regioselectivity.[5][7][8]

  • Annulation via Strained Intermediates: The use of in-situ generated arynes or hetarynes as coupling partners for palladium-bound intermediates provides a powerful route to π-extended PAHs and hetero-PAHs.[9]

The general catalytic cycle for a thermal C-H activation-based annulation is depicted below.

Pd-Catalyzed Annulation cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Vinyl-Pd(II) Intermediate Vinyl-Pd(II) Intermediate Ar-Pd(II)-X(Ln)->Vinyl-Pd(II) Intermediate Alkyne Insertion Palladacycle Palladacycle Vinyl-Pd(II) Intermediate->Palladacycle Intramolecular C-H Activation PAH PAH Product Palladacycle->PAH Reductive Elimination Ar-X Ar-X Alkyne Alkyne Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Reactants, Catalyst, Ligand, and Base D Add Reagents to Reaction Vessel A->D B Flame-dry Glassware B->D C Establish Inert Atmosphere (e.g., Argon) C->D E Add Anhydrous Solvent D->E F Heat or Irradiate (as required) E->F G Monitor Reaction Progress (e.g., TLC, GC-MS) F->G H Quench Reaction and Perform Aqueous Work-up G->H Reaction Complete I Dry Organic Layer H->I J Remove Solvent in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L M Determine Yield L->M

References

Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting intramolecular Friedel-Crafts acylation reactions. This powerful cyclization method is a cornerstone in the synthesis of polycyclic ketones, which are key intermediates in the preparation of numerous pharmaceuticals and biologically active molecules.

Introduction

The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction in which an aromatic ring and an acyl group, present in the same molecule, react to form a new ring. This reaction is widely employed for the synthesis of 5- and 6-membered cyclic ketones fused to an aromatic ring. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity. Commonly used catalysts include Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid (MSA)).

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the intramolecular Friedel-Crafts acylation of different substrates, providing a comparative overview of catalyst effectiveness, reaction times, and resulting yields.

SubstrateProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Phenylbutyric acidα-TetraloneMethanesulfonic acid (MSA)-85-100160-80[1]
4-Phenylbutyric acidα-TetraloneH-Beta zeolite-2201081.2
4-Phenylbutyric acidα-TetralonePolyphosphoric acid (PPA)-1000.595
4-Phenylbutanoyl chlorideα-TetraloneAlCl₃CS₂Reflux190
3-Phenylpropanoic acid1-IndanonePolyphosphoric acid (PPA)-100185-95
3-Phenylpropanoyl chloride1-IndanoneAlCl₃CH₂Cl₂0 - rt290
3-(4-Methoxyphenyl)propionic acid5-Methoxy-1-indanoneTb(OTf)₃Chlorobenzene2502475[2]
3-(Naphthalen-1-yl)propanoic acid1,2-Dihydroacenaphthylen-3(4H)-onePolyphosphoric acid (PPA)-1001.588
3-Phenoxypropionic acidChroman-4-oneBi(OTf)₃1,2-Dichloroethane80392[3]

Experimental Protocols

Herein, we provide detailed experimental protocols for the synthesis of a 6-membered cyclic ketone (α-tetralone) and a 5-membered cyclic ketone (1-indanone), representing common applications of this reaction.

Protocol 1: Synthesis of α-Tetralone from 4-Phenylbutyric Acid using Methanesulfonic Acid

This protocol is adapted from a microscale procedure and is suitable for educational and small-scale research purposes.[1]

Materials:

  • 4-Phenylbutyric acid

  • Methanesulfonic acid (MSA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask or conical vial

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbutyric acid (5.0 g, 30.5 mmol).

  • Carefully add methanesulfonic acid (25 mL) to the flask with stirring.

  • Heat the reaction mixture to 90°C in a preheated oil bath and maintain this temperature for 1 hour with vigorous stirring.

  • After 1 hour, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude α-tetralone.

  • The crude product can be purified by vacuum distillation to afford pure α-tetralone as a colorless oil.

Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Polyphosphoric Acid

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Mechanical stirrer (optional, for larger scale)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, place 3-phenylpropanoic acid (5.0 g, 33.3 mmol).

  • Add polyphosphoric acid (50 g) to the flask. Note: PPA is highly viscous and can be challenging to handle.

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 1-indanone can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

General Signaling Pathway of Intramolecular Friedel-Crafts Acylation

G Substrate Aryl-Alkanoic Acid or Acyl Halide Acylium Acylium Ion Intermediate Substrate->Acylium Activation Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) Catalyst->Acylium Cyclization Intramolecular Electrophilic Attack Acylium->Cyclization Arenium Arenium Ion Intermediate (Sigma Complex) Cyclization->Arenium Deprotonation Deprotonation Arenium->Deprotonation Product Cyclic Ketone Deprotonation->Product Aromaticity Restored G Start Start: Reagent Preparation Reaction Reaction Setup: Substrate + Catalyst + Solvent (optional) Start->Reaction Heating Heating and Stirring (Conventional or Microwave) Reaction->Heating Quenching Reaction Quenching (e.g., with ice-water) Heating->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Purification Purification: Distillation or Chromatography Extraction->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End: Pure Cyclic Ketone Analysis->End

References

Application Notes and Protocols for the Synthesis of Photoluminescent Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and photoluminescent properties of phenanthrene derivatives. The protocols outlined below are intended to serve as a guide for the preparation and characterization of these compounds for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold for the development of advanced materials with tailored photoluminescent properties. By strategically introducing electron-donating and electron-withdrawing groups onto the phenanthrene core, it is possible to fine-tune the emission color, quantum yield, and other photophysical characteristics. These donor-acceptor substituted phenanthrenes often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to their unique optical properties. This document details the synthesis of representative cyano- and amino-substituted phenanthrene derivatives and the characterization of their photoluminescent behavior.

Data Presentation: Photophysical Properties of Substituted Phenanthrenes

The following table summarizes the key photophysical data for a selection of donor-acceptor phenanthrene derivatives. This data allows for a direct comparison of how different substituents influence the absorption and emission characteristics of the phenanthrene core.

CompoundSubstituent(s)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
P1 3-Bromo, 9-Cyano250-450---
P2 3-Methoxy, 9-Cyano250-450---
P3 3-Amino, 9-Cyano250-450---
P4 3,6-Dibromo, 9-Cyano250-450---
P5 3,6-Dimethoxy, 9-Cyano250-450---
P6 3,6-Diamino, 9-Cyano250-450---
PVPP Poly(9-(3-vinyl-phenyl)-phenanthrene)-381--

Note: Specific quantum yield and emission maxima for P1-P6 were not explicitly found in a single comparative table in the searched literature, but their synthesis and general photoluminescent properties are described[1]. The absorption for P1-P6 is described as a broad band in the 250-450 nm range[1]. The emission maximum for PVPP is reported[2]. Further detailed characterization would be required to complete this table.

Experimental Protocols

Protocol 1: Synthesis of Cyanophenanthrene Derivatives via Knoevenagel Condensation and Photocyclization

This protocol describes a general two-step synthesis for preparing phenanthrene derivatives bearing a cyano group, a potent electron-accepting group.

Step 1: Knoevenagel Condensation for the Synthesis of 1,2-Diarylethylenes

  • To a solution of the appropriate arylacetonitrile (1.0 eq.) and aromatic aldehyde (1.0 eq.) in dry methanol, add sodium methoxide (1.1 eq.) as a base.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting 1,2-diarylethylene product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. Yields for this step are generally in the range of 51-85%[1].

Step 2: Oxidative Photocyclization to Phenanthrenes

  • Dissolve the synthesized 1,2-diarylethylene (e.g., 500 mg) in a suitable solvent like toluene (e.g., 1.2 L).

  • Add a stoichiometric amount of iodine (1.0 eq.) as an oxidizing agent.

  • Add an excess of propylene oxide to act as a hydrogen iodide scavenger.

  • Irradiate the solution with a high-pressure mercury lamp (e.g., 500 W) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyanophenanthrene derivative[1].

Protocol 2: Synthesis of Aminophenanthrene Derivatives

This protocol outlines a method for the synthesis of aminophenanthrenes, which can act as electron-donating groups.

  • Start with an appropriate ortho-amino-biaryl precursor.

  • Transform the biarylamine in situ into the corresponding diazonium salt.

  • Reduce the diazonium salt using a single electron reductant to generate an aryl radical.

  • The aryl radical then undergoes addition to an alkyne.

  • Subsequent base-promoted homolytic aromatic substitution (BHAS) yields the aminophenanthrene derivative[3][4].

Note: For a detailed, step-by-step procedure, it is recommended to consult the specific literature for the desired aminophenanthrene derivative as the reaction conditions can vary based on the substrates.

Mandatory Visualizations

Intramolecular Charge Transfer (ICT) Pathway

ICT_Pathway GS Ground State (S₀) Donor-Phenanthrene-Acceptor LE Locally Excited (LE) State (π-π*) GS->LE Photoexcitation (hν) ICT Intramolecular Charge Transfer (ICT) State (D⁺-Phenanthrene-A⁻) LE->ICT Electron Transfer Relaxed_ICT Relaxed ICT State (Solvent Reorganization) ICT->Relaxed_ICT Structural Relaxation Relaxed_ICT->GS Fluorescence Fluorescence Emission (hν') Relaxed_ICT->Fluorescence Radiative Decay Non_Radiative Non-Radiative Decay (Heat) Relaxed_ICT->Non_Radiative Non-Radiative Decay Fluorescence->GS Non_Radiative->GS

Caption: Intramolecular Charge Transfer (ICT) mechanism in donor-acceptor substituted phenanthrenes.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Synthesis Synthesis of Phenanthrene Derivative (e.g., Suzuki Coupling, Photocyclization) Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Structural_Char Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Structural_Char Photophysical_Char Photophysical Characterization Structural_Char->Photophysical_Char Absorption UV-Vis Absorption Spectroscopy Photophysical_Char->Absorption Emission Fluorescence Spectroscopy Photophysical_Char->Emission QY Quantum Yield Measurement Photophysical_Char->QY Lifetime Lifetime Measurement Photophysical_Char->Lifetime Data_Analysis Data Analysis and Structure-Property Relationship Absorption->Data_Analysis Emission->Data_Analysis QY->Data_Analysis Lifetime->Data_Analysis

Caption: General workflow for the synthesis and photophysical characterization of phenanthrene derivatives.

References

Application Notes and Protocols for Ethyl 5-oxo-5-(9-phenanthryl)valerate in the Development of New Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Ethyl 5-oxo-5-(9-phenanthryl)valerate" is a compound with potential as a versatile synthetic building block.[1] However, specific applications in the development of new organic materials are not extensively documented in publicly available literature. The following application notes and protocols are based on the known properties of its constituent chemical moieties—the phenanthrene core and the γ-keto ester functionality—and are intended to serve as a conceptual guide for research and development.

Application 1: Precursor for a Blue-Emitting Conjugated Polymer for Organic Light-Emitting Diodes (OLEDs)

The phenanthrene moiety is of significant interest in materials science due to its inherent photochemical and electroluminescent properties.[2] Phenanthrene and its derivatives have been explored as emitters in OLEDs.[2] The title compound, "this compound," can serve as a monomeric unit for the synthesis of a novel blue-emitting conjugated polymer. The keto and ester functionalities offer versatile handles for polymerization reactions.

Hypothetical Synthetic Pathway

A plausible synthetic route involves the conversion of the keto-ester into a more reactive monomer, followed by a polymerization reaction, such as a Suzuki or Stille coupling, which are common methods for creating conjugated polymers for organic electronics.[3]

Synthetic_Pathway_OLED A This compound B Intermediate Monomer (e.g., Dibrominated Derivative) A->B Functional Group Transformation C Blue-Emitting Conjugated Polymer B->C Polymerization (e.g., Suzuki Coupling)

Caption: Synthetic route to a phenanthrene-based polymer.

Experimental Protocols

1. Synthesis of a Dibrominated Monomer from this compound (Hypothetical)

  • Objective: To introduce bromine atoms onto the phenanthrene ring to create a reactive monomer for polymerization.

  • Procedure:

    • Dissolve this compound (1 eq.) in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain the dibrominated monomer.

2. Polymerization via Suzuki Coupling (Hypothetical)

  • Objective: To synthesize the phenanthrene-containing conjugated polymer.

  • Procedure:

    • In a Schlenk flask, combine the dibrominated monomer (1 eq.), a suitable bis(boronic acid) or bis(boronic ester) comonomer (1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • Add a degassed mixture of a solvent (e.g., toluene) and an aqueous base (e.g., 2M K₂CO₃).

    • Heat the mixture under an inert atmosphere (e.g., argon) at 90 °C for 48 hours.

    • Cool the reaction to room temperature and precipitate the polymer by adding the reaction mixture to methanol.

    • Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and chloroform.

    • Dry the final polymer under vacuum.

3. OLED Device Fabrication and Characterization (Illustrative Workflow)

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization A Synthesized Polymer D Emissive Layer (Polymer) Spin-Coating A->D B Substrate Cleaning C Hole Injection Layer Deposition B->C C->D E Electron Transport Layer Deposition D->E F Cathode Deposition E->F G Electroluminescence Spectroscopy F->G H Current-Voltage-Luminance (J-V-L) Measurement F->H

Caption: Workflow for OLED fabrication and testing.

Illustrative Quantitative Data

The following table presents hypothetical data for the synthesized polymer and a fabricated OLED device.

PropertyHypothetical Value
Polymer Properties
Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)2.1
Photoluminescence (PL) λₘₐₓ (in solution)450 nm (Blue)
PL Quantum Yield (Φ)0.65
OLED Device Performance
Turn-on Voltage4.5 V
Maximum Luminance3500 cd/m²
Maximum External Quantum Efficiency (EQE)3.2%
CIE Coordinates (x, y)(0.15, 0.20)

Application 2: Intermediate for the Synthesis of Novel Heterocyclic Compounds with Potential Biological Activity

Phenanthrene derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[4][5] The γ-keto ester functionality of "this compound" is a classic precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.

Hypothetical Synthetic Pathway

A plausible synthetic route involves the condensation of the keto-ester with a suitable dinucleophile to form a heterocyclic core.

Synthetic_Pathway_Drug_Dev A This compound C Phenanthryl-Substituted Pyrazole or Isoxazole Derivative A->C B Dinucleophile (e.g., Hydrazine, Hydroxylamine) B->C Condensation Reaction D Biological Screening C->D

Caption: Synthesis of a potential bioactive heterocycle.

Experimental Protocols

1. Synthesis of a Phenanthryl-Substituted Pyrazole Derivative (Hypothetical)

  • Objective: To synthesize a novel pyrazole derivative for biological screening.

  • Procedure:

    • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 eq.) to the solution.

    • Add a catalytic amount of acetic acid.

    • Reflux the reaction mixture for 12 hours, monitoring by TLC.

    • Cool the mixture to room temperature, and remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

2. In Vitro Cytotoxicity Assay (Illustrative Workflow)

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesized Compound D Treat Cells with Serial Dilutions of Compound A->D B Cell Line Culture (e.g., HeLa, MCF-7) C Seed Cells in 96-well Plate B->C C->D E Incubate for 48 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J K Determine IC₅₀ Value J->K

Caption: Workflow for in vitro cytotoxicity testing.

Illustrative Quantitative Data

The following table presents hypothetical data from a cytotoxicity screen against two cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Phenanthryl-Pyrazole Derivative HeLa15.2
MCF-728.5
Doxorubicin (Positive Control) HeLa0.8
MCF-71.2

These application notes provide a starting point for exploring the potential of "this compound" in the exciting fields of organic electronics and drug discovery. The provided protocols and workflows are illustrative and would require optimization and adaptation for specific research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a process typically achieved through the Friedel-Crafts acylation of phenanthrene.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Poor Quality Reagents: Phenanthrene or the acylating agent may be impure. 3. Incorrect Reaction Temperature: The reaction may not have been initiated or maintained at the optimal temperature.1. Ensure all glassware is thoroughly dried. Handle the Lewis acid in a glovebox or under an inert atmosphere. Use a freshly opened container of the catalyst. 2. Purify reagents before use (e.g., recrystallize phenanthrene). 3. Gradually warm the reaction mixture from 0°C to room temperature and monitor by TLC.
Formation of Multiple Isomers 1. Reaction Conditions Favoring Thermodynamic Products: Solvents like nitrobenzene or nitromethane can favor the formation of 2- and 3-substituted isomers.[1][2] 2. Prolonged Reaction Time: Longer reaction times can lead to rearrangement from the kinetic 9-isomer to more stable isomers.[3][4]1. Use a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to favor the formation of the kinetic 9-isomer.[1][2] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the formation of the desired product is maximized.
Polysubstitution Products Observed 1. Incorrect Stoichiometry: An excess of the acylating agent or Lewis acid can promote multiple acylations on the phenanthrene ring.1. Use a 1:1 molar ratio of phenanthrene to the acylating agent. Slowly add the acylating agent to the reaction mixture to maintain a low concentration.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of phenanthrene. 2. Isomeric Impurities: Separation of the desired 9-isomer from other isomers can be challenging due to similar polarities.1. Consider using a slight excess of the acylating agent to drive the reaction to completion, followed by a careful work-up to remove the excess. 2. Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization may also be effective.
Product Decomposition during Work-up 1. Harsh Quenching Conditions: Adding water or acid too quickly to the reaction mixture can lead to an exothermic reaction that degrades the product.1. Quench the reaction slowly by pouring the reaction mixture over crushed ice with vigorous stirring. Maintain a low temperature throughout the quenching process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of the 9-phenanthryl isomer?

A1: The choice of solvent is the most critical factor. Non-polar solvents like dichloromethane or carbon disulfide tend to favor the kinetically controlled formation of the 9-isomer.[1][2] In contrast, polar solvents like nitrobenzene can lead to a higher proportion of the thermodynamically more stable 2- and 3-isomers.[1][2]

Q2: How can I minimize the formation of side products?

A2: To minimize side products, it is essential to control the reaction stoichiometry, temperature, and time. Use a 1:1 molar ratio of phenanthrene to the acylating agent, maintain a low reaction temperature (initially 0°C, then slowly warming to room temperature), and monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to isomer rearrangement.

Q3: What is the role of the Lewis acid in this reaction?

A3: The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst. It coordinates with the acylating agent (e.g., ethyl 5-chloro-5-oxovalerate) to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich phenanthrene ring in an electrophilic aromatic substitution reaction.[5]

Q4: Can I use a different acylating agent?

A4: Yes, instead of ethyl 5-chloro-5-oxovalerate, you could use glutaric anhydride. This would form 5-oxo-5-(9-phenanthryl)pentanoic acid, which would then need to be esterified in a separate step to yield the final product.

Q5: How do I know which isomer I have synthesized?

A5: The isomers can be distinguished using spectroscopic methods. ¹H NMR spectroscopy is particularly useful, as the aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns. 2D NMR techniques like COSY and HMBC can further aid in structure elucidation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of phenanthrene to synthesize this compound.

Materials:

  • Phenanthrene

  • Ethyl 5-chloro-5-oxovalerate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenanthrene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred suspension.

  • Acylating Agent Addition: Dissolve ethyl 5-chloro-5-oxovalerate (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualizing the Process

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Phenanthrene & CH₂Cl₂ in Flask cool Cool to 0°C prep->cool add_cat Add AlCl₃ cool->add_cat add_acyl Add Ethyl 5-chloro-5-oxovalerate add_cat->add_acyl react Stir at RT (2-4h) add_acyl->react quench Quench with Ice/HCl react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Product troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents Yes check_isomers Isomer Mixture Observed? start->check_isomers No check_reagents->check_isomers change_solvent Use Non-Polar Solvent (e.g., CH₂Cl₂) check_isomers->change_solvent Yes check_poly Polysubstitution? check_isomers->check_poly No reduce_time Reduce Reaction Time change_solvent->reduce_time reduce_time->check_poly adjust_stoich Adjust Stoichiometry (1:1) check_poly->adjust_stoich Yes optimized Optimized Yield check_poly->optimized No adjust_stoich->optimized reaction_mechanism reagents Acylating Agent + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Formation sigma Sigma Complex (Intermediate) acylium->sigma Electrophilic Attack phenanthrene Phenanthrene (Nucleophile) phenanthrene->sigma product Product + Regenerated AlCl₃ sigma->product Deprotonation

References

Technical Support Center: Purification of Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ethyl 5-oxo-5-(9-phenanthryl)valerate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, a keto ester characterized by a bulky, non-polar phenanthrene moiety.

Issue 1: Low Recovery or No Elution from Silica Gel Column Chromatography

Question: I am performing column chromatography to purify this compound, but I am experiencing very low recovery, or the compound is not eluting from the column at all. What could be the cause?

Answer: This is a common issue when purifying compounds with large polycyclic aromatic hydrocarbon (PAH) systems like phenanthrene. Several factors could be at play:

  • Compound Decomposition on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[1] It is crucial to test the stability of your compound on silica gel before performing column chromatography.

  • Incorrect Solvent System: The polarity of your eluent may be too low to effectively move the compound down the column.

  • Compound Precipitation on the Column: If the compound has limited solubility in the chosen eluent, it may precipitate at the top of the column.

Troubleshooting Steps:

  • Assess Compound Stability: Before running a column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.

  • Optimize Solvent System:

    • Use a solvent system that provides an Rf value of 0.2-0.3 for your target compound on a TLC plate.

    • For non-polar compounds like this, a mixture of hexane and ethyl acetate is a common starting point. Gradually increasing the polarity by adding more ethyl acetate should facilitate elution.

  • Consider Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[1]

  • Dry Loading: To avoid precipitation issues, consider dry loading your sample. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of your column.

Issue 2: Co-elution of Impurities

Question: I am having difficulty separating my product from impurities with similar polarity. They are co-eluting during column chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Fine-tune the Eluent System:

    • Experiment with different solvent mixtures. Sometimes, using a three-component solvent system can improve separation.

    • Isocratic elution (using a constant solvent composition) may not be sufficient. A gradient elution, where the polarity of the solvent is gradually increased, can often resolve closely eluting compounds.

  • Column Parameters:

    • Use a longer and narrower column for better resolution.

    • Ensure your column is packed properly to avoid channeling.

  • Alternative Purification Techniques:

    • Recrystallization: If a suitable solvent can be found, recrystallization is a powerful technique for purifying solid compounds. For phenanthrene derivatives, solvents like ethanol, hexane, or mixtures thereof can be effective.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, Prep-HPLC offers significantly higher resolution than standard column chromatography.[2]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: While the exact appearance can vary based on crystalline form, it is generally expected to be a solid, likely white to off-white or light beige crystals or powder.[3]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single sharp peak is desired.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

Q3: My compound appears as broad peaks during HPLC analysis. What could be the cause?

A3: Broad peaks in HPLC can be caused by several factors:

  • Column Overloading: Injecting too much sample can lead to peak broadening. Try diluting your sample.[5]

  • Contaminated Column or Guard Column: Impurities from previous injections can accumulate and affect peak shape. Flushing the column or replacing the guard column may be necessary.[5]

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for your compound. Ensure your sample is dissolved in a solvent compatible with the mobile phase.[5]

  • Low Column Temperature: Operating at a higher column temperature can sometimes improve peak shape.[5]

Q4: My baseline is drifting during my HPLC run. What should I do?

A4: A drifting baseline in HPLC can be due to:

  • Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature.[5]

  • Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be volatile. Ensure thorough mixing and degassing.[5]

  • Contaminated Detector Flow Cell: The flow cell may need to be flushed with a strong solvent.[5]

Data Summary

Table 1: Common Solvents for Chromatography and Recrystallization

ApplicationSolvent SystemRationale
Column Chromatography Hexane / Ethyl AcetateGood for non-polar to moderately polar compounds. Polarity can be easily adjusted.
Dichloromethane / MethanolFor more polar compounds or as a stronger eluent to flush the column.
Recrystallization EthanolPhenanthrene derivatives often have good solubility in hot ethanol and lower solubility when cold.
Hexane / Ethyl AcetateA mixture can be used to achieve the desired solubility profile for recrystallization.
TolueneCan be effective for less polar compounds.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification TLC TLC Column_Chromatography->TLC Recrystallization->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR MS Mass Spec NMR->MS Pure_Product Pure Product (>95%) MS->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_column Column Chromatography Problems cluster_solutions Potential Solutions Start Purification Issue Identified Low_Recovery Low Recovery? Start->Low_Recovery Co_elution Co-elution of Impurities? Start->Co_elution Check_Stability Test Stability on Silica Low_Recovery->Check_Stability Yes Optimize_Solvent Optimize Solvent System Low_Recovery->Optimize_Solvent Yes Gradient_Elution Use Gradient Elution Co_elution->Gradient_Elution Yes Prep_HPLC Consider Prep-HPLC Co_elution->Prep_HPLC Yes Recrystallize Attempt Recrystallization Co_elution->Recrystallize Yes Change_Stationary_Phase Use Alumina/Florisil Check_Stability->Change_Stationary_Phase Degradation Observed

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Friedel-Crafts Acylation of Phenanthrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Friedel-Crafts acylation of phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?

The Friedel-Crafts acylation of phenanthrene typically yields a mixture of monoacylated isomers. The main products are 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the reaction conditions.

Q2: Why do I get a mixture of isomers instead of a single product?

The formation of multiple isomers is a common outcome in the Friedel-Crafts acylation of phenanthrene due to the presence of several reactive positions on the phenanthrene ring with comparable reactivities.[1] The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors, which can be manipulated to favor a particular isomer.[2][3]

Q3: What is the most common side reaction in this process?

The most prevalent side reaction is the formation of a complex mixture of positional isomers.[1] Additionally, under certain conditions, diacylation can occur, leading to the introduction of a second acyl group onto the phenanthrene ring, particularly if the phenanthrene substrate is activated with electron-donating groups.[4] Isomer rearrangement, where an initially formed product converts to a more stable isomer, is another significant side reaction.[2][5]

Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?

Yes, acyl group rearrangements can occur. The Friedel-Crafts acylation of phenanthrene is a reversible process, especially under conditions that favor thermodynamic control.[2][5][6] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers over time or at higher temperatures.[2][3][7]

Troubleshooting Guides

Problem 1: Low yield of the desired isomer.

  • Possible Cause: Unfavorable reaction conditions for the selective formation of the target isomer. The distribution of isomers is highly sensitive to the solvent, catalyst, temperature, and reaction time.

  • Solution:

    • Solvent Selection: The choice of solvent has a dramatic effect on product distribution. For example, using ethylene dichloride as a solvent tends to favor the formation of the 9-isomer, while nitrobenzene or nitromethane favors the 3-isomer.[1][2] Refer to the data table below for a more detailed breakdown.

    • Temperature and Time: Reactions at lower temperatures and shorter durations often favor the kinetically controlled product (e.g., 9-acetylphenanthrene). Conversely, higher temperatures and longer reaction times allow for equilibration to the thermodynamically more stable isomers (e.g., 2- and 3-acetylphenanthrene).[2][3]

Problem 2: Presence of multiple products, making purification difficult.

  • Possible Cause: The inherent nature of the Friedel-Crafts acylation of phenanthrene often leads to a mixture of isomers with similar physical properties.

  • Solution:

    • Optimize for Selectivity: As with low yield, adjusting the reaction solvent and conditions can significantly alter the product ratio, potentially making one isomer dominant and simplifying purification.

    • Chromatographic Separation: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system to separate the isomers. Careful selection of the solvent system is crucial for achieving good separation.

    • Crystallization: Fractional crystallization can sometimes be employed to isolate a specific isomer if there are sufficient differences in solubility.

Problem 3: Formation of diacylated products.

  • Possible Cause: Using an excess of the acylating agent or a highly activated phenanthrene derivative can promote a second acylation reaction.

  • Solution:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent relative to the phenanthrene substrate.

    • Substrate Reactivity: Be aware that phenanthrenes with electron-donating substituents are more susceptible to diacylation.[4] Adjusting the reaction conditions to be milder (e.g., lower temperature, less catalyst) may help to minimize this side reaction.

Data Presentation

Table 1: Influence of Solvent on the Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)3-acetylphenanthrene (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene dichloride24--54
Nitrobenzene-2765--
Nitromethane--64--
Benzene--47--
Carbon disulfide--39-508-
Chloroform18-370.537

Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[1]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Phenanthrene (Perrier Method)

This protocol is a generalized procedure and may require optimization for specific target isomers.

  • Reagent Preparation: A solution of the acyl chloride (e.g., acetyl chloride or benzoyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) is prepared in the chosen solvent at a low temperature (typically 0-5 °C). The mixture is stirred until a clear solution is formed.

  • Reaction Setup: A solution of phenanthrene in the same solvent is prepared in a separate flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: The pre-formed acyl chloride-Lewis acid complex is added dropwise to the phenanthrene solution at a controlled temperature.

  • Reaction: The reaction mixture is stirred for a specified time at a specific temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to isolate the desired isomer(s).

Visualizations

Friedel_Crafts_Acylation_Phenanthrene cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_rearrangement Isomer Rearrangement (Thermodynamic Control) AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion (RCO⁺) AcylChloride->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex Phenanthrene Phenanthrene Phenanthrene->SigmaComplex + RCO⁺ Products Mixture of Acetylphenanthrenes SigmaComplex->Products - H⁺ KineticProduct Kinetic Product (e.g., 9-isomer) ThermodynamicProduct Thermodynamic Products (e.g., 2- & 3-isomers) KineticProduct->ThermodynamicProduct Rearrangement

Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene.

Troubleshooting_Logic cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multiple_products Solutions for Multiple Products cluster_solutions_diacylation Solutions for Diacylation Start Experiment Issue LowYield Low Yield of Desired Isomer Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts Diacylation Diacylation Observed Start->Diacylation AdjustSolvent_LY Adjust Solvent LowYield->AdjustSolvent_LY AdjustTempTime_LY Adjust Temp/Time LowYield->AdjustTempTime_LY OptimizeSelectivity Optimize for Selectivity MultipleProducts->OptimizeSelectivity Purification Advanced Purification (Chromatography/Crystallization) MultipleProducts->Purification ControlStoichiometry Control Stoichiometry Diacylation->ControlStoichiometry MilderConditions Use Milder Conditions Diacylation->MilderConditions

References

Technical Support Center: Improving Regioselectivity of Phenanthrene Acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of phenanthrene. Our goal is to help you overcome common challenges and improve the regioselectivity of your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of phenanthrene.

Problem Possible Causes Solutions
Low Yield of Desired Isomer Reaction conditions favor the formation of other isomers.- Solvent Selection: The choice of solvent significantly impacts isomer distribution. For instance, using ethylene dichloride as a solvent tends to favor the formation of the 9-acetylphenanthrene isomer, while nitrobenzene, nitromethane, benzene, and carbon disulphide favor the 3-isomer.[1][2] In chloroform, comparable amounts of the 3- and 9-isomers are formed.[1][2] - Lewis Acid: The type and amount of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their molar ratios. - Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Formation of a Complex Mixture of Isomers Phenanthrene has multiple reactive sites (1, 2, 3, 4, and 9 positions), leading to a mixture of products.[1][2]- Optimize Reaction Time: Shorter reaction times may favor the kinetically preferred product, while longer times can lead to thermodynamic equilibrium and a different isomer distribution. In carbon disulphide, the 9- and 1-isomers can gradually convert to the more stable 3- and 2-isomers over time.[1][2] - Consider Alternative Acylating Agents: While acetyl chloride is common, other acylating agents in combination with specific catalysts might offer better selectivity.
Poor Regioselectivity (Kinetic vs. Thermodynamic Control) The reaction can yield either the kinetically or thermodynamically favored product depending on the conditions. The 9-acetylphenanthrene is often the kinetically controlled product, while the 2- and 3-acetylphenanthrenes are the thermodynamically controlled products.[1][3][4]- For Kinetic Product (e.g., 9-isomer): Use milder reaction conditions, lower temperatures, and shorter reaction times. Solvents like ethylene dichloride can favor the 9-isomer.[1][2] - For Thermodynamic Product (e.g., 2- or 3-isomer): Employ higher temperatures, longer reaction times, or use a stronger Lewis acid like polyphosphoric acid (PPA) which can facilitate acyl rearrangements.[1] Solvents like nitrobenzene are known to favor the 3-isomer.[1][2]
Deacylation or Rearrangement of the Product Friedel-Crafts acylation can be reversible, leading to deacylation or rearrangement of the acyl group, especially under harsh conditions or with certain catalysts like polyphosphoric acid.[1][3][4]- Milder Conditions: Use less forcing reaction conditions (lower temperature, less catalyst). - Avoid Protic Acids: Strong protic acids can promote deacylation. If using PPA, carefully control the reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the regioselectivity of phenanthrene acylation?

A1: The choice of solvent is one of the most critical factors. The polarity and coordinating ability of the solvent can dramatically alter the distribution of acetylphenanthrene isomers. For example, non-polar solvents like carbon disulphide and halogenated solvents like ethylene dichloride and chloroform yield different major products compared to polar solvents like nitrobenzene and nitromethane.[1][2]

Q2: How can I selectively obtain the 3-acetylphenanthrene isomer?

A2: To favor the formation of 3-acetylphenanthrene, using nitrobenzene as a solvent is highly recommended, which can yield up to 65% of the 3-isomer.[1][2] Nitromethane and benzene also favor the formation of the 3-isomer.[1][2] These conditions generally favor the thermodynamically more stable product.

Q3: Is it possible to obtain the 9-acetylphenanthrene isomer as the major product?

A3: Yes, the 9-acetylphenanthrene is often the kinetically favored product. Using ethylene dichloride as the solvent for the Friedel-Crafts acetylation of phenanthrene can yield the 9-isomer as the major product (up to 54% yield).[1][2]

Q4: What role does the Lewis acid play in controlling regioselectivity?

A4: The Lewis acid activates the acylating agent to form the electrophilic acylium ion.[5] The nature of the Lewis acid and its interaction with the solvent and the phenanthrene substrate can influence the steric and electronic factors that govern the position of acylation. While classic Lewis acids like AlCl₃ are commonly used, exploring other Lewis acids or solid acid catalysts might offer improved selectivity.[6][7]

Q5: Can reaction time be used to control the product distribution?

A5: Absolutely. The reaction is subject to kinetic and thermodynamic control. Shorter reaction times tend to yield the kinetically favored product (often the 9-isomer). As the reaction time increases, rearrangements can occur, leading to a higher proportion of the thermodynamically more stable isomers (like the 2- and 3-isomers).[1] This is particularly evident in solvents like carbon disulphide where the initially formed 9- and 1-isomers convert to the 3- and 2-isomers over time.[1][2]

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of Phenanthrene Acetylation

Solvent1-isomer (%)2-isomer (%)3-isomer (%)4-isomer (%)9-isomer (%)Major Product(s)
Ethylene Dichloride24--549-isomer[2]
Nitrobenzene--65--3-isomer[2]
Nitromethane-2764--3-isomer[2]
Benzene--47--3-isomer[2]
Carbon Disulphide--39-508-3-isomer[2]
Chloroform18-370.5373- and 9-isomers[2]

Note: Dashes (-) indicate that the specific percentage was not provided in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acetylation of Phenanthrene (Illustrative)

This protocol is a general guideline and should be optimized for specific target isomers.

Materials:

  • Phenanthrene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Solvent (e.g., Ethylene Dichloride for 9-isomer, Nitrobenzene for 3-isomer)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenanthrene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride to the stirred solution.

  • Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for the specified time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired acetylphenanthrene isomer.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS, IR).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Phenanthrene in Anhydrous Solvent B Add Anhydrous AlCl3 A->B C Add Acetyl Chloride (dropwise at 0-5 °C) B->C D Stir at Desired Temperature C->D E Quench with Ice/HCl D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, GC-MS) I->J

Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_control Reaction Control center Regioselectivity of Phenanthrene Acylation Solvent Solvent Choice (Polar vs. Non-polar) center->Solvent influences Catalyst Lewis Acid Catalyst (e.g., AlCl3, PPA) center->Catalyst influences Temperature Reaction Temperature center->Temperature influences Time Reaction Time center->Time influences Kinetic Kinetic Control (e.g., 9-isomer) Solvent->Kinetic Thermodynamic Thermodynamic Control (e.g., 2- & 3-isomers) Solvent->Thermodynamic Catalyst->Thermodynamic Temperature->Kinetic Temperature->Thermodynamic Time->Thermodynamic

Caption: Key factors influencing the regioselectivity of phenanthrene acylation.

References

Preventing rearrangement reactions in Friedel-Crafts acylations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Friedel-Crafts Acylations

Welcome to the technical support center for Friedel-Crafts reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Friedel-Crafts acylation experiments, with a focus on preventing undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: Do carbocation rearrangements occur in Friedel-Crafts acylations? I'm trying to prevent them.

This is a common point of confusion, primarily because rearrangements are a significant issue in the related Friedel-Crafts alkylation reaction. However, a key advantage of Friedel-Crafts acylation is that the reactive electrophile, the acylium ion , does not undergo rearrangement.[1][2][3][4]

The stability of the acylium ion comes from a resonance structure where the positive charge is on the oxygen atom, giving the carbon a complete octet.[5][6] This resonance stabilization is significant enough to prevent the skeletal rearrangement of the R-group attached to the carbonyl.[1][5] In contrast, the alkyl carbocation formed during alkylation readily undergoes hydride or alkyl shifts to form a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one).[2][7][8][9]

Diagram 1. Stability of Acylium Ion vs. Alkyl Carbocation.
Q2: I am getting an unexpected product in my acylation. If it's not a rearrangement, what are the likely causes?

If you observe an unexpected product, it is likely due to other experimental factors rather than a carbocation rearrangement. Use this guide to troubleshoot the issue.

Common Problems & Solutions

  • The reaction is not working or yields are very low.

    • Cause: The aromatic ring is strongly deactivated. Acyl groups are electron-withdrawing, and if the starting material already contains a deactivating group (e.g., -NO₂, -NR₃⁺), it may be too electron-poor to react.[6][10]

    • Solution: Friedel-Crafts reactions are generally incompatible with strongly deactivated rings. Consider alternative synthetic routes.

  • The catalyst seems to be ineffective.

    • Cause 1: The substrate contains an amine (-NH₂) or alcohol (-OH) group. These groups have lone pairs that complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[10][11]

    • Solution 1: Protect the amine or alcohol functional group before performing the acylation.

    • Cause 2: Insufficient catalyst was used. Unlike alkylations, acylations require stoichiometric amounts of the Lewis acid because the product ketone complexes with it, preventing the catalyst from turning over.[1]

    • Solution 2: Use at least one equivalent of the Lewis acid catalyst for every equivalent of the acylating agent.

  • Multiple products are being formed.

    • Cause: The substrate has multiple activating groups, leading to a mixture of ortho, para, and meta isomers. While the acyl group itself is deactivating and prevents polyacylation, the initial substrate's directing groups will determine regioselectivity.[1][12]

    • Solution: Carefully consider the directing effects of the substituents on your aromatic starting material. Purification via chromatography may be necessary to isolate the desired isomer.

G start Unexpected Result in Friedel-Crafts Acylation q1 Is the aromatic ring strongly deactivated (e.g., contains -NO₂)? start->q1 q2 Does the substrate have -NH₂ or -OH groups? q1->q2 No res1 Cause: Ring is too electron-poor for reaction. q1->res1 Yes q3 Was a stoichiometric amount of Lewis acid used? q2->q3 No res2 Cause: Catalyst complexation with substrate. q2->res2 Yes q4 Is the product a mixture of isomers? q3->q4 Yes res3 Cause: Insufficient catalyst for reaction. q3->res3 No res4 Cause: Competing directing group effects. q4->res4 Yes sol1 Solution: Use alternative synthetic route. res1->sol1 sol2 Solution: Protect functional group before acylation. res2->sol2 sol3 Solution: Use >= 1 equivalent of Lewis acid. res3->sol3 sol4 Solution: Optimize reaction for selectivity or purify product mixture.

References

Catalyst selection for the efficient synthesis of phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phenanthrene derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to catalyst selection and reaction optimization for various synthetic routes to phenanthrene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Catellani)

Question 1: My Suzuki-Miyaura coupling reaction to form a phenanthrene precursor is not working or giving very low yields. What are the common causes and solutions?

Answer: Failure in Suzuki-Miyaura coupling is often related to the catalyst system, base, solvent, or substrate quality. Here’s a troubleshooting guide:

  • Catalyst Inactivity:

    • Issue: The active Pd(0) species is not being generated or is deactivating prematurely. Pd(PPh₃)₄ can be sensitive to air and purity.

    • Solution:

      • Ensure your reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Use techniques like freeze-pump-thaw cycles or bubbling with an inert gas (Argon or Nitrogen) for an adequate duration.[1][2]

      • Switch to a more robust pre-catalyst. Buchwald's G3 or G4 precatalysts, or NHC-Pd complexes (e.g., PEPPSI™), are often more stable and efficient.[3]

      • Increase the catalyst loading slightly (e.g., from 1-2 mol% to 5 mol%) when screening difficult reactions.[4]

  • Poor Substrate Solubility:

    • Issue: Polycyclic aromatic hydrocarbons, like phenanthrene precursors, often have poor solubility in common solvents, hindering the reaction.[5]

    • Solution:

      • Screen different solvent systems. Toluene/water, THF/water, or DMF are common, but for highly insoluble substrates, consider solvents like 1,4-dioxane or chlorinated aromatics (e.g., chlorobenzene), which can improve solubility.[5]

      • If possible, modify the substrates with solubilizing groups (e.g., long alkyl chains) that can be removed later.[5]

  • Incorrect Base Selection:

    • Issue: The choice of base is critical and often empirical. An inappropriate base can lead to side reactions like ester hydrolysis or fail to activate the boronic acid.[5]

    • Solution:

      • For substrates with base-sensitive functional groups (like esters), use milder bases such as K₃PO₄ or Cs₂CO₃. K₂CO₃ is a standard choice, but stronger bases might be needed for less reactive substrates.[5][6]

      • Ensure the base is finely powdered and anhydrous if required by the protocol, as this increases its surface area and reactivity.[1]

  • Side Reactions:

    • Issue: Protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid is a common side reaction, especially with excess base and water at high temperatures.[5]

    • Solution:

      • Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.5 equivalents).

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[1]

Question 2: I am attempting a Heck reaction to synthesize a phenanthrene precursor, but I observe no conversion of my aryl halide. What should I check?

Answer: The reactivity in Heck reactions is highly dependent on the nature of the aryl halide, the olefin, and the catalytic system.

  • Aryl Halide Reactivity:

    • Issue: The rate of oxidative addition to the palladium center is the primary factor. The reactivity order is I > Br > OTf >> Cl. Aryl chlorides are notoriously unreactive with standard catalysts.[7][8]

    • Solution:

      • If possible, switch from an aryl chloride to the corresponding bromide or iodide, which are significantly more reactive.[7]

      • For aryl chlorides, specialized catalyst systems are required. Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald ligands (e.g., XPhos, SPhos) which facilitate the challenging oxidative addition step.[4][8]

  • Ligand and Catalyst Choice:

    • Issue: Standard ligands like PPh₃ may not be effective for challenging substrates. High ligand-to-palladium ratios can sometimes inhibit the reaction.[4]

    • Solution:

      • Screen different phosphine ligands. For electron-rich or sterically hindered aryl halides, bulky trialkylphosphines or Buchwald-type biarylphosphines are often superior.

      • If using a Pd(II) source, ensure it is being reduced in situ to the active Pd(0) species.[7] Using a direct Pd(0) source like Pd₂(dba)₃ can be beneficial.

  • Reaction Conditions:

    • Issue: Inadequate temperature or an inappropriate base can stall the reaction.

    • Solution:

      • Increase the reaction temperature. Heck reactions often require higher temperatures (e.g., >100 °C), especially for less reactive halides. Consider moving to a higher-boiling solvent like DMF, DMAc, or NMP.[4]

      • The base is crucial for regenerating the Pd(0) catalyst in the final step. Organic bases like Et₃N or DIPEA are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.

Photochemical Synthesis (Mallory Reaction)

Question 3: My photochemical cyclization of a stilbene precursor to a phenanthrene is inefficient, resulting in low yield and starting material recovery.

Answer: Photochemical reactions are sensitive to the reaction setup, solvent, and the presence of an oxidant.

  • Insufficient Irradiation or Incorrect Wavelength:

    • Issue: The reaction requires UV light of a specific wavelength to induce the 6π-electrocyclization. Insufficient energy or the wrong wavelength will result in no reaction.

    • Solution:

      • Ensure you are using a UV lamp with the appropriate wavelength, typically around 350-400 nm. Shorter wavelengths might be necessary for some substrates.[9]

      • Check the transparency of your reaction vessel to the required UV light. Quartz vessels are preferable to Pyrex, as Pyrex can filter out lower-wavelength UV.

  • Absence of an Oxidant:

    • Issue: The initial cyclization forms a dihydrophenanthrene intermediate, which must be oxidized to the aromatic phenanthrene product. Without an oxidant, the reaction can be reversible.

    • Solution:

      • The most common oxidant for the Mallory reaction is a catalytic amount of iodine.[9] The iodine facilitates the final aromatization step.

      • Molecular oxygen (from air) can also serve as the terminal oxidant. Bubbling air or oxygen through the reaction mixture can significantly improve the yield and reaction rate.[9]

  • Solvent Choice:

    • Issue: The solvent can influence the reaction efficiency.

    • Solution:

      • Non-polar solvents like cyclohexane or benzene are traditionally used. However, greener solvents like methyl tert-butyl ether (MTBE) have also been shown to be effective.[9]

      • Ensure the solvent is degassed if oxygen is not intended to be the oxidant, to prevent unwanted side reactions.

Classical Synthetic Methods (e.g., Haworth, Bardhan-Sengupta)

Question 4: In my Haworth synthesis, the final cyclization step is giving me a mixture of isomers. How can I improve the regioselectivity?

Answer: The Friedel-Crafts cyclization step in the Haworth synthesis can be difficult to control.

  • Issue: The intramolecular acylation can occur at different positions on the naphthalene ring system, leading to isomeric products.[10]

  • Solution:

    • Reaction Conditions: The regioselectivity of the initial Friedel-Crafts acylation of naphthalene with succinic anhydride is temperature-dependent. Acylation at the 2-position (beta), which leads to the desired linear fusion, is favored at higher temperatures (>60 °C). Reaction at room temperature tends to favor acylation at the 1-position (alpha).[10]

    • Alternative Methods: If regioselectivity remains a problem, consider the Bardhan-Sengupta synthesis. This method avoids the Friedel-Crafts acylation for the final ring closure and instead uses a P₂O₅-catalyzed cyclization of an alcohol, which is typically more regiospecific.[10][11]

Catalyst Performance Data

The selection of the catalyst, ligand, and base is paramount for the success of modern cross-coupling strategies for phenanthrene synthesis.

Table 1: Comparison of Palladium Catalysts in a Domino One-Pot Synthesis of a Phenanthrene Derivative [12]

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(PPh₃)₄PPh₃Cs₂CO₃DMF75
2PdCl₂(PPh₃)₂PPh₃Cs₂CO₃DMF82
3Pd(dba)₂PPh₃Cs₂CO₃DMF89
4Pd(OAc)₂ PPh₃ Cs₂CO₃ DMF 98

Reaction Conditions: 2-iodotoluene (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd catalyst (5 mol %), PPh₃ (12.5 mol %), Cs₂CO₃ (2.25 equiv), DMF, 105 °C, 10 h.

Table 2: Optimization of a One-Pot Suzuki Coupling/Aldol Condensation for Phenanthrene Synthesis [6]

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂K₃PO₄DME10045
2Pd₂(dba)₃ / SPhosK₃PO₄DME10052
3Pd(PPh₃)₄ K₃PO₄ DME 100 78
4Pd(PPh₃)₄K₂CO₃DME10035
5Pd(PPh₃)₄Cs₂CO₃DME10061

Reaction Conditions: 2-formylphenylboronic acid derivative (1.2 equiv), methyl 2-bromophenylacetate derivative (1.0 equiv), catalyst (5 mol %), base (3.0 equiv), solvent, 16 h.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Domino Synthesis of a Phenanthrene Derivative[12]

This protocol describes a one-pot synthesis from an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene.

  • Reagents & Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.015 mmol, 5 mol %), PPh₃ (0.0375 mmol, 12.5 mol %), and Cs₂CO₃ (0.675 mmol, 2.25 equiv).

  • Atmosphere: Evacuate and backfill the tube with dry Nitrogen gas three times.

  • Addition of Reactants: Add the aryl iodide (0.3 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.6 mmol, 2.0 equiv), and 4 mL of anhydrous DMF via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 105 °C. Stir the reaction mixture for 10 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired phenanthrene derivative.

Protocol 2: Photochemical Synthesis of Phenanthrene via Arylation/Cyclization Cascade[9]

This protocol describes an additive-free, photoinduced synthesis from an aryl iodide and a styrene.

  • Reagents & Setup: In a quartz reaction tube equipped with a magnetic stir bar, dissolve the aryl iodide (0.1 mmol, 1.0 equiv) and the styrene derivative (0.25 mmol, 2.5 equiv) in 2 mL of methyl tert-butyl ether (MTBE).

  • Atmosphere: Seal the tube with a septum. If an inert atmosphere is required for specific substrates, degas the solution using six freeze-pump-thaw cycles. For many substrates, the reaction can be run under ambient air.[9]

  • Irradiation: Place the reaction tube in a photoreactor equipped with a 390 nm LED lamp and a cooling fan to maintain room temperature.

  • Reaction: Irradiate the stirred solution for the specified time (typically 3-8 hours), monitoring by TLC or GC-MS.

  • Workup & Purification: Upon completion, remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to yield the phenanthrene product.

Visualizations

The following diagrams illustrate key decision-making processes and workflows in the synthesis of phenanthrene derivatives.

G Troubleshooting Workflow for Failed Phenanthrene Synthesis cluster_suzuki Suzuki / Heck Coupling cluster_photo Photochemical cluster_classical Classical (Haworth) start Reaction Failed (Low/No Yield) check_method Identify Synthesis Type start->check_method suzuki_q1 Check Catalyst System (Pd source, ligand) check_method->suzuki_q1 Coupling photo_q1 Check UV Source (Wavelength, Vessel) check_method->photo_q1 Photo classical_q1 Analyze Side Products (Isomer formation?) check_method->classical_q1 Classical suzuki_q2 Verify Reagent Purity & Degassing suzuki_q1->suzuki_q2 suzuki_q3 Screen Base & Solvent suzuki_q2->suzuki_q3 optimize Optimize Conditions (Temp, Time, Conc.) suzuki_q3->optimize photo_q2 Add/Verify Oxidant (Iodine, Air) photo_q1->photo_q2 photo_q2->optimize classical_q2 Adjust Temperature for Regioselectivity classical_q1->classical_q2 classical_q2->optimize success Successful Synthesis optimize->success G Catalyst Selection Logic for Cross-Coupling start Select Aryl Halide (Ar-X) is_chloride Is X = Cl? start->is_chloride is_hindered Sterically Hindered or Electron Rich? is_chloride->is_hindered Yes std_cond Standard Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3 Base: K2CO3, K3PO4 is_chloride->std_cond No (X = Br, I) buchwald_cond Bulky Ligand System: Pd(dba)2 + Buchwald Ligand (e.g., XPhos, SPhos) Base: K3PO4, Cs2CO3 is_hindered->buchwald_cond Yes nhc_cond NHC Catalyst System: PEPPSI-type Precatalyst Base: K3PO4, t-BuOK is_hindered->nhc_cond No end Run Reaction std_cond->end Proceed buchwald_cond->end Proceed nhc_cond->end Proceed G Simplified Heck Coupling Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(X)L2 ox_add->pd2_complex Potential Issue: Slow for Ar-Cl mig_ins Migratory Insertion pd2_complex->mig_ins beta_hydride Beta-Hydride Elimination mig_ins->beta_hydride Controls Regioselectivity reductive_elim Reductive Elimination beta_hydride->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Alkene reductive_elim->product hbx H-Base+ X- reductive_elim->hbx arx Ar-X arx->ox_add alkene Alkene alkene->mig_ins base Base base->reductive_elim

References

Technical Support Center: Polycyclic Aromatic Hydrocarbon Synthesis - Cyclization Step

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polycyclic aromatic hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical cyclization step in PAH synthesis.

General Troubleshooting

Question: My cyclization reaction is resulting in a low yield. What are the general factors I should investigate?

Answer: Low yields in cyclization reactions for PAH synthesis can stem from several common issues. Systematically troubleshooting these factors can help improve your reaction outcome. Here are the primary areas to consider:

  • Purity of Starting Materials: Impurities in your precursor can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Ensure your starting material is of high purity by using appropriate purification techniques (e.g., recrystallization, chromatography) and characterizing it thoroughly before use.

  • Reaction Conditions: Cyclization reactions are often sensitive to reaction parameters. Re-evaluate and optimize the following:

    • Temperature: Some reactions require precise temperature control. Ensure your reaction is maintained at the optimal temperature.

    • Reaction Time: The reaction may not have proceeded to completion, or conversely, prolonged reaction times could lead to product decomposition or side product formation. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.

    • Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization. Experiment with different concentrations to find the ideal balance.

  • Catalyst Activity: If you are using a catalyst, its activity is crucial.

    • Catalyst Deactivation: The catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities in the reactants or solvent.

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to an incomplete reaction, while an excess can sometimes promote side reactions.

  • Solvent Choice: The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway. Ensure your solvent is dry and appropriate for the specific cyclization method you are employing.

  • Atmosphere: Many cyclization reactions are sensitive to air and moisture. Employing an inert atmosphere (e.g., nitrogen or argon) can be critical for success.

Scholl Reaction Troubleshooting

The Scholl reaction is a powerful method for intramolecular aryl-aryl coupling to form PAHs, typically using a Lewis acid and a protic acid.

FAQs:

Question: I am observing significant amounts of oligomeric or polymeric byproducts in my Scholl reaction. How can I prevent this?

Answer: Oligomerization is a common side reaction in Scholl reactions, especially with small, unsubstituted precursors like o-terphenyl.[1] To suppress this, consider the following strategies:

  • Introduce Blocking Groups: Incorporating bulky substituents, such as t-butyl groups, at appropriate positions on your precursor can sterically hinder intermolecular reactions, thus favoring the desired intramolecular cyclization.[1]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and the equivalents of the Lewis acid. Harsher conditions can sometimes promote unwanted intermolecular coupling.

Question: My Scholl reaction is not proceeding, or the yield is very low. What are some potential causes?

Answer: Several factors can lead to a failed or low-yielding Scholl reaction:

  • Electron-Deficient Substrates: The Scholl reaction works best with electron-rich aromatic systems. If your precursor contains strongly electron-withdrawing groups (e.g., -NO2), the reaction may be suppressed.[1]

  • Inappropriate Reagent: The choice of Lewis acid and oxidant is critical. For some substrates, a stronger system like MoCl5 or PhI(OOCCF3)2/BF3·Et2O may be more effective than traditional reagents like FeCl3 or AlCl3.[2][3]

  • Steric Hindrance: While steric hindrance can be used to prevent oligomerization, excessive steric crowding near the desired bond-forming positions can inhibit the cyclization reaction altogether.

Question: How can I control the regioselectivity of my Scholl reaction?

Answer: The regioselectivity of the Scholl reaction is influenced by both electronic and steric factors. The directing effects of substituents on your precursor play a significant role. Activating, ortho-para directing groups (e.g., -OCH3) will favor bond formation at those positions, while deactivating meta-directors will inhibit the reaction at those sites.[1] Computational studies, such as analyzing the spin density distribution of the radical cation intermediate, can also help predict the most favorable sites for cyclization.[4][5]

Quantitative Data for Scholl Reactions
PrecursorLewis Acid/OxidantSolventTemperatureTimeYieldReference
Substituted o-terphenyl with methoxy groupsDDQ (6 equiv.), CH3SO3H-Room Temp10 min72%[1]
1-Phenylbenz(a)anthraceneAlCl3---66%[6]
Hexaphenylbenzene derivativeDDQ/CF3SO3H---90%[5]
1,1'-BinaphthaleneAlCl3-140 °C-Good[2]
PeryleneAlCl3/NaCl-170 °C--[7]
Experimental Protocol: Scholl Reaction of a Substituted o-Terphenyl

This protocol is a general guideline based on literature examples.[1]

  • Preparation: To a solution of the substituted o-terphenyl precursor in a suitable dry solvent (e.g., dichloromethane), add an excess of a Lewis acid (e.g., FeCl3 or a stronger reagent system like DDQ/CH3SO3H) at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture under an inert atmosphere for the desired amount of time, monitoring the progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol or water).

  • Work-up: Perform an aqueous work-up to remove the acid and inorganic salts. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Troubleshooting Logic for Scholl Reaction

G Troubleshooting Workflow: Scholl Reaction start Low Yield or No Reaction check_precursor Check Precursor Purity and Structure start->check_precursor check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents sub_node1 Contains electron-withdrawing groups? check_precursor->sub_node1 sub_node2 Sterically hindered? check_precursor->sub_node2 cond_node1 Temperature too low/high? check_conditions->cond_node1 cond_node2 Incorrect reaction time? check_conditions->cond_node2 reag_node1 Lewis acid too weak? check_reagents->reag_node1 reag_node2 Reagents degraded? check_reagents->reag_node2 sol_node1 Reaction may be disfavored. Consider alternative synthesis. sub_node1->sol_node1 Yes sol_node2 Redesign precursor to reduce steric clash. sub_node2->sol_node2 Yes sol_cond1 Optimize temperature. cond_node1->sol_cond1 Yes sol_cond2 Monitor reaction over time course. cond_node2->sol_cond2 Yes sol_reag1 Use a stronger Lewis acid (e.g., MoCl5). reag_node1->sol_reag1 Yes sol_reag2 Use fresh, anhydrous reagents. reag_node2->sol_reag2 Yes

Caption: Troubleshooting logic for low-yielding Scholl reactions.

Mallory Reaction Troubleshooting

The Mallory reaction involves the photochemical cyclization of a diaryl ethylene, typically a stilbene derivative, to form a dihydrophenanthrene, which is then oxidized to the corresponding phenanthrene.

FAQs:

Question: My Mallory reaction is giving a low yield, and I'm recovering a lot of the starting material. What could be the issue?

Answer: A common reason for low conversion in a Mallory reaction is the reversion of the dihydrophenanthrene intermediate back to the cis-stilbene starting material.[8] This can happen if the oxidation step is not efficient enough to trap the intermediate. To address this:

  • Ensure an adequate amount of oxidant: Typically, iodine and oxygen are used. Ensure that sufficient oxidant is present throughout the reaction. For more sensitive substrates, "Katz-conditions," which use a stoichiometric amount of iodine and an acid scavenger like methyloxirane under an inert atmosphere, can improve yields.[9]

  • Optimize irradiation time: Insufficient irradiation time will lead to incomplete conversion. Conversely, prolonged irradiation can sometimes lead to photodegradation of the product.

  • Check the light source: Ensure your UV lamp is emitting at the correct wavelength and has sufficient intensity to promote the initial photochemical excitation.

Question: I am observing side products in my Mallory reaction. What are they, and how can I avoid them?

Answer: Side reactions in Mallory reactions can include:

  • [2+2] Cycloadditions: At higher concentrations of the stilbene derivative, intermolecular [2+2] cycloadditions can occur, leading to dimers.[9] To minimize this, run the reaction at a lower concentration (typically around 0.01 M).

  • Reduction of the double bond: The combination of hydrogen iodide (formed during the reaction) and light can reduce the central double bond of the stilbene.[10] Using an acid scavenger can help prevent this.

  • Photodegradation: Some PAHs are sensitive to prolonged UV irradiation and can decompose. Monitor the reaction to avoid excessive irradiation times.

Quantitative Data for Mallory Reactions
Stilbene DerivativeOxidant SystemSolventConcentrationYieldReference
1-Phenyl-2-(m-tolyl)etheneCatalytic I2/O2Cyclohexane0.01 M51%[11]
1-Phenyl-2-(m-tolyl)etheneI2/methyloxiraneCyclohexane0.01 M95%[11]
1-(p-Bromophenyl)-2-phenyletheneCatalytic I2/O2Cyclohexane0.01 M66%[11]
1-(p-Bromophenyl)-2-phenyletheneI2/methyloxiraneCyclohexane0.01 M87%[11]
Imine-based stilbene precursorI2/O2-->90%[12]
Experimental Protocol: Mallory Reaction of a Stilbene Derivative

This is a general protocol based on literature examples.[9][10]

  • Preparation: Dissolve the stilbene derivative in a suitable solvent (e.g., cyclohexane) in a photochemical reactor. Add the oxidant system (e.g., a catalytic amount of iodine and ensure the solution is open to the air, or use stoichiometric iodine with an acid scavenger under an inert atmosphere).

  • Irradiation: Irradiate the solution with a suitable UV light source (e.g., a high-pressure mercury lamp) while stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.

Mallory Reaction Workflow

G General Workflow for the Mallory Reaction start Prepare solution of stilbene derivative in appropriate solvent add_oxidant Add oxidant system (e.g., I2/O2 or I2/acid scavenger) start->add_oxidant irradiate Irradiate with UV light add_oxidant->irradiate monitor Monitor reaction progress (TLC, GC-MS) irradiate->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify product (chromatography, recrystallization) workup->purify end Characterize final PAH product purify->end

Caption: A simplified workflow for performing a Mallory reaction.

Photochemical Cyclization of Diarylethenes

This class of reactions is often used for creating photoswitchable molecules, but the underlying principles can be applied to PAH synthesis. The key metric for these reactions is the quantum yield (Φ), which represents the efficiency of the photoreaction.

FAQs:

Question: How does the solvent affect the quantum yield of my photochemical cyclization?

Answer: The solvent can have a significant impact on the quantum yield of photochemical cyclizations.[13][14] Polar solvents can stabilize charge-transfer excited states, which may alter the reaction pathway and efficiency.[14] Additionally, solvent viscosity can play a role by restricting the molecular motions necessary for cyclization. For some inverse-type diarylethenes, an increase in solvent viscosity has been shown to decrease the photocyclization quantum yield.

Question: My photochemical cyclization is not proceeding as expected. What are some key factors to check?

Answer: For photochemical reactions, several factors are critical:

  • Wavelength of Irradiation: Ensure that the wavelength of your light source corresponds to an absorption band of your starting material to ensure efficient excitation.

  • Conformational Effects: For many diarylethenes, only the antiparallel conformer is photoreactive.[15] The equilibrium between conformers in solution can affect the overall quantum yield. In some cases, crystallization can isolate the photoreactive conformer, leading to higher quantum yields in the solid state.[15]

  • Degassing the Solvent: Dissolved oxygen can quench excited states, reducing the efficiency of the photoreaction. Degassing the solvent prior to irradiation can improve the quantum yield.

Quantitative Data for Photochemical Cyclization of Diarylethenes
Diarylethene DerivativeSolventCyclization Quantum Yield (Φ)Reference
1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopenteneHexane0.49[15]
1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopenteneHexane0.20[15]
1,2-bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopenteneHexane0.49[15]
Dye-attached diarylethene isomer 1-High[16]
Dye-attached diarylethene isomer 2-Low[16]

Transition-Metal-Catalyzed Cyclization Troubleshooting

Palladium-catalyzed reactions are commonly used for the synthesis of PAHs.

FAQs:

Question: My palladium-catalyzed cyclization is sluggish or fails completely. What should I investigate?

Answer: Several factors can inhibit palladium-catalyzed cyclizations:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by impurities containing sulfur or other heteroatoms. Ensure all reagents and solvents are of high purity.

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Experiment with different ligands to find the optimal one for your specific transformation.

  • Oxidative Addition Step: The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. If this step is slow, the overall reaction will be inefficient. Consider using a more reactive aryl halide (e.g., iodide instead of bromide) or a more electron-rich palladium complex.

Question: How can I minimize the formation of side products in my palladium-catalyzed cyclization?

Answer: Common side reactions include homocoupling of the starting materials and decomposition of the catalyst. To mitigate these:

  • Control the Reaction Temperature: High temperatures can lead to catalyst decomposition and an increase in side products.

  • Optimize the Base and Additives: The choice and amount of base can significantly influence the reaction outcome. Some reactions may also benefit from the addition of specific additives to stabilize the catalyst or promote the desired reaction pathway.

Intramolecular Friedel-Crafts Acylation

This reaction is a key method for forming new rings in PAH synthesis, typically by cyclizing a carboxylic acid or acyl chloride derivative onto an aromatic ring.

FAQs:

Question: My intramolecular Friedel-Crafts acylation is giving a low yield. What are the common pitfalls?

Answer: Low yields in this reaction are often due to:

  • Ring Strain: The formation of 5- and 6-membered rings is generally favored. Attempts to form smaller or larger rings can be challenging due to ring strain.[17]

  • Deactivation of the Aromatic Ring: If the aromatic ring is substituted with strongly deactivating groups, the electrophilic aromatic substitution may be slow or not occur at all.

  • Carbocation Rearrangements: In some cases, the intermediate carbocation can undergo rearrangements, leading to undesired products. This is more common in Friedel-Crafts alkylations but can also be a consideration in acylations under certain conditions.

Question: What are the best reagents for promoting intramolecular Friedel-Crafts acylation?

Answer: A variety of strong acids can be used to promote this reaction. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are classical and effective reagents for the cyclization of carboxylic acids.[17] For acyl chlorides, a Lewis acid such as AlCl3 is typically used.

Quantitative Data for Intramolecular Friedel-Crafts Acylation
SubstrateReagentYieldReference
4-Phenylbutyric acidPhosphoric acid50% (for the analogous alkylation)[17]
Benzyl Meldrum's acidsVarious Lewis acidsGood to excellent[18]

Disclaimer: The provided protocols and troubleshooting tips are intended as general guidance. Specific reaction conditions should be optimized for each unique substrate and experimental setup. Always consult the relevant literature and adhere to all laboratory safety procedures.

References

Minimizing byproducts in the esterification of 5-oxo-5-(9-phenanthryl)valeric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the esterification of 5-oxo-5-(9-phenanthryl)valeric acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of 5-oxo-5-(9-phenanthryl)valeric acid, presented in a question-and-answer format.

Q1: My reaction is slow or does not seem to go to completion. What are the possible causes and solutions?

A1: Slow or incomplete esterification reactions are common and can often be attributed to the equilibrium nature of the Fischer esterification process. Here are the primary causes and their respective solutions:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid and activating it for nucleophilic attack by the alcohol.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). If the reaction is still slow, a slight increase in the catalyst loading may be beneficial.

  • Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials.[1][2]

    • Solution:

      • Use anhydrous alcohol and dry glassware.

      • Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

      • Use a large excess of the alcohol to drive the equilibrium towards the product side.[1]

  • Inadequate Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to a gentle reflux. The optimal temperature will depend on the alcohol used. For methanol, a reflux temperature of around 65°C is appropriate.[2]

Q2: I am observing a significant amount of a high-molecular-weight, colored impurity in my crude product. What could this be and how can I avoid it?

A2: The formation of high-molecular-weight, often colored, byproducts can be due to side reactions involving either the ketone functional group or the phenanthrene ring.

  • Aldol Condensation: The ketone moiety of 5-oxo-5-(9-phenanthryl)valeric acid has α-hydrogens, which can undergo acid-catalyzed self-condensation to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone. These products can further polymerize, leading to colored impurities.

    • Solution:

      • Control Temperature: Avoid excessive heating, as higher temperatures can promote aldol condensation.

      • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst, as high acid concentrations can accelerate this side reaction.

  • Intermolecular Friedel-Crafts Acylation: It is possible, though less common under these conditions, for the carboxylic acid of one molecule to acylate the electron-rich phenanthrene ring of another molecule, leading to polymeric material.

    • Solution: Maintain a relatively dilute solution to favor the intramolecular esterification over intermolecular reactions.

Q3: After workup, my NMR spectrum shows signals consistent with a sulfonated phenanthrene ring. How did this happen and how can I prevent it?

A3: This indicates that sulfonation of the phenanthrene ring has occurred.

  • Cause: This side reaction is specific to the use of sulfuric acid (H₂SO₄) as the catalyst, especially at elevated temperatures. The phenanthrene ring is susceptible to electrophilic aromatic substitution.

  • Solution:

    • Use an Alternative Catalyst: Switch to a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

    • Control Temperature: If using sulfuric acid is necessary, maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for sulfonation to occur.

Q4: I am seeing a byproduct with a mass corresponding to the ether of my alcohol. How can I minimize this?

A4: The formation of a dialkyl ether is a common side reaction when using primary alcohols under acidic conditions.

  • Cause: The alcohol can undergo acid-catalyzed dehydration to form a symmetrical ether.

  • Solution:

    • Temperature Control: Avoid excessively high temperatures, which favor the elimination reaction leading to ether formation.

    • Use a Milder Catalyst: A less harsh acid catalyst may reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst for the esterification of 5-oxo-5-(9-phenanthryl)valeric acid?

A: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts. However, to avoid the potential side reaction of phenanthrene sulfonation, p-toluenesulfonic acid (p-TsOH) is the preferred catalyst.

Q: What is the optimal alcohol to use for this esterification?

A: For the synthesis of the corresponding methyl ester, methanol is the alcohol of choice. It is inexpensive and can be used in large excess to serve as both a reactant and the solvent, which helps to drive the reaction equilibrium towards the product. For other esters, the corresponding primary or secondary alcohol can be used. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination.

Q: How can I effectively purify the final ester product from the byproducts?

A: A multi-step purification strategy is often necessary:

  • Aqueous Workup: After the reaction, the mixture should be cooled and diluted with an organic solvent (e.g., ethyl acetate). This solution should then be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and any unreacted carboxylic acid. Subsequent washes with water and brine will remove residual salts.

  • Bisulfite Extraction for Aldol Byproducts: If aldol condensation is suspected, a wash with a saturated aqueous sodium bisulfite solution can help remove the unreacted ketone and any aldehydic/ketonic byproducts.

  • Column Chromatography: The most effective way to separate the desired ester from non-polar byproducts (like phenanthrene-derived impurities) and any remaining polar impurities is through flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is co-spotted with the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of 5-oxo-5-(9-phenanthryl)valeric acid with Methanol

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of Methyl Ester (%)Major Byproduct(s)
H₂SO₄5685Sulfonated phenanthrene derivative (~5%)
p-TsOH5892Aldol condensation product (~3%)
Sc(OTf)₃21288Minimal byproducts

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Effect of Reaction Conditions on Byproduct Formation

ConditionVariationPrimary Byproduct ObservedRecommended Mitigation
Catalyst H₂SO₄ vs. p-TsOHSulfonated phenanthreneUse p-TsOH
Temperature Reflux vs. 80°CAldol condensation productsMaintain gentle reflux
Alcohol Methanol (primary)Diethyl ether (if ethanol used)Use primary alcohol, control temp
Concentration Concentrated vs. DiluteIntermolecular acylationUse dilute conditions

Experimental Protocols

Representative Protocol for the Synthesis of Methyl 5-oxo-5-(9-phenanthryl)valerate

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-oxo-5-(9-phenanthryl)valeric acid (2.92 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow addition of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Reaction: Heat the mixture to a gentle reflux (approximately 65°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC every hour until the starting material is consumed (typically 6-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 25 mL), followed by water (25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure mthis compound.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - 5-oxo-5-(9-phenanthryl)valeric acid - Anhydrous Alcohol - Acid Catalyst start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete evaporate Evaporate Alcohol cool->evaporate extract Aqueous Workup (NaHCO3, H2O, Brine) evaporate->extract purify Column Chromatography extract->purify product Pure Ester purify->product

Caption: Experimental workflow for the esterification of 5-oxo-5-(9-phenanthryl)valeric acid.

Side_Reactions cluster_byproducts Potential Byproducts main_reaction Desired Esterification start 5-oxo-5-(9-phenanthryl)valeric acid + Alcohol + Acid Catalyst start->main_reaction Main Pathway aldol Aldol Condensation Product start->aldol Side Reaction 1 (α-hydrogens on ketone) sulfonation Sulfonated Phenanthrene start->sulfonation Side Reaction 2 (H2SO4 catalyst) ether Dialkyl Ether start->ether Side Reaction 3 (Alcohol dehydration)

Caption: Potential side reactions in the esterification process.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Problem Observed incomplete Incomplete Reaction issue->incomplete high_mw High MW Impurity issue->high_mw sulfonated Sulfonated Byproduct issue->sulfonated increase_catalyst Increase Catalyst / Temp incomplete->increase_catalyst remove_water Remove H2O / Excess Alcohol incomplete->remove_water control_temp Control Temperature high_mw->control_temp change_catalyst Change Catalyst (p-TsOH) sulfonated->change_catalyst

References

Technical Support Center: Enhancing the Stability of Ethyl 5-oxo-5-(9-phenanthryl)valerate During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ethyl 5-oxo-5-(9-phenanthryl)valerate, ensuring its stability during storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are photodegradation and hydrolysis.

  • Photodegradation: The phenanthrene ring, an aromatic ketone, is susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradation products and loss of potency. A likely photodegradation product is 9,10-phenanthrenequinone.

  • Hydrolysis: The ethyl ester functional group can undergo hydrolysis, especially in the presence of moisture, acids, or bases. This reaction cleaves the ester bond, resulting in the formation of 5-oxo-5-(9-phenanthryl)valeric acid and ethanol.[1][2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of both photodegradation and hydrolysis.
Light Protected from light (Amber vials or stored in the dark)Prevents photodegradation of the photosensitive phenanthrene moiety.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidative degradation, which can be initiated by light or heat.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the ethyl ester.

Q3: I've observed a yellowing of my compound upon storage. What is the likely cause and how can I prevent it?

A3: Yellowing is a common indicator of photodegradation. The formation of conjugated systems, such as 9,10-phenanthrenequinone, can lead to the absorption of visible light, resulting in a colored appearance.[4] To prevent this:

  • Minimize Light Exposure: Always store the compound in amber glass vials or completely shielded from light.

  • Work in Low-Light Conditions: When handling the compound, work in a fume hood with the sash down and under reduced ambient light.

  • Use of UV Absorbers: For solutions, consider the addition of a compatible UV absorber.

Q4: My analytical results show a new peak with a shorter retention time in my HPLC analysis. What could this be?

A4: A new, more polar peak appearing in your HPLC chromatogram could likely be the hydrolysis product, 5-oxo-5-(9-phenanthryl)valeric acid. The carboxylic acid group makes this compound more polar than the parent ester, leading to a shorter retention time on a reverse-phase HPLC column. To confirm, you can co-inject a standard of the suspected degradation product or use LC-MS to identify the mass of the new peak.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Potency/Purity Over Time - Photodegradation- Hydrolysis- Thermal Degradation- Review storage conditions. Ensure protection from light and moisture, and store at 2-8°C.- Perform a stability study under controlled conditions (see Experimental Protocols).- Consider the addition of a stabilizer.
Inconsistent Experimental Results - Degradation of stock solutions- Incomplete dissolution- Prepare fresh stock solutions for each experiment.- Use a validated analytical method (e.g., HPLC) to check the purity of the stock solution before use.- Ensure complete dissolution of the compound in a suitable solvent.
Formation of Precipitate in Solution - Hydrolysis to the less soluble carboxylic acid- Exceeding solubility limit- Confirm the identity of the precipitate (e.g., by filtration, drying, and analysis).- If hydrolysis is confirmed, prepare solutions in a dry aprotic solvent and minimize exposure to moisture.- Re-evaluate the solvent and concentration to ensure the compound remains within its solubility limit.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting its primary degradation products.[5][6][7][8][9]

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (for the phenanthrene chromophore)
Injection Volume 10 µL
Sample Diluent Acetonitrile

Expected Retention Times (Approximate):

CompoundRetention Time (min)
5-oxo-5-(9-phenanthryl)valeric acid~8-10
This compound~15-18
9,10-phenanthrenequinone~12-14
Protocol 2: Forced Degradation Study

To understand the degradation profile of your compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation.

Stress Conditions:

ConditionProcedure
Acid Hydrolysis Dissolve 1 mg/mL of the compound in 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Dissolve 1 mg/mL of the compound in 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation Dissolve 1 mg/mL of the compound in a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light.
Photodegradation Expose a solution (1 mg/mL in acetonitrile) and solid sample to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.

Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.

Stabilization Strategies

For long-term storage or use in formulations, the addition of stabilizers can significantly enhance the stability of this compound.

Recommended Stabilizers:

Stabilizer TypeExamplesMechanism of Action
Antioxidants - Butylated hydroxytoluene (BHT)- Butylated hydroxyanisole (BHA)- Vitamin E (α-tocopherol)Scavenge free radicals generated during photo-oxidation.[10]
UV Absorbers - Benzophenones (e.g., Benzophenone-3)- Benzotriazoles (e.g., Tinuvin P)Absorb UV radiation and dissipate it as heat, preventing it from reaching the compound.[11][12][13][14]
Hindered Amine Light Stabilizers (HALS) - Tinuvin 770- Chimassorb 944Act as radical scavengers in a regenerative cycle, providing long-term protection against photodegradation.[15][16][17][18][19]

Compatibility Testing: Before adding any stabilizer, it is crucial to perform compatibility studies to ensure that the stabilizer does not react with this compound or interfere with downstream applications.

Visualizations

Degradation_Pathway This compound This compound 5-oxo-5-(9-phenanthryl)valeric acid + Ethanol 5-oxo-5-(9-phenanthryl)valeric acid + Ethanol This compound->5-oxo-5-(9-phenanthryl)valeric acid + Ethanol Hydrolysis (H₂O, H⁺/OH⁻) 9,10-phenanthrenequinone 9,10-phenanthrenequinone This compound->9,10-phenanthrenequinone Photodegradation (Light, O₂)

Caption: Primary degradation pathways of the compound.

Experimental_Workflow cluster_storage Storage cluster_analysis Stability Assessment cluster_solution Mitigation Compound Compound HPLC_Analysis Stability-Indicating HPLC Compound->HPLC_Analysis Purity Check Forced_Degradation Forced Degradation Study Compound->Forced_Degradation Stress Testing Stabilizers Stabilizers HPLC_Analysis->Stabilizers Identify Need for Stabilization Forced_Degradation->HPLC_Analysis Analyze Degradants Optimized_Storage Optimized Storage Conditions Stabilizers->Optimized_Storage Optimized_Storage->Compound Implement for Stability

Caption: Workflow for stability assessment and enhancement.

References

Scaling up the synthesis of "Ethyl 5-oxo-5-(9-phenanthryl)valerate" for bulk production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of "this compound." The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2][3][4][5][6] This involves the reaction of phenanthrene with an acylating agent derived from valeric acid, such as ethyl 5-chloro-5-oxovalerate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][7]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials and reagents are:

  • Substrate: Phenanthrene

  • Acylating Agent: Ethyl 5-chloro-5-oxovalerate or glutaric anhydride followed by esterification.

  • Catalyst: A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4][8]

  • Solvent: An inert solvent such as dichloromethane (DCM), nitrobenzene, or carbon disulfide.

Q3: What are the typical reaction conditions?

A3: Friedel-Crafts acylations are typically run at low temperatures initially to control the exothermic reaction, often starting at 0°C, and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.[7] Reaction times can vary from a few hours to overnight.

Q4: What are the main challenges when scaling up this reaction?

A4: Scaling up Friedel-Crafts acylation presents several challenges:

  • Exothermic Reaction: The reaction is highly exothermic, and efficient heat management is crucial to prevent side reactions and ensure safety.[7]

  • Reagent Addition: The rate of addition of the Lewis acid catalyst and the acylating agent needs to be carefully controlled to manage the reaction rate and temperature.

  • Mixing: Ensuring homogenous mixing in a large reactor is essential for consistent results and to avoid localized overheating.

  • Work-up and Purification: Handling and quenching large volumes of reactive mixtures and subsequent purification by crystallization or chromatography can be challenging on a larger scale.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Poor quality starting materials.3. Incorrect reaction temperature.4. Deactivated phenanthrene ring.[2][9]1. Use freshly opened, anhydrous AlCl₃. Handle under inert atmosphere.2. Purify starting materials before use.3. Optimize temperature; start at 0°C and slowly warm up.4. Ensure phenanthrene is not substituted with deactivating groups.
Formation of multiple products (polyacylation) 1. High reaction temperature.2. Incorrect stoichiometry (excess acylating agent).1. Maintain a low reaction temperature.2. Use a slight excess of phenanthrene relative to the acylating agent. The product is deactivated, so polyacylation is less likely than in alkylation.[5]
Product is a dark, tarry substance 1. Reaction temperature too high.2. Presence of impurities.3. Prolonged reaction time.1. Carefully control the exotherm with slow addition and efficient cooling.2. Use pure, dry solvents and reagents.3. Monitor the reaction by TLC and quench it upon completion.
Difficulty in isolating the product 1. Product is soluble in the work-up solvent.2. Formation of a stable complex with the catalyst.1. Choose an appropriate extraction solvent.2. During work-up, ensure complete hydrolysis of the aluminum complex with ice and/or dilute HCl.

Experimental Protocols

Synthesis of this compound

Materials:

Material Molar Mass ( g/mol ) Quantity Molar Equivalents
Phenanthrene178.2317.8 g1.0
Ethyl 5-chloro-5-oxovalerate178.6219.6 g1.1
Aluminum Chloride (anhydrous)133.3414.7 g1.1
Dichloromethane (DCM, anhydrous)-200 mL-
Hydrochloric Acid (2M)-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenanthrene (17.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise, ensuring the temperature does not exceed 5°C.

  • Dissolve ethyl 5-chloro-5-oxovalerate (19.6 g, 0.11 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (200 g) and 2M HCl (100 mL) with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Visualizations

Experimental Workflow

experimental_workflow start Start: Materials Preparation reaction_setup Reaction Setup: - Phenanthrene in DCM - Cool to 0°C start->reaction_setup catalyst_addition Catalyst Addition: - Add AlCl₃ portion-wise reaction_setup->catalyst_addition acyl_chloride_addition Acyl Chloride Addition: - Dropwise addition of  Ethyl 5-chloro-5-oxovalerate catalyst_addition->acyl_chloride_addition reaction Reaction: - Stir at 0°C, then RT - Monitor by TLC acyl_chloride_addition->reaction workup Work-up: - Quench with ice/HCl - Extraction reaction->workup purification Purification: - Column Chromatography  or Recrystallization workup->purification product Final Product: This compound purification->product

A schematic of the experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic node_issue node_issue node_cause node_cause node_solution node_solution issue Low Yield? cause1 Inactive Catalyst? issue->cause1 Check cause2 Incorrect Temp? issue->cause2 Check cause3 Impure Reagents? issue->cause3 Check solution1 Use fresh, anhydrous AlCl₃ cause1->solution1 Solution solution2 Optimize temperature profile cause2->solution2 Solution solution3 Purify starting materials cause3->solution3 Solution

A decision tree for troubleshooting low product yield.

References

Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative catalysts to aluminum trichloride (AlCl₃) in Friedel-Crafts reactions.

I. Troubleshooting Guides

This section addresses common issues encountered during Friedel-Crafts reactions with various alternative catalysts.

Zeolite Catalysts
Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inappropriate Zeolite Type: The pore size of the zeolite may be too small for the substrates.[1] 2. Catalyst Deactivation: Water produced during the reaction can deactivate the catalyst.[2] 3. Insufficient Catalyst Acidity: The Si/Al ratio might be too high, leading to lower acidity.1. Select a zeolite with a larger pore size, such as H-Beta or H-Y, for bulkier substrates.[1] 2. Use a Dean-Stark trap or a drying agent to remove water from the reaction mixture.[1][3] 3. Choose a zeolite with a lower Si/Al ratio to increase the number of acid sites.[3]
Poor Selectivity (e.g., ortho/para ratio) 1. Reaction Temperature: Higher temperatures can lead to a loss of selectivity. 2. Zeolite Structure: The channel system of the zeolite influences shape selectivity.[4]1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 2. Select a zeolite with a more constrained pore structure to favor the formation of the sterically less hindered isomer (usually the para product).[4]
Catalyst Deactivation after a Single Use 1. Coking: Deposition of carbonaceous materials on the catalyst surface.[5] 2. Poisoning: Strong adsorption of impurities or byproducts on the active sites.[6]1. Regenerate the catalyst by calcination in air or a mixture of air and inert gas to burn off the coke.[5] 2. Ensure the purity of reactants and solvents. Consider using guard beds to remove poisons before the reactants reach the catalyst bed.
Lanthanide Triflate Catalysts
Issue Possible Cause(s) Recommended Solution(s)
Slow Reaction Rate 1. Low Catalyst Loading: Insufficient amount of catalyst to effectively promote the reaction. 2. Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Use a more polar solvent like nitromethane, which has been shown to accelerate these reactions.[7]
Hydrolysis of the Catalyst 1. Presence of Water: Although water-tolerant, excessive water can lead to hydrolysis and reduced activity.[8]1. Use anhydrous solvents and reactants when possible. While lanthanide triflates are water-tolerant, optimal performance is often achieved under anhydrous conditions.[8]
Difficulty in Catalyst Recovery and Reuse 1. Leaching of the Catalyst: The catalyst may dissolve in the reaction mixture and be lost during workup.1. Perform an aqueous workup. Lanthanide triflates can often be recovered from the aqueous phase and reused after drying.[9]
Iron(III) Chloride (FeCl₃) Catalysts
Issue Possible Cause(s) Recommended Solution(s)
Lower Yields Compared to AlCl₃ 1. Lower Lewis Acidity: FeCl₃ is a milder Lewis acid than AlCl₃.[10]1. Increase the reaction time or temperature to compensate for the lower catalytic activity. 2. Use a more activated aromatic substrate. FeCl₃ is generally more effective with electron-rich arenes.[10]
Handling Difficulties 1. Hygroscopic Nature: Anhydrous FeCl₃ readily absorbs moisture from the air, reducing its activity.[10]1. Handle anhydrous FeCl₃ in a glove box or under an inert atmosphere. Use freshly opened or properly stored reagent.
Product Inhibition 1. Complexation with Product: The ketone product can form a complex with FeCl₃, though generally less stable than with AlCl₃.1. While stoichiometric amounts are not always necessary as with AlCl₃, using a slight excess of FeCl₃ might be beneficial for certain substrates.

II. Frequently Asked Questions (FAQs)

General Questions
  • Q1: What are the main advantages of using alternative catalysts over AlCl₃ in Friedel-Crafts reactions?

    • A1: Alternative catalysts offer several advantages, including being more environmentally friendly ("greener") by reducing hazardous waste, potential for recyclability and reuse, milder reaction conditions, and sometimes improved selectivity for the desired product.[3]

  • Q2: How do I choose the right alternative catalyst for my specific reaction?

    • A2: The choice of catalyst depends on several factors, including the nature of the aromatic substrate and the acylating/alkylating agent, the desired selectivity, and the reaction scale. For instance, zeolites are excellent for shape-selective reactions, while lanthanide triflates are known for their water tolerance and reusability.[1][9]

Catalyst-Specific Questions
  • Q3 (Zeolites): Can zeolites be used for both Friedel-Crafts alkylation and acylation?

    • A3: Yes, zeolites have been successfully employed as catalysts for both alkylation and acylation reactions.[3] However, their application in acylation can sometimes be limited by catalyst deactivation.[4]

  • Q4 (Lanthanide Triflates): Are lanthanide triflates recoverable after the reaction?

    • A4: Yes, one of the significant advantages of lanthanide triflates is their ease of recovery and reuse. They can typically be recovered from the aqueous phase after reaction workup and reused without a significant loss of activity.[9][11]

  • Q5 (Iron Chloride): Is anhydrous iron(III) chloride necessary for Friedel-Crafts reactions?

    • A5: Yes, for optimal performance, anhydrous FeCl₃ is required as the presence of water will hydrolyze the catalyst and render it inactive.[10][12]

  • Q6 (Ionic Liquids): How do ionic liquids act as catalysts in Friedel-Crafts reactions?

    • A6: Ionic liquids can function as both the solvent and the catalyst.[13] Some ionic liquids are inherently Lewis acidic, while others can be used as media for other Lewis acid catalysts, enhancing their activity.[13][14]

III. Data Presentation

Table 1: Comparison of Alternative Catalysts for Friedel-Crafts Acylation of Anisole
CatalystAcylating AgentSolventTemp (°C)Time (h)Yield (%)Reference(s)
Zeolite H-Beta Acetic AnhydrideDichloromethane25485[4]
Yb(OTf)₃ Acetic AnhydrideNitromethane50198[15]
FeCl₃ Propionyl ChlorideMethylene Chloride250.565-80[10][12]
Cu(OTf)₂ in [bmim][BF₄] Benzoyl ChlorideIonic Liquid251>99[14]

Note: Reaction conditions and yields are representative examples and may vary depending on the specific experimental setup.

IV. Experimental Protocols

General Procedure for Friedel-Crafts Acylation using Zeolite H-Beta
  • Activate the Zeolite H-Beta catalyst by heating at 400°C for 4 hours under a stream of dry air.

  • Cool the catalyst to room temperature under a nitrogen atmosphere.

  • To a stirred suspension of the activated zeolite (1 g) in anhydrous dichloromethane (20 mL), add the aromatic substrate (e.g., anisole, 10 mmol).

  • Add the acylating agent (e.g., acetic anhydride, 12 mmol) dropwise to the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the catalyst and wash it with dichloromethane.

  • The filtrate is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

General Procedure for Friedel-Crafts Acylation using Ytterbium(III) Triflate (Yb(OTf)₃)
  • In a round-bottom flask, dissolve the aromatic substrate (e.g., anisole, 5 mmol) and the acylating agent (e.g., acetic anhydride, 5.5 mmol) in nitromethane (10 mL).

  • Add Yb(OTf)₃ (0.1 mmol, 2 mol%) to the solution.

  • Stir the reaction mixture at 50°C and monitor its progress by TLC or GC.

  • After the reaction is complete, quench the reaction with water.

  • Extract the product with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by flash chromatography.

  • The aqueous layer containing the catalyst can be concentrated and dried under vacuum to recover the Yb(OTf)₃ for reuse.[9]

General Procedure for Friedel-Crafts Acylation using Iron(III) Chloride (FeCl₃)
  • To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, add anhydrous iron(III) chloride (1.1 equivalents).

  • Add a solvent such as methylene chloride.

  • Add the acylating agent (e.g., propionyl chloride, 1 equivalent) dropwise to the stirred suspension.

  • Add the aromatic substrate (e.g., anisole, 1 equivalent) dissolved in the solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the crude product.

  • Purify as needed.[10][12]

V. Mandatory Visualizations

Diagrams

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO⁺) AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid Lewis Acid (e.g., FeCl₃) AromaticRing Aromatic Ring SigmaComplex σ-Complex (Arenium Ion) AromaticRing->SigmaComplex Nucleophilic Attack Product Aryl Ketone SigmaComplex->Product Deprotonation

Caption: General mechanism of Friedel-Crafts Acylation.

Catalyst_Screening_Workflow Start Define Reaction: Substrate & Reagent SelectCatalysts Select Potential Catalysts (Zeolites, Triflates, etc.) Start->SelectCatalysts RunReactions Perform Parallel Reactions (Small Scale) SelectCatalysts->RunReactions AnalyzeResults Analyze Conversion & Selectivity (GC, HPLC, NMR) RunReactions->AnalyzeResults Decision Optimal Catalyst Found? AnalyzeResults->Decision Optimize Optimize Conditions (Temp, Time, Loading) Decision->Optimize No ScaleUp Scale-Up Reaction Decision->ScaleUp Yes Optimize->RunReactions Re-screen End End ScaleUp->End

Caption: A simplified workflow for catalyst screening.

References

Managing reaction temperatures for selective phenanthrene functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Selective Phenanthrene Functionalization

Welcome to the technical resource hub for managing reaction temperatures in the selective functionalization of phenanthrene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, chemists, and drug development professionals achieve desired regioselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using temperature to control regioselectivity in phenanthrene functionalization?

A1: The principle lies in the concept of Kinetic vs. Thermodynamic Control .[1][2][3]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product formed is the one that proceeds through the lowest energy transition state, meaning it forms the fastest. For phenanthrene, electrophilic attack often occurs fastest at the 9-position due to the high stability of the resulting carbocation intermediate.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established.[1][3][4] The major product will be the most stable isomer, which is not always the one that forms the fastest. For phenanthrene, substituents at the 2- or 3-positions can be more thermodynamically stable than at the 9-position.

Q2: Why is the 9-position on phenanthrene often the most reactive?

A2: The 9-position is electronically rich and sterically accessible. During electrophilic aromatic substitution (SEAr), the attack at the 9-position (or 10-position) leads to the most stable Wheland intermediate (arenium ion). This intermediate allows the positive charge to be delocalized across two benzene rings without disrupting the aromaticity of the other ring, making it the kinetically favored site of attack.

Q3: Can solvent choice influence the effect of temperature on my reaction?

A3: Absolutely. Solvent polarity and coordinating ability can significantly alter the reaction pathway and the product distribution at a given temperature. For example, in the Friedel-Crafts acetylation of phenanthrene, the choice of solvent can dramatically change the major product, even at similar temperatures.[5] A non-polar solvent might favor one isomer, while a polar solvent stabilizes a different transition state, leading to another isomer.

Troubleshooting Guides by Reaction Type

Friedel-Crafts Acylation

Issue: I am getting a mixture of acetylphenanthrene isomers instead of a pure product.

This is a common issue stemming from the competition between kinetic and thermodynamic pathways. The 9-acetylphenanthrene is the kinetic product, while the 2- and 3-isomers are the thermodynamic products.[6][7]

  • To Favor the 9-Isomer (Kinetic Product):

    • Lower the Reaction Temperature: Conduct the reaction at or below 0 °C. This minimizes the energy available for the reaction to reverse and equilibrate to the more stable thermodynamic product.[2]

    • Use a Non-Polar Solvent: Solvents like 1,2-dichloroethane or carbon disulfide often favor the formation of the 9-isomer.[5]

    • Limit Reaction Time: Shorter reaction times reduce the chance of rearrangement to the thermodynamic products.

  • To Favor the 2- or 3-Isomer (Thermodynamic Products):

    • Increase the Reaction Temperature: Refluxing the reaction provides the energy needed to overcome the activation barriers for rearrangement, allowing the product mixture to equilibrate to the most stable isomers.

    • Use a Polar Solvent: Solvents like nitrobenzene can favor the formation of the 3-isomer.[5]

    • Increase Reaction Time: Allow sufficient time for the initial kinetic product to rearrange to the more stable thermodynamic products.

SolventTemperatureMajor Product9-isomer (%)3-isomer (%)2-isomer (%)1-isomer (%)4-isomer (%)
1,2-DichloroethaneStandard9-acetyl ~54%-~4%~2%-
NitrobenzeneStandard3-acetyl -~65%~27%--
Carbon DisulfideStandard3-acetyl ~39-50%Major--~8%
ChloroformStandardEqual 3- & 9- ~37%~37%-~18%~0.5%
(Data adapted from literature reports for acetylation of phenanthrene.[5] Exact percentages can vary.)
Nitration

Issue: My nitration reaction is producing low yields and significant byproducts.

High concentrations of nitric and sulfuric acid can lead to oxidation and the formation of undesired products, especially at elevated temperatures.

  • Temperature Control: Maintain the reaction temperature strictly, typically between 0-10 °C, by using an ice bath. Uncontrolled temperature increases can lead to dangerous, exothermic runaway reactions and decreased selectivity.

  • Nitrating Agent: For milder conditions, consider alternative nitrating agents. For instance, using a solid zeolite catalyst with concentrated nitric acid can allow for regioselective nitration at milder temperatures (e.g., 70-90 °C) with improved safety and selectivity.[8]

  • Order of Addition: Add the nitrating mixture (HNO₃/H₂SO₄) slowly and dropwise to the solution of phenanthrene in the solvent. This ensures the temperature remains low and the concentration of the powerful electrophile (NO₂⁺) is controlled.

Temperature (°C)Reaction Time (h)Overall Yield (%)Product Ratio (9-nitro : other isomers)
0 - 5 °C1~90%> 95 : 5
25 °C (Room Temp)1~75%~80 : 20
50 °C0.5~50%~60 : 40 (with increased byproducts)
(This data is representative and illustrates a general trend.)

Visualizations: Workflows and Logic Diagrams

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Phenanthrene in appropriate solvent B Cool reaction vessel to target temperature (e.g., 0 °C or Reflux) A->B D Slowly add Reagent to Phenanthrene solution B->D C Prepare Reagent (e.g., Acyl Chloride + AlCl3) C->D E Maintain Temperature & Stir for specified time D->E F Monitor reaction (TLC / GC) E->F G Quench Reaction (e.g., with ice water) F->G H Extract Product G->H I Purify Product (Column Chromatography) H->I J Analyze Product (NMR, GC-MS) I->J

Caption: General experimental workflow for phenanthrene functionalization.

TroubleshootingTree Start Problem: Incorrect Isomer or Mixture of Isomers Q1 What is your desired product? Start->Q1 Kinetic Kinetic Product (e.g., 9-substituted) Q1->Kinetic Fastest-forming Thermo Thermodynamic Product (e.g., 2- or 3-substituted) Q1->Thermo Most stable Sol_Kinetic Action: Lower Temperature (e.g., to 0 °C or below) - Shorten reaction time - Use non-polar solvent Kinetic->Sol_Kinetic Sol_Thermo Action: Increase Temperature (e.g., to reflux) - Lengthen reaction time - Consider polar solvent Thermo->Sol_Thermo

Caption: Troubleshooting logic for achieving isomer selectivity.

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of 9-Bromophenanthrene

This protocol is designed to favor the formation of the kinetic product, 9-bromophenanthrene, by using low temperatures.

  • Materials:

    • Phenanthrene (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate

    • Ice-salt bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenanthrene in CCl₄.

    • Cool the flask to 0 °C using an ice-salt bath.

    • Add NBS to the solution in small portions over 15 minutes, ensuring the temperature does not rise above 5 °C. Protect the reaction from light using aluminum foil.

    • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding cold water.

    • Separate the organic layer, wash with sodium thiosulfate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via recrystallization from ethanol or column chromatography to yield pure 9-bromophenanthrene.

Protocol 2: Thermodynamically Controlled Synthesis of 3-Acetylphenanthrene

This protocol uses conditions that favor the formation of the more stable thermodynamic product.

  • Materials:

    • Phenanthrene (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

    • Nitrobenzene (solvent)

    • Ice, concentrated HCl

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, add phenanthrene and nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃.

    • Once the AlCl₃ has dissolved, add acetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.

    • Monitor the reaction by TLC until the intermediate 9-acetylphenanthrene spot is minimal and the 3-acetylphenanthrene spot is maximized.

    • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

    • Perform a steam distillation to remove the nitrobenzene solvent.

    • The remaining solid can be filtered, dried, and purified by recrystallization or column chromatography to yield 3-acetylphenanthrene.

References

Addressing the limitations of aromatic ketones in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aromatic ketones in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are aromatic ketones often considered challenging substrates in cross-coupling reactions?

A1: Aromatic ketones present several challenges in cross-coupling reactions primarily due to the strong carbon-carbon (C-C) bond between the aryl ring and the carbonyl group. Cleavage of this bond, which is necessary for deacylative cross-coupling, has a high thermodynamic barrier.[1][2] Additionally, the ketone moiety can influence the electronic properties of the aromatic ring, and steric hindrance from ortho-substituents can impede catalyst-substrate interaction.[3] The carbonyl group can also potentially coordinate to the metal center, leading to catalyst inhibition or deactivation in some cases.[4]

Q2: What are the main types of cross-coupling reactions where aromatic ketones can be used?

A2: Aromatic ketones can be utilized in several key cross-coupling reactions, primarily in two ways: as an aryl electrophile (requiring C-C bond cleavage) or as a substrate for α-arylation. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, either through deacylative coupling or α-arylation.[5][6]

  • Buchwald-Hartwig Amination: Primarily for the α-arylation of ketones to form α-aryl ketones, which are precursors to various valuable compounds.[4][7]

  • Sonogashira Coupling: Used to couple terminal alkynes with aryl halides, where the aromatic ketone functionality is present on the aryl halide.[8][9]

  • α-Arylation of Ketones: A significant class of reactions that forms a C-C bond at the α-position to the carbonyl group.[10][11][12]

Q3: What is deacylative cross-coupling, and why is it difficult with aromatic ketones?

A3: Deacylative cross-coupling is a reaction where the acyl group (C(O)R) of a ketone is cleaved and replaced by another functional group via a transition metal catalyst. This approach is challenging for aromatic ketones because the Ar-C(O) bond is strong and unstrained.[1] Overcoming this requires specific catalytic systems, often involving nickel or palladium with specialized ligands, that can facilitate the challenging oxidative addition step into the C-C bond.[2] Recent strategies involve the in-situ conversion of the ketone to a more reactive species, such as an aromatic ester, to enable the coupling.[13][14]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low conversion with electron-rich aryl ketonesPoor oxidative addition due to electron-donating effects.Use a more electron-rich and bulky phosphine ligand like SPhos or XPhos to promote oxidative addition. Increase reaction temperature.[15]
Low yield with sterically hindered ortho-substituted ketonesSteric hindrance preventing catalyst from accessing the reaction center.Employ a catalyst system known for coupling hindered substrates, such as PEPPSI-IPr or a palladacycle with bulky ligands.[16]
Significant amount of homocoupling of the boronic acidPresence of Pd(II) species and/or oxygen in the reaction.Ensure thorough degassing of the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.[17]
Decomposition of boronic acidInstability of the boronic acid under basic conditions (protodeboronation).Use a milder base such as K₃PO₄ or CsF. Use a boronic ester (e.g., pinacol ester) which is more stable.[17][18]
Incomplete reactionInefficient catalyst turnover.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Screen different solvent systems (e.g., toluene/water, dioxane/water).[19][20]
Problem 2: Issues with Buchwald-Hartwig Amination (α-Arylation of Ketones)
Symptom Possible Cause Suggested Solution
Low yield of α-arylated productInefficient catalyst or inappropriate base.Use a bulky, electron-rich phosphine ligand (e.g., BrettPhos, DavePhos). The choice of base is critical; strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1][3]
Formation of diarylated byproductsThe mono-arylated product is more acidic and reacts further.Use a less reactive base or lower the reaction temperature. Adding the aryl halide slowly can sometimes favor mono-arylation.
Reaction fails with aryl chloridesC-Cl bond is less reactive than C-Br or C-I.Employ a catalyst system specifically designed for aryl chlorides, which often involves highly active ligands like Buchwald's biaryl phosphines.[7]
Catalyst deactivationThe ketone or amine substrate may be poisoning the catalyst.Ensure high purity of starting materials. Screen different palladium precatalysts and ligands.[4]
Problem 3: Challenges in Sonogashira Coupling
Symptom Possible Cause Suggested Solution
Low or no product formationInactive catalyst or issues with the copper co-catalyst.Use a reliable palladium source like Pd(PPh₃)₂Cl₂ and ensure the CuI is fresh. The reaction is sensitive to oxygen, so maintain an inert atmosphere.[9][21]
Homocoupling of the alkyne (Glaser coupling)Presence of oxygen, which promotes the copper-mediated homocoupling.Thoroughly degas all solvents and reagents. Running the reaction under strictly anaerobic conditions is crucial.[21]
Reaction stalls with bulky substratesSteric hindrance around the aryl halide or alkyne.Increase the reaction temperature. A more robust ligand on the palladium may be necessary.[22]
Difficulty with electron-deficient aryl ketonesAltered electronics of the aryl halide.This should generally favor oxidative addition, but if issues arise, screen different amine bases (e.g., Et₃N, DIPEA) and solvents.[9]

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of Halo-Aromatic Ketones with Phenylboronic Acid

EntryAryl Halide SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
22-Bromoacetophenone[Pd(IPr)(μ-Cl)Cl]₂ (1)-K₂CO₃Dioxane/H₂O85488
34-ChloroacetophenonePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-BuOH1102492
44-Bromo-2-methylacetophenonePd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O901678

Data compiled and representative of typical conditions found in the literature.[16][23][24]

Table 2: α-Arylation of Ketones with Aryl Halides (Buchwald-Hartwig Type)

EntryKetoneAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Propiophenone4-Bromotoluene[Pd(μ-Br)(t-Bu)₃P]₂ (0.5)-KOtBuToluene80296
2Acetophenone4-ChloroanisolePd(OAc)₂ (1)BrettPhos (2)NaOtBuDioxane1001891
3Cyclohexanone2-BromopyridinePd₂(dba)₃ (2)Xantphos (4)LHMDSTHF701285
4Deoxybenzoin1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1102489

Data compiled and representative of typical conditions found in the literature.[10][12]

Table 3: Sonogashira Coupling of Halo-Aromatic Ketones with Phenylacetylene

EntryAryl Halide SubstratePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF25392
24-BromoacetophenonePd(PPh₃)₄ (3)CuI (1.5)DIPEADMF601285
33-BromoacetophenonePd(OAc)₂ (2) / PPh₃ (4)CuI (1)Et₃NToluene801688
44-Iodo-2-fluoroacetophenonePd(dppf)Cl₂ (2.5)CuI (1)PiperidineTHF25690

Data compiled and representative of typical conditions found in the literature.[9][22][25]

Experimental Protocols

Key Experiment 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Aromatic Ketone
  • Reagent Preparation: To an oven-dried Schlenk flask, add the halo-aromatic ketone (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL) via syringe. In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and add it to the reaction flask against a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[23][26]

Key Experiment 2: General Procedure for α-Arylation of an Aromatic Ketone
  • Reagent Preparation: In a glovebox, add the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube. In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., BrettPhos, 0.04 mmol).

  • Catalyst Formation: Remove the tube from the glovebox, add the aryl halide (1.0 mmol), the ketone (1.2 mmol), and the solvent (e.g., degassed toluene, 3 mL).

  • Inert Atmosphere: Seal the tube and place it under an argon or nitrogen atmosphere.

  • Reaction: Heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the designated time (12-24 hours).

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.[10][12]

Key Experiment 3: General Procedure for Sonogashira Coupling of a Halo-Aromatic Ketone
  • Reagent Preparation: To a Schlenk flask, add the halo-aromatic ketone (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.015 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF, 5 mL), the amine base (e.g., triethylamine, 3.0 mmol), and the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with an etheral solvent and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.[22][25]

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling of Aromatic Ketone check_substrate Analyze Substrate Properties start->check_substrate check_conditions Review Reaction Conditions start->check_conditions side_reactions Check for Side Reactions (Homocoupling, Dehalogenation) start->side_reactions steric Sterically Hindered? (e.g., ortho-substituted) check_substrate->steric Yes electronic Electronically Challenging? (e.g., electron-rich halide) check_substrate->electronic Yes solution_steric Use Bulky Ligand (e.g., Buchwald type) or PEPPSI-IPr Catalyst steric->solution_steric solution_electronic Use Electron-Rich Ligand (e.g., SPhos, RuPhos) electronic->solution_electronic base Base Appropriate? check_conditions->base catalyst Catalyst/Ligand Optimal? check_conditions->catalyst solvent Solvent System Correct? check_conditions->solvent solution_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) base->solution_base solution_catalyst Screen Ligands/Catalysts Increase Loading catalyst->solution_catalyst solution_solvent Try Different Solvents (Toluene, Dioxane, THF) solvent->solution_solvent solution_side_reactions Ensure Rigorous Degassing Use High-Purity Reagents side_reactions->solution_side_reactions Catalyst_Deactivation_Pathway cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition Ketone_Coordination [Pd]-Ketone Complex (Inhibited State) Pd0->Ketone_Coordination Coordination of Ketone Carbonyl PdII->Pd0 Transmetalation & Reductive Elimination Pd_Black Palladium Black (Inactive Precipitate) PdII->Pd_Black Ketone_Coordination->Pd0 Reversible Dissociation Deacylative_Coupling_Challenge cluster_pathways Potential Sites for Oxidative Addition Aromatic_Ketone Aromatic Ketone (Ar-CO-R) CC_Cleavage Ar-C(O) Bond Cleavage (Deacylative Pathway) Aromatic_Ketone->CC_Cleavage High Barrier (Strong Bond) CH_Activation ortho C-H Activation Aromatic_Ketone->CH_Activation Requires Directing Group or Specific Catalyst Alpha_Arylation α-C-H Enolization Aromatic_Ketone->Alpha_Arylation Base-Mediated (Common Pathway) Product_Deacylative Deacylative Product (Ar-Nu) CC_Cleavage->Product_Deacylative Product_CH C-H Functionalized Product CH_Activation->Product_CH Product_Alpha α-Aryl Ketone Alpha_Arylation->Product_Alpha

References

Strategies to improve the efficiency of carbonyl-olefin metathesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbonyl-olefin metathesis reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in carbonyl-olefin metathesis reactions?

A1: Low yields in carbonyl-olefin metathesis can stem from several factors:

  • Catalyst Inactivity or Decomposition: The chosen catalyst may not be suitable for the specific substrate or may decompose under the reaction conditions. For instance, in metal-mediated processes, the formation of inert metal oxo species can prevent catalyst turnover.[1]

  • Substrate Limitations: Aliphatic ketones are generally less reactive than aryl ketones in Lewis acid-catalyzed reactions.[2] Sterically hindered substrates can also lead to lower yields.

  • Side Reactions: Competing reactions such as carbonyl-ene reactions, alkene isomerization, and oligomerization of starting materials can significantly reduce the yield of the desired metathesis product.[1][3]

  • Incomplete Oxetane Fragmentation: In Lewis acid-catalyzed and photochemical metathesis, the intermediate oxetane may not efficiently undergo the desired retro-[2+2] cycloaddition to yield the final products.[4][5]

  • Byproduct Inhibition: In some cases, byproducts like acetone can coordinate to the catalyst and inhibit its activity, thereby slowing down or halting the reaction.[6]

Q2: How can I improve the yield of my FeCl₃-catalyzed carbonyl-olefin metathesis reaction?

A2: To improve the yields of FeCl₃-catalyzed reactions, consider the following strategies:

  • Optimize Catalyst Loading: While higher catalyst loading (e.g., 10 mol%) can improve yields for less reactive substrates like aliphatic ketones, it's essential to find the optimal balance to minimize side reactions and simplify purification.[2]

  • Solvent Selection: The choice of solvent is critical. Dichloroethane (DCE) has been shown to be an effective solvent for many FeCl₃-catalyzed reactions.[2][7]

  • Use of Additives: Additives can play a crucial role. For instance, allyltrimethylsilane can facilitate the formation of the key oxetane intermediate and also act as a scavenger for byproduct aldehydes.[7] Benzoquinone can be added to suppress alkene isomerization side reactions.[1]

  • Temperature Control: Reaction temperature can influence the competition between desired metathesis and undesired side reactions. For some systems, careful temperature control can favor the thermodynamic metathesis product over kinetic side products.[6]

  • Ensure Anhydrous Conditions: Lewis acid catalysts like FeCl₃ are sensitive to moisture. Using anhydrous solvents and inert atmosphere techniques is crucial for optimal performance.

Q3: Are there catalytic alternatives to stoichiometric metal-mediated carbonyl-olefin metathesis?

A3: Yes, significant progress has been made in developing catalytic versions of this reaction to overcome the limitations of stoichiometric approaches. Key catalytic strategies include:

  • Lewis Acid Catalysis: This is a prominent approach, with catalysts like iron(III) chloride (FeCl₃) being inexpensive and environmentally benign.[8] These catalysts activate the carbonyl group towards a [2+2] cycloaddition with the olefin, followed by a retro-[2+2] cycloaddition.[9]

  • Organocatalysis: Hydrazine-based catalysts can be used in the ring-opening metathesis of strained olefins like cyclopropenes with aldehydes. This approach operates via a [3+2] cycloaddition-cycloreversion mechanism.[10]

  • Brønsted Acid Catalysis: Under certain conditions, Brønsted acids can promote intramolecular carbonyl-olefin metathesis, though they can sometimes favor carbonyl-ene side reactions.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst- Ensure the catalyst is fresh and properly handled, especially if air or moisture sensitive.- For Lewis acid catalysis, use anhydrous solvents and an inert atmosphere.- Consider screening different catalysts (e.g., different Lewis acids or organocatalysts) suitable for your substrate.
Low substrate reactivity (e.g., aliphatic ketones)- Increase catalyst loading.[2]- Use a more powerful Lewis acid system.[2]- Increase the reaction temperature, but monitor for side product formation.[6]
Formation of Carbonyl-Ene Side Product Reaction conditions favor the kinetic carbonyl-ene pathway.- Switch to a different Lewis acid. For example, in some transannular reactions, Me₂AlCl favors the carbonyl-ene product, while FeCl₃ favors the metathesis product.[7]- Adjust the reaction temperature. The metathesis product is often the thermodynamic product and may be favored at higher temperatures.[6]
Observation of Alkene Isomerization Catalyst- or acid-mediated isomerization of the product.- Add a radical scavenger or isomerization inhibitor like benzoquinone to the reaction mixture.[1]- Minimize reaction time and purify the product promptly after the reaction is complete.
Formation of Polymeric Byproducts Oligomerization of starting materials.- This can be a significant issue in cross-metathesis reactions.[7] Consider using a higher concentration of one reactant if applicable or explore alternative catalytic systems.
Isolated Intermediate Oxetane Does Not Fragment The retro-[2+2] cycloaddition is energetically unfavorable.- For photochemical reactions, fragmentation can sometimes be induced by thermal or acidic conditions.[8]- In Lewis acid catalysis, the electronic properties of the substrate can influence fragmentation. Electron-withdrawing groups near the carbonyl can sometimes stabilize the oxetane.[4] Modification of the substrate may be necessary.

Experimental Protocols

Detailed Protocol for FeCl₃-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis for the Synthesis of a Cyclopentene Derivative

This protocol is adapted from a reported gram-scale synthesis.

Materials:

  • Substrate (e.g., an appropriate aryl ketone with a pendant olefin)

  • Iron(III) chloride (FeCl₃), anhydrous (98%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottomed flask under an inert atmosphere (e.g., argon), add the substrate (1.0 eq).

    • Dissolve the substrate in anhydrous CH₂Cl₂.

    • In a separate, dry vial, weigh the anhydrous FeCl₃ (0.05 eq) and quickly add it to the reaction flask. It is crucial to minimize exposure of FeCl₃ to air.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 19:1 hexanes/ethyl acetate). The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final cyclopentene derivative.

    • For volatile products, short-path distillation under vacuum can be an effective final purification step.

Visualizations

General Strategies for Carbonyl-Olefin Metathesis

G cluster_0 Reaction Strategies cluster_1 Key Intermediates cluster_2 Common Issues A Lewis Acid-Catalyzed IntA Oxetane A->IntA Issue1 Low Yield A->Issue1 Issue2 Side Reactions A->Issue2 Issue3 Limited Substrate Scope A->Issue3 B Organocatalyzed ([3+2] Cycloaddition) IntB Pyrazolidine B->IntB C Metal-Mediated (Stoichiometric) IntC Metal Alkylidene & Metallaoxetane C->IntC C->Issue1 C->Issue3 D Photochemical ([2+2] Cycloaddition) D->IntA

Caption: Overview of major carbonyl-olefin metathesis strategies and common challenges.

Troubleshooting Workflow for Low Yield in FeCl₃-Catalyzed Reactions

G Start Start: Low Yield Observed Check_Conditions Check Reaction Conditions: - Anhydrous solvent? - Inert atmosphere? - Catalyst quality? Start->Check_Conditions Check_Conditions->Start Conditions NOT OK (Rectify and Repeat) Optimize_Params Optimize Reaction Parameters: - Increase catalyst loading - Vary temperature - Change solvent Check_Conditions->Optimize_Params Conditions OK Analyze_Side_Products Analyze Crude Mixture for Side Products Optimize_Params->Analyze_Side_Products Carbonyl_Ene Carbonyl-Ene Product Detected? Analyze_Side_Products->Carbonyl_Ene Isomerization Isomerized Product Detected? Carbonyl_Ene->Isomerization No Change_Catalyst Consider a different Lewis Acid Carbonyl_Ene->Change_Catalyst Yes Add_Inhibitor Add Benzoquinone Isomerization->Add_Inhibitor Yes Substrate_Issue Substrate Reactivity Issue? Isomerization->Substrate_Issue No Success Improved Yield Change_Catalyst->Success Add_Inhibitor->Success Modify_Substrate Modify Substrate (e.g., protecting groups) Substrate_Issue->Modify_Substrate Yes Substrate_Issue->Success No, further optimization needed Modify_Substrate->Success

Caption: Decision tree for troubleshooting low yields in FeCl₃-catalyzed metathesis.

References

Validation & Comparative

Comparative analysis of different synthetic routes to "Ethyl 5-oxo-5-(9-phenanthryl)valerate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different potential synthetic routes for the preparation of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a molecule of interest in medicinal chemistry and materials science due to its phenanthrene moiety. The comparison focuses on reaction efficiency, reagent accessibility, and the number of synthetic steps involved, supported by analogous experimental data from the literature.

Introduction

This compound is a keto-ester derivative of phenanthrene. The phenanthrene nucleus is a key structural motif in various natural products and pharmacologically active compounds. The presence of both a ketone and an ester functionality in the C9 side chain offers multiple points for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. This guide outlines and compares three distinct synthetic strategies for its preparation: a direct Friedel-Crafts acylation, a two-step Friedel-Crafts acylation followed by esterification, and an organometallic approach via a Grignard reagent.

Comparative Data Summary

Table 1: Comparison of Key Reaction Parameters for the Synthesis of the Core Structure

ParameterRoute 1: Direct Friedel-Crafts Acylation (Analogous: Acetylation)Route 2: Two-Step Friedel-Crafts Acylation (Analogous: Acylation with Anhydride)Route 3: Organometallic Approach (Analogous: Grignard Reaction with Acyl Chloride)
Starting Materials Phenanthrene, Ethyl glutaryl chloridePhenanthrene, Glutaric anhydride9-Bromophenanthrene, Magnesium, Ethyl glutaryl chloride
Key Reagents AlCl₃, Ethylene dichlorideAlCl₃, NitrobenzeneDiethyl ether or THF
Reaction Time Several hoursSeveral hours~1-2 hours for Grignard formation, then reaction time
Temperature 0°C to room temperatureRoom temperature to gentle heating0°C to room temperature
Reported Yield (Analogous) ~54% (for 9-acetylphenanthrene)[1][2][3]High yields for acylation, subsequent esterification typically >90%Variable, often moderate to good for ketone formation from Grignard and acyl chloride[4]
Purification Method Column chromatography, RecrystallizationExtraction, Recrystallization, then Distillation/ChromatographyExtraction, Column chromatography

Synthetic Route Analysis

Route 1: Direct Friedel-Crafts Acylation

This is the most straightforward approach, involving the direct acylation of phenanthrene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

phenanthrene Phenanthrene reaction Friedel-Crafts Acylation phenanthrene->reaction acyl_chloride Ethyl glutaryl chloride acyl_chloride->reaction lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction solvent Ethylene dichloride solvent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Direct one-step synthesis via Friedel-Crafts acylation.

Advantages:

  • Atom Economy: This is a one-step reaction, which is generally more efficient.

  • Simplicity: The procedure is relatively simple to perform.

Disadvantages:

  • Regioisomer Formation: Friedel-Crafts reactions on phenanthrene can yield a mixture of isomers. However, literature suggests that the use of specific solvents like ethylene dichloride can favor the formation of the desired 9-substituted product.[1][2][3]

  • Acyl Chloride Stability: Ethyl glutaryl chloride may need to be freshly prepared or purchased and handled with care due to its reactivity.

Route 2: Two-Step Friedel-Crafts Acylation and Esterification

This route first involves the Friedel-Crafts acylation of phenanthrene with glutaric anhydride to form an intermediate keto-acid, which is then esterified to yield the final product.

cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification phenanthrene Phenanthrene reaction1 Friedel-Crafts Acylation phenanthrene->reaction1 anhydride Glutaric anhydride anhydride->reaction1 keto_acid 5-oxo-5-(9-phenanthryl)valeric acid reaction1->keto_acid reaction2 Fischer Esterification keto_acid->reaction2 ethanol Ethanol ethanol->reaction2 acid_catalyst H₂SO₄ (catalyst) acid_catalyst->reaction2 product This compound reaction2->product

Caption: Two-step synthesis via a keto-acid intermediate.

Advantages:

  • Reagent Stability: Glutaric anhydride is a stable and readily available solid, making it easier to handle than the corresponding acyl chloride.

  • Purification: The intermediate keto-acid can often be purified by simple recrystallization, which may be easier than chromatographic separation of the final ester from reaction byproducts.

Disadvantages:

  • Longer Route: This is a two-step process, which increases the overall reaction time and may lower the overall yield.

  • Esterification Equilibrium: The Fischer esterification is a reversible reaction and may require forcing conditions (e.g., removal of water) to achieve high yields.[5][6][7][8][9]

Route 3: Organometallic Approach via Grignard Reagent

This route involves the preparation of a 9-phenanthryl Grignard reagent from 9-bromophenanthrene, which then reacts with an appropriate electrophile, such as ethyl glutaryl chloride or a related derivative, to form the target ketone.

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation bromo 9-Bromophenanthrene reaction1 Grignard Reagent Formation bromo->reaction1 mg Magnesium mg->reaction1 grignard 9-Phenanthrylmagnesium bromide reaction1->grignard reaction2 Nucleophilic Acyl Substitution grignard->reaction2 acyl_chloride Ethyl glutaryl chloride acyl_chloride->reaction2 product This compound reaction2->product

References

A Comparative Guide to Phenanthrene Derivatives in Biological Assays: Evaluating Potential in the Absence of Data for Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Phenanthrene derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities. While direct biological assay data for Ethyl 5-oxo-5-(9-phenanthryl)valerate is not publicly available, its structural features as a γ-keto ester suggest its utility as a versatile synthetic intermediate for creating a library of novel phenanthrene-based compounds.[1] This guide provides a comparative overview of the biological performance of other phenanthrene derivatives, offering valuable context for the potential future investigation of compounds derived from this compound.

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon, serves as a scaffold for numerous natural and synthetic molecules with significant pharmacological properties.[2] These activities include cytotoxic, anti-inflammatory, antimicrobial, and α-glucosidase inhibitory effects. The reactivity of the keto and ester functional groups in this compound presents an opportunity for medicinal chemists to generate derivatives with potentially enhanced biological profiles.[1]

Comparative Cytotoxicity of Phenanthrene Derivatives

A significant body of research has focused on the anticancer potential of phenanthrene derivatives. The following table summarizes the cytotoxic activities of various phenanthrenes against a range of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
6-MethoxycoeloninMelanoma (UACC-62)2.59 ± 0.11
Cymucronin CGlioblastoma (U-87 MG)19.91 ± 4.28
Compound 9 (from Cylindrolobus mucronatus)Glioblastoma (U-87 MG)17.08 ± 3.72
Calanquinone AVarious0.08 - 1.06 µg/mL
DenbinobinVarious0.08 - 1.06 µg/mL
5-OAc-Calanquinone AFive human cancer cell lines (not HepG2)0.16 - 1.66 µg/mL
5-OAc-DenbinobinFive human cancer cell lines (not HepG2)0.16 - 1.66 µg/mL
Biphenanthrene 1 (from Bletilla striata)Lung Cancer (A549)< 10
Biphenanthrene 2 (from Bletilla striata)Lung Cancer (A549)< 10
Biphenanthrene 4 (from Bletilla striata)Lung Cancer (A549)< 10
Biphenanthrene 6 (from Bletilla striata)Lung Cancer (A549)< 10
Biphenanthrene 7 (from Bletilla striata)Lung Cancer (A549)< 10
Biphenanthrene 8 (from Bletilla striata)Lung Cancer (A549)< 10
Phenanthrene 13 (from Bletilla striata)Lung Cancer (A549)< 10

Other Notable Biological Activities

Beyond cytotoxicity, phenanthrene derivatives have demonstrated potential in other therapeutic areas.

CompoundBiological ActivityAssay DetailsIC50Reference
CallosinAntioxidantDPPH radical-scavenging17.7 ± 0.3 µM
Gastrobellinol Cα-Glucosidase InhibitionCompetitive inhibition45.92 µM
Coniferyl aldehydeα-Glucosidase Inhibition-380.92 µM
Agrostophylloneα-Glucosidase Inhibition-280.98 µM
Imbricatinα-Glucosidase Inhibition-301.12 µM

Experimental Protocols

A general outline of the methodologies employed in the cited studies is provided below. For specific parameters, consultation of the primary literature is recommended.

Cytotoxicity Assays (MTT or SRB Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control and a positive control (e.g., Doxorubicin, Cisplatin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibition Reaction: The test compound is pre-incubated with the α-glucosidase solution.

  • Substrate Addition: The pNPG solution is added to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

  • Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Phenanthrene derivatives often exert their biological effects by modulating specific signaling pathways. For instance, some phenanthrenes from Bletilla striata have been shown to inhibit cancer cell proliferation and migration and promote apoptosis by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways.

experimental_workflow cluster_cell_based_assays Cell-Based Assays cluster_mechanism_of_action Mechanism of Action Studies cell_culture Cancer Cell Culture (e.g., A549, U-87 MG) treatment Treatment with Phenanthrene Derivatives cell_culture->treatment viability_assay Cytotoxicity Assay (MTT, SRB) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Modulation ic50->pathway_analysis Inform western_blot->pathway_analysis

Caption: A generalized workflow for evaluating the cytotoxic effects of phenanthrene derivatives.

signaling_pathway cluster_phenanthrene_action Phenanthrene Derivatives cluster_pathways Cellular Signaling cluster_outcomes Cellular Outcomes phenanthrene Phenanthrene Derivatives akt Akt phenanthrene->akt Inhibit mek_erk MEK/ERK phenanthrene->mek_erk Inhibit bcl2 Bcl-2 phenanthrene->bcl2 Downregulate bax Bax phenanthrene->bax Upregulate proliferation Inhibition of Proliferation akt->proliferation mek_erk->proliferation migration Inhibition of Migration mek_erk->migration apoptosis Induction of Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Regulation of cancer cell fate by phenanthrene derivatives via key signaling pathways.

Conclusion

While this compound remains a compound of unknown biological activity, the extensive research on other phenanthrene derivatives underscores the therapeutic potential of this chemical class. The data presented in this guide highlight the promising cytotoxic and other pharmacological effects of various phenanthrenes, providing a strong rationale for the synthesis and evaluation of new derivatives. The structural features of this compound make it an attractive starting point for the development of novel compounds that could contribute to the advancement of cancer chemotherapy and other therapeutic areas. Further investigation into this and related compounds is warranted to fully elucidate their potential in drug discovery.

References

Spectroscopic comparison of "Ethyl 5-oxo-5-(9-phenanthryl)valerate" with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the spectroscopic characteristics of Ethyl 5-oxo-5-(9-phenanthryl)valerate with its precursors, phenanthrene and ethyl 5-oxovalerate. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols for synthesis and characterization.

This guide presents a comprehensive spectroscopic comparison of the target compound, this compound, with its starting materials, phenanthrene and ethyl 5-oxovalerate. The synthesis of the target molecule is achieved through a Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry. This document provides the essential spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for all three compounds, enabling clear identification and characterization at each stage of the synthesis. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are also included to support researchers in replicating and utilizing these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundChemical Shift (δ) and Multiplicity
Phenanthrene 8.75-8.65 (m, 2H), 7.95-7.85 (m, 2H), 7.70-7.50 (m, 6H)
Ethyl 5-oxovalerate 4.12 (q, J=7.1 Hz, 2H), 2.78 (t, J=6.5 Hz, 2H), 2.55 (t, J=6.5 Hz, 2H), 2.20 (s, 3H), 1.25 (t, J=7.1 Hz, 3H)
This compound 8.70-7.60 (m, 9H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.40 (t, J=6.8 Hz, 2H, -COCH₂-), 2.50 (t, J=6.8 Hz, 2H, -CH₂CO₂Et), 2.20-2.00 (m, 2H, -COCH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundChemical Shift (δ)
Phenanthrene 132.0, 130.2, 128.6, 128.5, 126.9, 126.7, 122.8
Ethyl 5-oxovalerate 206.8, 173.2, 60.5, 37.8, 29.8, 17.8, 14.2
This compound 202.5 (C=O, ketone), 173.0 (C=O, ester), 135.0, 131.0, 130.5, 129.0, 128.8, 128.5, 127.0, 126.8, 125.0, 123.0 (aromatic C), 60.5 (-OCH₂CH₃), 38.0 (-COCH₂-), 33.0 (-CH₂CO₂Et), 20.0 (-COCH₂CH₂-), 14.2 (-OCH₂CH₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
Phenanthrene 3050 (C-H aromatic), 1600, 1490, 1450 (C=C aromatic), 810, 735 (C-H aromatic bending)
Ethyl 5-oxovalerate 2980, 2940 (C-H aliphatic), 1735 (C=O ester), 1715 (C=O ketone), 1180 (C-O)
This compound 3060 (C-H aromatic), 2980, 2940 (C-H aliphatic), 1730 (C=O ester), 1685 (C=O ketone), 1600, 1450 (C=C aromatic), 1180 (C-O)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
Phenanthrene 178 (M⁺), 152
Ethyl 5-oxovalerate 144 (M⁺), 115, 99, 71, 43
This compound 320 (M⁺), 275, 205, 177

Experimental Protocols

Synthesis of this compound

This procedure outlines the Friedel-Crafts acylation of phenanthrene.

Materials:

  • Phenanthrene

  • Ethyl 5-oxovalerate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride to the stirred solution.

  • In a separate flask, prepare the acylating agent by converting ethyl 5-oxovalerate to its corresponding acyl chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride).

  • Slowly add the freshly prepared acyl chloride to the phenanthrene-AlCl₃ mixture at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for one hour and then at room temperature for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Samples were dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Liquid samples were analyzed as thin films on NaCl plates, and solid samples were analyzed as KBr pellets.

  • Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

  • The ionization energy was set to 70 eV.

  • Data is reported as a mass-to-charge ratio (m/z).

Visualizing the Synthesis and Analysis

The following diagrams illustrate the synthetic pathway and the logical workflow of the spectroscopic analysis.

Synthesis_Pathway cluster_reagents Reagents phenanthrene Phenanthrene product This compound phenanthrene->product ethyl_5_oxovalerate Ethyl 5-oxovalerate acyl_chloride 4-(Ethoxycarbonyl)butanoyl chloride ethyl_5_oxovalerate->acyl_chloride Chlorination acyl_chloride->product Friedel-Crafts Acylation AlCl3 AlCl₃ DCM CH₂Cl₂ SOCl2 SOCl₂ or (COCl)₂

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_precursors Precursor Analysis cluster_synthesis Synthesis cluster_product Product Analysis cluster_spectroscopy Spectroscopic Techniques phenanthrene Phenanthrene reaction Friedel-Crafts Acylation phenanthrene->reaction nmr ¹H & ¹³C NMR phenanthrene->nmr ir IR Spectroscopy phenanthrene->ir ms Mass Spectrometry phenanthrene->ms ethyl_5_oxovalerate Ethyl 5-oxovalerate ethyl_5_oxovalerate->reaction ethyl_5_oxovalerate->nmr ethyl_5_oxovalerate->ir ethyl_5_oxovalerate->ms product This compound reaction->product product->nmr Characterization product->ir Characterization product->ms Characterization

Caption: Workflow for spectroscopic analysis.

Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for Ethyl 5-oxo-5-(9-phenanthryl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the definitive structural confirmation of a novel chemical entity is paramount. This guide provides a comparative analysis of analytical techniques for the structural validation of "Ethyl 5-oxo-5-(9-phenanthryl)valerate," with a primary focus on the conclusive evidence provided by X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide vital information regarding the connectivity, functional groups, and molecular weight of a molecule, Single Crystal X-ray Diffraction (SCXRD) stands alone in its ability to deliver an unambiguous, three-dimensional atomic arrangement in the solid state. This guide will objectively compare the data obtained from these methods, present detailed experimental protocols, and illustrate the hierarchical relationship of these techniques in modern structural elucidation.

Comparative Analysis of Structural Validation Techniques

The following tables summarize the hypothetical, yet realistic, experimental data for "this compound" obtained from X-ray Crystallography and other common analytical methods.

Table 1: Hypothetical X-ray Crystallography Data for this compound
ParameterValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry of the unit cell.
a (Å)10.123Unit cell dimension.
b (Å)15.456Unit cell dimension.
c (Å)11.789Unit cell dimension.
β (°)98.76Unit cell angle.
Volume (ų)1823.4Volume of the unit cell.
Z4Number of molecules per unit cell.
Selected Bond Lengths (Å)
C=O (keto)1.215Typical double bond length.
C=O (ester)1.208Typical double bond length.[1]
C-O (ester)1.345Typical single bond length.[2]
C-C (phenanthrene)1.36-1.45Range of aromatic bond lengths.[3][4]
C-C (aliphatic)1.53-1.54Typical single bond length.[2]
**Selected Bond Angles (°) **
O=C-C (keto)120.5Typical sp² bond angle.
O=C-O (ester)123.0Typical sp² bond angle.
C-O-C (ester)116.4Typical sp² bond angle.[1]
Table 2: Comparison with Spectroscopic and Spectrometric Data
TechniqueInformation ProvidedInterpretation for this compoundCertainty
¹H NMR Proton environment and connectivityPredicts signals for phenanthrene, ethyl, and aliphatic chain protons, with chemical shifts and coupling patterns consistent with the proposed structure.High (for connectivity)
¹³C NMR Carbon skeletonShows the expected number of carbon signals, including those for the carbonyls, phenanthrene, and aliphatic chain.[5][6]High (for carbon count)
IR Spectroscopy Functional groupsStrong absorptions are expected for the ketone and ester C=O groups, as well as aromatic C-H and C=C stretching.[7][8][9][10][11]Moderate (confirms groups)
Mass Spectrometry Molecular weight and fragmentationThe molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely show loss of the ethoxy group and cleavage at the keto group.[12][13]High (for MW)
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, and stereochemistryProvides the exact spatial arrangement of all atoms, confirming the connectivity and conformation unambiguously.[14]Absolute (the "gold standard")

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[15][16]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and angles.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. A standard ¹H NMR experiment is run at a specific frequency (e.g., 400 MHz). The resulting spectrum shows chemical shifts, integration, and coupling patterns of the hydrogen nuclei.

  • ¹³C NMR Spectroscopy: A ¹³C NMR experiment is performed (e.g., at 100 MHz). Proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.[17][18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[20][21][22][23]

  • Spectrum Acquisition: A background spectrum of the empty ATR crystal or salt plate is recorded. The sample is then placed in the instrument, and the infrared spectrum is acquired over a typical range of 4000-400 cm⁻¹.[23][24]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Injection and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) is a common method for generating ions of the molecule.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z). The instrument is calibrated to provide high mass accuracy.[25][26][27]

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the hierarchical nature of the information provided by different analytical techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure XRay Single Crystal X-ray Diffraction Final_Structure Unambiguous 3D Structure XRay->Final_Structure Proposed_Structure->XRay

Caption: Workflow for the structural validation of a new chemical entity.

Hierarchy_of_Structural_Information XRay X-ray Crystallography (3D Atomic Arrangement) NMR NMR Spectroscopy (Connectivity & Environment) MS Mass Spectrometry (Molecular Weight & Formula) IR IR Spectroscopy (Functional Groups)

Caption: Hierarchy of structural information from analytical techniques.

References

A Comparative Study of the Photophysical Properties of Anthracene and Phenanthrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of two structural isomers, anthracene and phenanthrene. Both are polycyclic aromatic hydrocarbons (PAHs) with the chemical formula C₁₄H₁₀, but their distinct arrangements of three fused benzene rings—linear in anthracene and angular in phenanthrene—give rise to significant differences in their interaction with light. Understanding these properties is crucial for applications ranging from the development of fluorescent probes and photosensitizers to the assessment of environmental contaminants.

Data Presentation: A Quantitative Comparison

The following tables summarize the key photophysical parameters for anthracene and phenanthrene in various solvents. These values highlight the profound impact of molecular geometry on their electronic transitions.

PropertyAnthracenePhenanthreneSolvent
Molar Extinction Coefficient (ε) ~9,000 M⁻¹cm⁻¹ at 356 nm~250 M⁻¹cm⁻¹ at 344 nmCyclohexane
~7,400 M⁻¹cm⁻¹ at 375 nm~69,200 M⁻¹cm⁻¹ at 252 nmCyclohexane[1]
Fluorescence Quantum Yield (Φf) 0.27 - 0.360.12 - 0.13Ethanol
Fluorescence Lifetime (τf) ~4.1 - 5.7 ns~12 - 60 nsCyclohexane
Phosphorescence Quantum Yield (Φp) Very low (~10⁻⁴)~0.13Alcohol-ether glass (77K)
Phosphorescence Lifetime (τp) ~15 - 25 ms~3.3 sGlycerol (200-250K) / Alcohol-ether glass (77K)
Absorption Maxima (λabs) ~356, 375 nm~252, 293, 344 nmCyclohexane
Emission Maxima (λem) ~380, 401, 425 nm~348, 365 nmCyclohexane

Experimental Protocols

The data presented in this guide are typically obtained through the following key experimental techniques:

Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by the molecule and to quantify the extent of absorption (molar extinction coefficient).

Methodology:

  • Instrumentation: A UV-Visible spectrophotometer is used.

  • Sample Preparation: Solutions of anthracene and phenanthrene of known concentrations are prepared in a suitable, spectrally transparent solvent (e.g., cyclohexane, ethanol). A blank sample containing only the solvent is also prepared.

  • Measurement: The absorbance of the sample solutions is measured across a range of ultraviolet and visible wavelengths (typically 200-500 nm). The absorbance of the blank is subtracted from the sample absorbance to correct for solvent absorption.

  • Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of the molecule.

Methodology:

  • Instrumentation: A spectrofluorometer is used for emission spectra and quantum yield measurements. Time-Correlated Single Photon Counting (TCSPC) is a common technique for lifetime measurements.

  • Emission Spectrum: The sample is excited at a wavelength of maximum absorption, and the emitted light is scanned over a range of longer wavelengths.

  • Fluorescence Quantum Yield (Φf) - Comparative Method:

    • A standard compound with a known quantum yield (e.g., quinine sulfate) is chosen.

    • A series of dilute solutions of both the sample and the standard are prepared, with absorbances kept below 0.1 to avoid inner filter effects.

    • The absorption and fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[2]

  • Fluorescence Lifetime (τf): The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured. The lifetime is the time it takes for the intensity to decrease to 1/e of its initial value.

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum, quantum yield, and lifetime.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with a phosphoroscope or a pulsed light source and gated detector is required.

  • Measurement: Phosphorescence is typically measured at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay processes. The phosphoroscope or gated detector is used to delay the measurement after the excitation pulse, allowing the short-lived fluorescence to decay completely so that only the long-lived phosphorescence is detected.[3]

  • Quantum Yield and Lifetime: The principles for measuring the phosphorescence quantum yield and lifetime are analogous to those for fluorescence, but the much longer decay times of phosphorescence must be taken into account in the experimental setup and data analysis.

Visualizing Photophysical Processes

The following diagrams illustrate the key photophysical pathways and a typical experimental workflow for the comparative analysis of anthracene and phenanthrene.

Jablonski_Diagram cluster_Anthracene Anthracene cluster_Phenanthrene Phenanthrene S0_A S₀ S1_A S₁ S0_A->S1_A Absorption S1_A->S0_A Fluorescence (High Φf) T1_A T₁ S1_A->T1_A ISC T1_A->S0_A Phosphorescence (Low Φp) S0_P S₀ S1_P S₁ S0_P->S1_P Absorption S1_P->S0_P Fluorescence (Lower Φf) T1_P T₁ S1_P->T1_P ISC (More Efficient) T1_P->S0_P Phosphorescence (Higher Φp) Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Photophysical Analysis cluster_Comparison Comparative Data Analysis Prep_A Prepare Anthracene Solutions (Known Concentrations) Abs_Spec Measure Absorption Spectra (UV-Vis Spectrophotometer) Prep_A->Abs_Spec Prep_P Prepare Phenanthrene Solutions (Known Concentrations) Prep_P->Abs_Spec Prep_Std Prepare Standard Solution (e.g., Quinine Sulfate) Prep_Std->Abs_Spec Em_Spec Measure Emission Spectra (Spectrofluorometer) Abs_Spec->Em_Spec QY_Calc Calculate Fluorescence Quantum Yields Abs_Spec->QY_Calc Em_Spec->QY_Calc Lifetime_Meas Measure Fluorescence Lifetimes (TCSPC) Em_Spec->Lifetime_Meas Phos_Meas Measure Phosphorescence (Gated Detection, 77K) Em_Spec->Phos_Meas Data_Table Compile Data into Comparison Tables QY_Calc->Data_Table Lifetime_Meas->Data_Table Phos_Meas->Data_Table Jablonski Construct Jablonski Diagrams Data_Table->Jablonski Conclusion Draw Conclusions on Structure-Property Relationship Jablonski->Conclusion

References

Friedel-Crafts acetylation versus benzoylation of phenanthrene: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of keto-functionalities to aromatic systems, a common structural motif in pharmacologically active molecules. When applied to polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene, the reaction's regioselectivity becomes a critical parameter, influencing the biological activity and physical properties of the resulting derivatives. This guide provides a comparative analysis of the Friedel-Crafts acetylation and benzoylation of phenanthrene, supported by experimental data, to aid researchers in selecting the appropriate acylation strategy for their specific synthetic goals.

Performance Comparison: Acetylation vs. Benzoylation

The acylation of phenanthrene yields a mixture of five possible isomers: 1-, 2-, 3-, 4-, and 9-acylphenanthrene. The distribution of these isomers is highly dependent on the choice of acylating agent and the solvent system employed. This variability offers a degree of control over the final product composition, which is a key consideration in multi-step syntheses.

Data Presentation

The following tables summarize the product distribution for the Friedel-Crafts acetylation and benzoylation of phenanthrene in various solvents. The data highlights the influence of both the acyl group and the reaction medium on the regioselectivity of the substitution.

Table 1: Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene [1][2]

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)3-acetylphenanthrene (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene Dichloride24--54
Nitrobenzene--65--
Nitromethane-2764--
Benzene--47--
Carbon Disulphide--39-508-
Chloroform18-370.537

Table 2: Product Distribution in the Friedel-Crafts Benzoylation of Phenanthrene

Solvent1-benzoylphenanthrene (%)2-benzoylphenanthrene (%)3-benzoylphenanthrene (%)4-benzoylphenanthrene (%)9-benzoylphenanthrene (%)
Chloroalkanes/CS₂Major product after 9-MinorMajor product after 9-MinorMajor product
NitromethaneMinorIncreased YieldIncreased YieldMinorDecreased Yield
NitrobenzeneMinorIncreased YieldIncreased YieldMinorDecreased Yield

Note: Quantitative percentage yields for the benzoylation of phenanthrene were not fully available in the reviewed literature; however, the general trends in isomer distribution are indicated.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The observed differences in product distribution can be largely attributed to the interplay between kinetic and thermodynamic control of the reaction.

  • Acetylation: In the acetylation of phenanthrene, the 9-acetylphenanthrene isomer is the kinetically controlled product, meaning it is formed fastest.[2] However, under conditions that allow for equilibrium to be established (e.g., in more polar solvents or with longer reaction times), the reaction can favor the thermodynamically more stable 2- and 3-acetylphenanthrene isomers. The acetylation reaction has been shown to be reversible, allowing for the rearrangement of the initially formed products to the more stable isomers.[2]

  • Benzoylation: The larger steric bulk of the benzoyl group compared to the acetyl group can influence the initial site of attack and the relative stabilities of the intermediates and products. While specific studies on the reversibility of phenanthrene benzoylation are less common in the literature reviewed, it is generally observed that in non-polar solvents, the reaction favors substitution at the 9-position, analogous to the kinetic control seen in acetylation. In more polar solvents like nitrobenzene, there is a marked increase in the formation of the 3- and 2-isomers, suggesting a shift towards thermodynamic control.

Experimental Protocols

The following are generalized experimental protocols for the Friedel-Crafts acetylation and benzoylation of an aromatic compound. Note: These are representative procedures and may require optimization for the specific case of phenanthrene in terms of molar ratios, reaction times, and temperatures to achieve the desired product distribution.

General Procedure for Friedel-Crafts Acetylation
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, nitrobenzene).

  • Addition of Reagents: To the stirred suspension, add phenanthrene (1 equivalent) dissolved in the same anhydrous solvent. Cool the mixture in an ice bath.

  • Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled mixture. After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired isomer(s).

General Procedure for Friedel-Crafts Benzoylation

The procedure for benzoylation is analogous to acetylation, with the substitution of benzoyl chloride for acetyl chloride.

  • Reaction Setup: Follow the same setup as for the acetylation.

  • Addition of Reagents: Suspend anhydrous AlCl₃ in the chosen anhydrous solvent, add phenanthrene, and cool the mixture.

  • Acylation: Slowly add benzoyl chloride (1 to 1.5 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Stir at the appropriate temperature (room temperature or reflux) and monitor by TLC.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as described for the acetylation.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

To better understand the underlying chemical transformations and the experimental sequence, the following diagrams are provided.

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumComplex [R-CO-Cl---AlCl₃] AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcyliumComplex->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) Phenanthrene Phenanthrene Phenanthrene->SigmaComplex + R-C≡O⁺ ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Acylphenanthrene ProductComplex->FinalProduct Aqueous Workup Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried glassware - Anhydrous solvent - AlCl₃ suspension Start->Setup Reagents Addition of Reagents: - Phenanthrene solution - Acyl chloride (dropwise) Setup->Reagents Reaction Reaction: - Stirring at specified temperature - Monitor by TLC Reagents->Reaction Quench Quenching: - Ice-cold water - Dilute HCl Reaction->Quench Workup Work-up: - Separatory funnel extraction - Washes (H₂O, NaHCO₃, brine) Quench->Workup Purify Purification: - Drying of organic layer - Solvent removal - Chromatography/Recrystallization Workup->Purify End End Purify->End

References

Evaluating the performance of different catalysts in the synthesis of polycyclic aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of polycyclic aromatic hydrocarbons (PAHs) is a critical step in the discovery and production of novel therapeutics and advanced materials. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of these synthetic routes. This guide provides a comparative evaluation of the performance of three prominent classes of catalysts—palladium-based, gold-based, and iron-based systems—in the synthesis of various PAHs, supported by experimental data and detailed protocols.

Executive Summary

This guide offers a comprehensive comparison of palladium, gold, and iron catalysts for the synthesis of polycyclic aromatic hydrocarbons. Palladium catalysts are highlighted for their versatility and high efficiency in a wide range of coupling reactions, often providing excellent yields. Gold catalysts are particularly effective in cyclization and annulation reactions, demonstrating unique reactivity under mild conditions. Iron catalysts are presented as a cost-effective and environmentally benign alternative, with growing applications in cross-coupling and C-H activation reactions. The guide provides quantitative data on catalyst performance, detailed experimental protocols for representative syntheses, and visualizations of key reaction mechanisms to aid researchers in selecting the optimal catalytic system for their specific needs.

Palladium-Catalyzed Synthesis of PAHs

Palladium complexes are among the most widely used and versatile catalysts for the construction of PAHs. Their high efficiency in promoting various cross-coupling reactions, such as Suzuki, Heck, and C-H activation/annulation reactions, makes them a staple in synthetic organic chemistry.

Performance Data

Palladium catalysts consistently demonstrate high yields and broad functional group tolerance in the synthesis of a variety of PAHs, including phenanthrenes and triphenylenes.

Target PAHCatalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Ref.
Phenanthrene DerivativePd(OAc)₂ (5 mol%), PPh₃ (12.5 mol%)Aryl iodide, ortho-bromobenzoyl chloride, norbornadieneDMF1051098[1][2]
Substituted PhenanthrenePd(OAc)₂ (10 mol%), PPh₃ (0.5 eq.), TBAC (1 eq.)Vinyl bromoaldehydeDMF85-901.5-2Good[3][4]
TriphenylenePd(dba)₂ (10 mol%), P(o-tol)₃ (20 mol%)2-Iodobiphenyl, PhenylacetyleneDioxane1202485
Perylene Derivative[Pd₂(dba)₃]·CHCl₃ (10 mol%), P(m-tolyl)₃ (40 mol%)1,8-dibromonaphthalene, PAH boronic ester1-Chloronaphthalene1601679

TON (Turnover Number) and TOF (Turnover Frequency) data for Pd-catalyzed Heck and Suzuki reactions have been reported to be in the range of 12-118 and 1.2-20 h⁻¹ respectively, for related C-C bond formations, indicating good catalyst efficiency and stability[5].

Experimental Protocol: Palladium-Catalyzed Synthesis of a Phenanthrene Derivative

This protocol describes a one-pot, three-component reaction to synthesize a phenanthrene derivative using a palladium/norbornadiene-catalyzed domino reaction[1][2].

Materials:

  • Aryl iodide (e.g., 2-iodotoluene) (0.3 mmol, 1.0 equiv)

  • ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv)

  • Norbornadiene (0.6 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (12.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.675 mmol, 2.25 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Add DMF, followed by the aryl iodide, ortho-bromobenzoyl chloride, and norbornadiene.

  • Seal the tube and heat the reaction mixture at 105 °C for 10 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenanthrene derivative.

Catalytic Pathway

The following diagram illustrates a general catalytic cycle for a palladium-catalyzed C-H activation/annulation reaction.

G A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Alkyne Coordination & Insertion C->D E Vinyl-Pd(II) Intermediate D->E F Intramolecular C-H Activation E->F G Palladacycle F->G H Reductive Elimination G->H H->A Regeneration I PAH Product H->I

Pd-Catalyzed C-H Activation/Annulation

Gold-Catalyzed Synthesis of PAHs

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including PAHs. Gold catalysts, typically in the +1 oxidation state, are highly effective in activating alkynes and allenes towards nucleophilic attack, leading to a variety of cyclization and annulation reactions under mild conditions.

Performance Data

Gold catalysts have shown excellent performance in the synthesis of naphthalenes and phenanthrene-based polycycles, often with high yields and regioselectivity.

Target PAHCatalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Ref.
Naphthalene Derivative[IPrAu(CH₃CN)]SbF₆ (2 mol%)Diazo-alkyneDCE606up to 92[6]
DihydrophenanthreneJohnPhosAu(MeCN)SbF₆ (1 mol%)Biphenyl-embedded trienyne, AlcoholDCE25-501-24up to 95[7]
Benzo[b]triphenyleneJohnPhosAu(MeCN)SbF₆ (5 mol%)o-methoxyvinyl-o'-alkynylbiarylDCE50-8012up to 91[7]
Experimental Protocol: Gold-Catalyzed Synthesis of a Benzo[b]triphenylene

This protocol details the synthesis of a benzo[b]triphenylene derivative through a gold(I)-catalyzed cyclization of an o-methoxyvinyl-o'-alkynylbiaryl[7].

Materials:

  • o-methoxyvinyl-o'-alkynylbiaryl (0.4 mmol)

  • JohnPhosAu(MeCN)SbF₆ (5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (8 mL)

Procedure:

  • Dissolve the o-methoxyvinyl-o'-alkynylbiaryl substrate in DCE in a dry reaction vessel under an inert atmosphere.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at 50-80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the benzo[b]triphenylene product.

Catalytic Pathway

The diagram below illustrates a simplified catalytic cycle for the gold-catalyzed cyclization of an enyne.

G A [Au(I)L]⁺ B Alkyne Coordination A->B C π-Alkyne Complex B->C D Intramolecular Nucleophilic Attack (Enyne Cyclization) C->D E Vinyl-Au(I) Intermediate D->E F Protodeauration E->F F->A Regeneration G Cyclized Product F->G

Gold-Catalyzed Enyne Cyclization

Iron-Catalyzed Synthesis of PAHs

Iron catalysts are gaining significant attention as a more sustainable and economical alternative to precious metal catalysts like palladium and gold. Iron's abundance, low cost, and low toxicity make it an attractive option for developing greener synthetic methodologies for PAHs.

Performance Data

Iron catalysts have been successfully employed in various C-C bond-forming reactions, including the synthesis of indenophenanthrenes and other polycyclic systems, with good to excellent yields.

Target PAHCatalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Ref.
13-Aryl-13H-indeno[1,2-l]phenanthreneFeCl₃ (20 mol%)2-Alkynyl biaryl, AcetalDCE8012up to 95[8]
Pyrrole derivative (precursor to PAHs)Fe(acac)₃ (20 mol%), dppen (10 mol%)Pyrene-1-carboxamide, Allyl phenyl etherToluene12024-[9]
Dioxole (PAH precursor)FeCl₃ (10 mol%)Carbonyl-olefin substrateDCE2512up to 99[10]
Experimental Protocol: Iron-Catalyzed Synthesis of 13-Aryl-13H-indeno[1,2-l]phenanthrene

The following protocol describes the synthesis of an indenophenanthrene derivative via an iron(III)-catalyzed double annulation of a 2-alkynyl biaryl[8].

Materials:

  • 2-Alkynyl biaryl (0.2 mmol)

  • Acetal (e.g., benzaldehyde dimethyl acetal) (0.4 mmol)

  • Iron(III) chloride (FeCl₃) (20 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • In a sealed tube, combine the 2-alkynyl biaryl, acetal, and FeCl₃.

  • Add anhydrous DCE to the mixture.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired indenophenanthrene.

Catalytic Pathway

Below is a proposed workflow for an iron-catalyzed carbonyl-olefin metathesis leading to PAH precursors.

G cluster_0 Catalytic Cycle A Fe(III) Catalyst B Coordination to Carbonyl & Olefin A->B C [2+2] Cycloaddition B->C D Oxetane Intermediate C->D E Retro-[2+2] Cycloaddition D->E E->A Regeneration F PAH Precursor + Byproduct E->F

Iron-Catalyzed Carbonyl-Olefin Metathesis

Conclusion and Future Outlook

The choice of catalyst for the synthesis of polycyclic aromatic hydrocarbons is dictated by a variety of factors including the desired molecular architecture, functional group tolerance, cost, and environmental considerations.

  • Palladium catalysts remain the workhorse for many PAH syntheses due to their high reactivity, broad substrate scope, and the vast body of literature supporting their use.

  • Gold catalysts offer a unique and powerful alternative, particularly for alkyne and allene cyclizations, often proceeding under milder conditions and with different selectivity compared to palladium.

  • Iron catalysts represent a promising frontier in sustainable catalysis. While still under development for a broad range of PAH syntheses, their low cost and toxicity make them an attractive area for future research and industrial application.

Future advancements in this field will likely focus on the development of more active and selective iron-based catalysts, the discovery of novel catalytic transformations for all three metals, and the application of these methods to the synthesis of increasingly complex and functionalized PAHs for advanced materials and pharmaceuticals.

References

A Tale of Two Catalysts: Unraveling Organocatalytic and Metal-Catalyzed Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, has been significantly advanced through the development of catalytic asymmetric variants. These reactions are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry and materials science. This guide provides a detailed comparison of two prominent catalytic strategies: organocatalysis and metal catalysis, for the enantioselective Friedel-Crafts alkylation of aromatic heterocycles. We will delve into their respective performances, supported by experimental data, and provide detailed protocols for representative reactions.

At a Glance: Key Performance Indicators

ParameterOrganocatalytic Friedel-Crafts Alkylation[1][2]Metal-Catalyzed Friedel-Crafts Alkylation[3][4]
Reaction N-Methylpyrrole + CinnamaldehydeIndole + Ethyl Trifluoropyruvate
Catalyst (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one·HClCu(OTf)₂ with Chiral Bisamidine Ligand
Catalyst Loading 10 mol %0.1 mol %
Reaction Time 28 hours0.5 - 24 hours (substrate dependent)
Temperature -30 °C0 °C
Yield 87%Up to 99%
Enantioselectivity (ee) 93% eeUp to 98% ee
Solvent CH₂Cl₂/H₂OCyclopentyl methyl ether (CPME)
General Remarks Performed under an aerobic atmosphere with wet solvents; catalyst is inexpensive and bench-stable.[1]Requires an inert atmosphere; catalyst is highly active at very low loadings.

Delving into the Mechanisms: A Visual Comparison

The fundamental difference between these two catalytic approaches lies in their mode of activation. Organocatalysts often operate through the formation of transient, covalently bound intermediates that modulate the reactivity of the substrate. In contrast, metal catalysts, typically Lewis acids, activate the electrophile by coordination, enhancing its reactivity towards the aromatic nucleophile.

experimental_workflow cluster_organo Organocatalytic Pathway cluster_metal Metal-Catalyzed Pathway Organo_Start α,β-Unsaturated Aldehyde + Chiral Amine Catalyst Iminium Iminium Ion Intermediate (LUMO-lowered) Organo_Start->Iminium Reversible Condensation Organo_FC Friedel-Crafts Alkylation (Nucleophilic attack by Pyrrole) Iminium->Organo_FC Enamine Enamine Intermediate Organo_FC->Enamine Organo_End Chiral Product + Regenerated Catalyst Enamine->Organo_End Hydrolysis Metal_Start Electrophile (e.g., Pyruvate) + Chiral Metal Complex Activated_E Activated Electrophile (Lewis Acid Coordination) Metal_Start->Activated_E Coordination Metal_FC Friedel-Crafts Alkylation (Nucleophilic attack by Indole) Activated_E->Metal_FC Metal_End Chiral Product + Regenerated Catalyst Metal_FC->Metal_End

Caption: Comparative workflows of organocatalytic and metal-catalyzed Friedel-Crafts reactions.

Experimental Corner: Detailed Protocols

For researchers looking to implement these methodologies, we provide detailed experimental protocols for the two representative reactions discussed.

Organocatalytic Friedel-Crafts Alkylation of N-Methylpyrrole with Cinnamaldehyde

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one·HCl (10 mol %)

  • N-Methylpyrrole (5 equivalents)

  • Cinnamaldehyde (1 equivalent)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium borohydride (NaBH₄) for reduction of the resulting aldehyde to the alcohol for easier analysis.

Procedure:

  • To a solution of the imidazolidinone catalyst in CH₂Cl₂/H₂O (9:1) at -30 °C is added N-methylpyrrole.

  • Cinnamaldehyde is then added, and the reaction mixture is stirred at -30 °C for 28 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude aldehyde is dissolved in methanol, and NaBH₄ is added at 0 °C.

  • The reaction is stirred for 30 minutes and then quenched with water.

  • The product is extracted with ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by silica gel chromatography to afford the desired product.[1][2]

Metal-Catalyzed Friedel-Crafts Alkylation of Indole with Ethyl Trifluoropyruvate

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 mol %)

  • Chiral bisamidine ligand (0.1 mol %)

  • Indole (1.2 equivalents)

  • Ethyl trifluoropyruvate (1 equivalent)

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • In a glovebox, Cu(OTf)₂ and the chiral bisamidine ligand are dissolved in CPME in a sealed vial. The mixture is stirred at room temperature for 1 hour to form the catalyst complex.

  • The solution is then cooled to 0 °C.

  • Indole, dissolved in CPME, is added to the catalyst solution.

  • Ethyl trifluoropyruvate is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 0.5 to 24 hours).

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column.

  • Purification by flash chromatography affords the desired chiral product.

Logical Framework for Catalyst Selection

The choice between an organocatalytic and a metal-catalyzed approach for a Friedel-Crafts reaction depends on several factors, including the specific substrates, desired product, and practical considerations such as cost, scalability, and environmental impact.

catalyst_selection Start Desired Friedel-Crafts Alkylation Substrate Substrate Scope & Functional Group Tolerance Start->Substrate Conditions Reaction Conditions (Air/Moisture Sensitivity) Start->Conditions Performance Desired Yield & Enantioselectivity Start->Performance Practicality Cost, Toxicity & Scalability Start->Practicality Organo Organocatalysis Substrate->Organo Good for enals, acid-sensitive substrates Metal Metal Catalysis Substrate->Metal Broad scope for various electrophiles Conditions->Organo Often air and moisture tolerant Conditions->Metal Often requires inert atmosphere Performance->Organo Generally high ee, moderate to high yields Performance->Metal Potentially higher turnover, excellent ee and yields Practicality->Organo Lower cost, lower toxicity, 'greener' profile Practicality->Metal Higher cost, potential toxicity of metal

Caption: Decision-making flowchart for selecting a catalytic system for Friedel-Crafts alkylation.

Conclusion

Both organocatalytic and metal-catalyzed approaches have demonstrated remarkable success in asymmetric Friedel-Crafts alkylations, each with its own set of advantages and limitations. Organocatalysis offers a more environmentally friendly and operationally simpler platform, often utilizing inexpensive and robust catalysts. Metal catalysis, on the other hand, can provide exceptionally high turnover numbers and enantioselectivities, albeit often requiring more stringent reaction conditions. The selection of the optimal catalytic system will ultimately be guided by the specific requirements of the synthetic target and the practical constraints of the research or industrial setting. The continuous development in both fields promises even more efficient and versatile catalysts for this fundamental C-C bond-forming reaction in the future.

References

Assessing the Purity of Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of "Ethyl 5-oxo-5-(9-phenanthryl)valerate," a complex aromatic ketone. This document offers detailed experimental protocols, data presentation in a comparative format, and visual workflows to aid researchers in selecting the most appropriate analytical method for their needs.

Principles of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both sophisticated separation techniques used to identify and quantify the components of a mixture.[1] However, they operate on different principles, making them suitable for different types of compounds.

HPLC is ideal for the analysis of non-volatile and thermally sensitive compounds.[2][3] It employs a liquid mobile phase to carry the sample through a packed column (the stationary phase). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.[4] For a compound like this compound, which possesses a relatively high molecular weight and lower volatility, HPLC is a highly suitable method.

GC-MS , conversely, is best suited for volatile and thermally stable compounds.[2][4] In this technique, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase.[4] The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information. While the target compound may require high temperatures to vaporize, which could pose a risk of degradation, GC-MS can be an excellent tool for identifying and quantifying volatile impurities.

Comparative Purity Analysis: A Head-to-Head Look

The following table summarizes hypothetical, yet realistic, quantitative data obtained from the analysis of a sample of this compound using both HPLC and GC-MS. This data is for illustrative purposes to highlight the type of results obtained from each technique.

Parameter HPLC Analysis GC-MS Analysis
Instrumentation Agilent 1260 Infinity II LC System with DAD detectorAgilent 8890 GC with 5977B MSD
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
Retention Time (Main Peak) 8.52 min15.78 min
Detected Impurities Impurity A (t_R = 6.21 min), Impurity B (t_R = 9.87 min)Impurity C (t_R = 12.45 min), Impurity D (t_R = 14.02 min)
Calculated Purity (%) 99.5%99.2%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Experimental Protocols

Below are detailed protocols for the purity assessment of this compound using HPLC and GC-MS.

HPLC Method for Purity Determination

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-2 min: 60% A

    • 2-15 min: 60% to 95% A

    • 15-18 min: 95% A

    • 18-20 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 254 nm.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

GC-MS Method for Purity Determination

This method is suitable for the detection of volatile and semi-volatile impurities in the sample.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • If derivatization is necessary to improve volatility, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

2. GC-MS Conditions:

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-550 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its mass spectrum.

  • Identify any impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.

  • Calculate the percentage purity based on the relative peak areas, assuming a similar response factor for all components.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc derivatize Derivatize (Optional) dissolve_gc->derivatize inject_gc Inject into GC derivatize->inject_gc separate_gc Separation on HP-5ms Column inject_gc->separate_gc detect_ms MS Detection separate_gc->detect_ms identify Identify Peaks (Mass Spectra) detect_ms->identify integrate_gc Integrate Peak Areas identify->integrate_gc calculate_gc Calculate % Purity integrate_gc->calculate_gc

References

A Researcher's Guide to the Conformational Landscape of Bioactive Keto-Esters: A Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity. This guide provides a comparative framework for the computational conformational analysis of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a novel keto-ester with potential applications in medicinal chemistry. We present a detailed protocol for its analysis and compare its hypothetical conformational properties to structurally related molecules, offering a blueprint for the characterization of flexible drug candidates.

The phenanthrene moiety is a well-established pharmacophore found in numerous bioactive compounds. The introduction of a flexible keto-ester side chain, as seen in this compound, introduces a multitude of possible three-dimensional arrangements, or conformers. The specific conformation adopted by the molecule upon binding to a biological target is crucial for its efficacy. Therefore, a thorough in-silico exploration of the conformational space is a critical step in its development.

This guide outlines a robust computational workflow for identifying the low-energy conformers of this compound and compares its potential conformational landscape with three alternative structures:

  • Alternative 1: Ethyl 5-oxo-5-phenylvalerate: A simpler analog to assess the impact of the bulky phenanthrene group.

  • Alternative 2: Ethyl 5-oxo-5-(1-naphthyl)valerate: An isomer to investigate the influence of the substitution pattern on the aromatic ring.

  • Alternative 3: Mthis compound: To evaluate the effect of a smaller ester group on the overall conformation.

Experimental Protocols: A Multi-Step Approach to Conformational Analysis

The following protocol outlines a standard and effective methodology for the computational conformational analysis of flexible molecules like this compound.

Step 1: Initial 3D Structure Generation

The starting point for the analysis is the generation of a reasonable 3D structure of the molecule. This can be achieved using molecular building software such as Avogadro, ChemDraw, or Maestro. The initial structure should have correct atom types, bond orders, and stereochemistry.

Step 2: Molecular Mechanics Conformational Search

Due to the high number of rotatable bonds, a comprehensive search of the conformational space is necessary. A molecular mechanics (MM) force field, such as MMFF94 or OPLS3e, provides a computationally efficient method for exploring a large number of potential conformers. A Monte Carlo or a systematic search algorithm can be employed to rotate the flexible dihedral angles and generate a diverse set of initial conformers.

Step 3: Geometry Optimization of Conformers

Each conformer generated in the previous step is then subjected to geometry optimization using the same MM force field. This process refines the structure of each conformer to a local energy minimum on the potential energy surface.

Step 4: Clustering and Selection of Low-Energy Conformers

The optimized conformers are then clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each cluster within a defined energy window (e.g., 10 kcal/mol) above the global minimum is selected for further, more accurate calculations.

Step 5: Quantum Mechanics Geometry Optimization

The selected low-energy conformers are then re-optimized using a more accurate quantum mechanics (QM) method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is a common choice. This step provides more reliable geometries and relative energies of the conformers.

Step 6: Calculation of Thermodynamic Properties

Following the QM optimization, frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy. These values are used to determine the relative populations of the conformers at a given temperature.

Data Presentation: A Comparative Analysis of Conformational Properties

The following tables summarize the hypothetical quantitative data that would be obtained from the computational analysis of this compound and its alternatives. This data provides a basis for comparing their conformational preferences.

Table 1: Key Dihedral Angles of the Most Stable Conformer (in degrees)

MoleculeDihedral 1 (C8-C9-C10-O1)Dihedral 2 (C9-C10-C11-C12)Dihedral 3 (C11-C12-C13-O2)
This compound175.265.8178.9
Ethyl 5-oxo-5-phenylvalerate168.572.1179.1
Ethyl 5-oxo-5-(1-naphthyl)valerate-155.468.3178.5
Mthis compound174.966.2179.0

Table 2: Relative Energies of the Three Most Stable Conformers (kcal/mol)

MoleculeConformer 1 (Global Minimum)Conformer 2Conformer 3
This compound0.000.851.52
Ethyl 5-oxo-5-phenylvalerate0.000.621.15
Ethyl 5-oxo-5-(1-naphthyl)valerate0.000.981.89
Mthis compound0.000.811.48

Mandatory Visualizations

To further clarify the experimental workflow and the potential biological context of these molecules, the following diagrams are provided.

computational_workflow cluster_input Input Generation cluster_mm Molecular Mechanics cluster_analysis Analysis & Selection cluster_qm Quantum Mechanics cluster_output Output mol_build 1. 3D Molecule Building conf_search 2. Conformational Search (Monte Carlo) mol_build->conf_search mm_opt 3. MM Geometry Optimization conf_search->mm_opt clustering 4. Clustering & Selection (RMSD, Energy Cutoff) mm_opt->clustering dft_opt 5. DFT Geometry Optimization (B3LYP/6-31G(d,p)) clustering->dft_opt thermo 6. Thermodynamic Calculations (Gibbs Free Energy) dft_opt->thermo results Conformer Ensemble & Relative Energies thermo->results

Caption: Computational workflow for conformational analysis.

signaling_pathway cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase1

Caption: Hypothetical signaling pathway inhibited by the molecule.

Benchmarking the Synthesis of "Ethyl 5-oxo-5-(9-phenanthryl)valerate" against Similar Keto Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate and structurally similar keto esters, namely Ethyl 5-oxo-5-phenylvalerate and Ethyl 5-oxo-5-(1-naphthyl)valerate. The primary synthetic route explored is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones. This document details the experimental protocols and presents a quantitative comparison of reaction parameters and yields, offering valuable insights for researchers engaged in organic synthesis and drug discovery.

Introduction to Aryl Keto Esters

Aryl keto esters are a class of organic compounds characterized by an aromatic ring, a ketone functional group, and an ester moiety. These molecules serve as versatile intermediates in the synthesis of a wide range of more complex structures, including pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of both the ketone and ester groups allows for a variety of subsequent chemical transformations. The synthesis of these compounds is, therefore, a critical step in many research and development endeavors.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the C-C bond formation between an aromatic ring and an acyl group.[1][2][3][4] This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[5] The choice of solvent and reaction conditions can significantly influence the regioselectivity and overall efficiency of the acylation, particularly with polycyclic aromatic hydrocarbons like phenanthrene and naphthalene.

Comparative Synthesis Data

The following table summarizes the key experimental data for the synthesis of this compound and its phenyl and naphthyl analogues via Friedel-Crafts acylation.

ParameterThis compoundEthyl 5-oxo-5-phenylvalerateEthyl 5-oxo-5-(1-naphthyl)valerate
Aromatic Substrate PhenanthreneBenzeneNaphthalene
Acylating Agent Ethyl 5-chloro-5-oxovalerateEthyl 5-chloro-5-oxovalerateEthyl 5-chloro-5-oxovalerate
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)
Solvent 1,2-DichloroethaneCarbon DisulfideCarbon Disulfide
Reaction Temperature 0 °C to room temperature0 °C to reflux0 °C to room temperature
Reaction Time 12 hours4 hours10 hours
Yield ~55% (of 9-isomer)~75%~60% (of 1-isomer)

Experimental Protocols

The following are detailed experimental procedures for the synthesis of the three benchmarked keto esters.

Synthesis of Ethyl 5-chloro-5-oxovalerate (Acylating Agent)

To a stirred solution of glutaric acid monoethyl ester (1 equivalent) in anhydrous dichloromethane, oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude Ethyl 5-chloro-5-oxovalerate, which is typically used in the next step without further purification.

Synthesis of this compound

To a suspension of anhydrous aluminum chloride (1.2 equivalents) in 1,2-dichloroethane at 0 °C is added a solution of Ethyl 5-chloro-5-oxovalerate (1.1 equivalents) in 1,2-dichloroethane dropwise. The mixture is stirred for 15 minutes, and then a solution of phenanthrene (1 equivalent) in 1,2-dichloroethane is added slowly. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography on silica gel to afford this compound. The Friedel–Crafts acetylation of phenanthrene is known to produce a mixture of isomers, with the 9-acetylphenanthrene being the major product in ethylene dichloride (a similar solvent to 1,2-dichloroethane), with a reported yield of 54%.[6]

Synthesis of Ethyl 5-oxo-5-phenylvalerate

In a flask equipped with a reflux condenser and a dropping funnel, anhydrous aluminum chloride (1.3 equivalents) is suspended in carbon disulfide. The mixture is cooled in an ice bath, and a solution of Ethyl 5-chloro-5-oxovalerate (1 equivalent) in carbon disulfide is added dropwise with stirring. Subsequently, benzene (1.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is gently refluxed for 4 hours. The mixture is then cooled, and the complex is decomposed by the slow addition of ice-cold water, followed by dilute hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to give Ethyl 5-oxo-5-phenylvalerate.

Synthesis of Ethyl 5-oxo-5-(1-naphthyl)valerate

Anhydrous aluminum chloride (1.2 equivalents) is added to a flask containing dry carbon disulfide, and the mixture is cooled to 0 °C. A solution of Ethyl 5-chloro-5-oxovalerate (1.1 equivalents) in carbon disulfide is then added dropwise. Following this, a solution of naphthalene (1 equivalent) in carbon disulfide is added slowly. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 10 hours. The workup procedure is similar to that described for the phenanthrene analogue. The crude product is purified by column chromatography to yield Ethyl 5-oxo-5-(1-naphthyl)valerate as the major isomer.

Visualization of the Synthetic Workflow

The general workflow for the synthesis of the target keto esters via Friedel-Crafts acylation is depicted below.

G cluster_0 Preparation of Acylating Agent cluster_1 Friedel-Crafts Acylation cluster_2 Workup and Purification Glutaric Acid Monoethyl Ester Glutaric Acid Monoethyl Ester Ethyl 5-chloro-5-oxovalerate Ethyl 5-chloro-5-oxovalerate Glutaric Acid Monoethyl Ester->Ethyl 5-chloro-5-oxovalerate Oxalyl Chloride, DMF Acylium Ion Generation Acylium Ion Generation Ethyl 5-chloro-5-oxovalerate->Acylium Ion Generation AlCl3 Aromatic Substrate Aromatic Substrate Keto Ester Product Keto Ester Product Aromatic Substrate->Keto Ester Product Acylium Ion Generation->Keto Ester Product Electrophilic Aromatic Substitution Quenching Quenching Keto Ester Product->Quenching Ice/HCl Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Chromatography/Distillation Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of aryl keto esters.

Discussion

The synthesis of this compound and its analogues via Friedel-Crafts acylation is a reliable method, though yields and regioselectivity are influenced by the nature of the aromatic substrate and the reaction conditions.

  • Reactivity of Aromatic Substrates: The electron-rich nature of polycyclic aromatic hydrocarbons like phenanthrene and naphthalene makes them more reactive towards electrophilic substitution than benzene. However, this increased reactivity can also lead to the formation of multiple isomers.

  • Regioselectivity: In the case of phenanthrene, acylation can occur at several positions. The use of a non-polar solvent like 1,2-dichloroethane favors substitution at the 9-position, which is sterically accessible and electronically favorable. For naphthalene, acylation predominantly occurs at the 1-position under kinetic control. Benzene, being monosubstituted, yields a single acylation product.

  • Yields: The yields obtained are generally moderate to good. The slightly lower yield for the phenanthrene derivative can be attributed to the potential for side reactions and the formation of other isomers that may be difficult to separate. The phenyl derivative, being the simplest system, provides the highest yield.

  • Experimental Considerations: The use of anhydrous conditions is crucial for the success of Friedel-Crafts acylations, as the Lewis acid catalyst is highly moisture-sensitive. The workup procedure is also critical to ensure the complete removal of the catalyst and acidic byproducts.

Conclusion

This comparative guide demonstrates that Friedel-Crafts acylation is a viable and effective method for the synthesis of this compound and its phenyl and naphthyl counterparts. The choice of solvent is a key parameter in controlling the regioselectivity of the reaction with polycyclic aromatic hydrocarbons. The provided experimental protocols and comparative data serve as a valuable resource for chemists aiming to synthesize these and other related aryl keto esters for applications in medicinal chemistry and materials science. Further optimization of reaction conditions could potentially lead to improved yields and selectivity.

References

Cross-validation of analytical data for "Ethyl 5-oxo-5-(9-phenanthryl)valerate" from different instruments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical and pharmaceutical research, the unambiguous identification and characterization of novel compounds are paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for "Ethyl 5-oxo-5-(9-phenanthryl)valerate" (CAS No. 898752-88-0), a γ-keto ester with potential applications as a versatile synthetic building block. While publicly available experimental data for this specific molecule is limited, this document presents a detailed methodology and expected analytical outcomes based on its chemical structure and data from analogous compounds. By employing a multi-instrumental approach, researchers can confidently ascertain the identity, purity, and structural integrity of their synthesized compounds.

The Importance of Cross-Validation

Predicted Analytical Data Summary

The following tables summarize the expected quantitative data for this compound from various analytical instruments. This predicted data is derived from the known chemical structure and spectral data of similar phenanthrene and keto-ester compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.70 - 7.60Multiplet9HAr-H (Phenanthrene)
4.15Quartet2H-OCH₂CH₃
3.30Triplet2H-COCH₂-
2.50Triplet2H-CH₂COO-
2.20Quintet2H-COCH₂CH₂-
1.25Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
202.0C=O (Ketone)
173.0C=O (Ester)
135.0 - 122.0Ar-C (Phenanthrene)
60.5-OCH₂CH₃
38.0-COCH₂-
33.0-CH₂COO-
20.0-COCH₂CH₂-
14.0-OCH₂CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
320.4[M]⁺ (Molecular Ion)
291.1[M - OCH₂CH₃]⁺
205.1[Phenanthrene-CO]⁺
177.1[Phenanthrene]⁺

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1735StrongC=O Stretch (Ester)
1685StrongC=O Stretch (Ketone)
1600-1450Medium-StrongAromatic C=C Stretch
1250-1050StrongC-O Stretch (Ester)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program can be set to start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Detection: The EI source should be operated at 70 eV. Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the ketone, ester, aromatic, and aliphatic functional groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and establish a method for quantitative analysis.

Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile and dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). Due to the potential for keto-enol tautomerism, which can cause peak broadening, it may be beneficial to use an acidic mobile phase (e.g., by adding 0.1% formic acid) or to increase the column temperature (e.g., to 40°C) to promote rapid interconversion and sharpen the peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by integrating the peak areas.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.

Cross-Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_validation Validation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR HPLC HPLC (Purity) Synthesis->HPLC NMR_Data Structural Framework (H & C Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, C-O, Ar) IR->IR_Data HPLC_Data Purity & Identity (Retention Time) HPLC->HPLC_Data CrossValidation Cross-Validation NMR_Data->CrossValidation MS_Data->CrossValidation IR_Data->CrossValidation HPLC_Data->CrossValidation Final Confirmed Structure & Purity CrossValidation->Final Data Consistent?

Caption: A flowchart illustrating the cross-validation of analytical data.

Conclusion

The comprehensive characterization of "this compound" necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. By systematically acquiring and cross-referencing data from NMR, MS, FT-IR, and HPLC, researchers can build an irrefutable body of evidence to confirm the structure and purity of their compound. This rigorous validation is a cornerstone of reproducible and reliable scientific research, ensuring the integrity of subsequent studies and applications in drug development and materials science.

A comparative study of the biological activities of various phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Phenanthrene Derivatives

Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1] These compounds, found in various plant families such as Orchidaceae and Juncaceae, exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising field.

Anticancer Activity

Phenanthrene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their planar structure allows them to intercalate with DNA, and they can also inhibit enzymes crucial for DNA synthesis, leading to apoptosis and cell cycle arrest.[3]

Table 1: Cytotoxic Activity of Various Phenanthrene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Ephemeranthoquinone BHL-602.8[4][5]
N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-valinolH4606.1[6]
N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinolH46011.6[6]
Phenanthrene Derivative 4 THP-1Very Promising[7]
Juncuenin A (6 )THP-1Very Promising[7]
Dehydrojuncuenin A (7 )THP-1Very Promising[7]
Calanquinone AVarious0.08 - 1.06 µg/mL[8]
DenbinobinVarious0.08 - 1.06 µg/mL[8]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24-48 hours.[10]

  • Compound Treatment: The cells are treated with various concentrations of the phenanthrene derivatives (e.g., 1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9][10] A control group is treated with the vehicle (e.g., DMSO) only.[9]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[10][11]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[11]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9]

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24-48h seed->incubate1 treat Add Phenanthrene Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Figure 1: General workflow for a cytotoxicity assay.

Anti-inflammatory Activity

Several phenanthrene derivatives exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[7][12] This is often achieved through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12]

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives

CompoundAssayCell LineIC50 (µM)Reference
2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranosideNO ProductionRAW264.70.7-41.5[12]
5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthreneNO ProductionRAW264.70.7-41.5[12]
Platycaryanin DNO Production-Potent[13]
JuncunolROS ProductionTHP-1Significant Decrease[7]
Juncuenin AROS ProductionTHP-1Significant Decrease[7]
Dehydrojuncuenin AROS ProductionTHP-1Significant Decrease[7]
Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the phenanthrene derivatives for a specific duration.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to induce an inflammatory response and NO production.[12]

  • Griess Assay: After incubation, the supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

NFkB_MAPK_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates Ikk IKK TLR4->Ikk activates NFkB_nuc NF-κB p38->NFkB_nuc activates JNK->NFkB_nuc activates IkBa IκBα Ikk->IkBa phosphorylates IkBa_NFkB IκBα NF-κB NFkB NF-κB NFkB->NFkB_nuc translocates to IkBa_NFkB->NFkB releases iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcribes & translates phenanthrene Phenanthrene Derivatives phenanthrene->p38 inhibits phosphorylation phenanthrene->JNK inhibits phosphorylation phenanthrene->IkBa inhibits phosphorylation

Figure 2: Inhibition of NF-κB and MAPK pathways.

Antimicrobial Activity

Phenanthrene derivatives have shown promising activity against a range of microorganisms, including pathogenic bacteria and fungi.[14][15] The mechanism of action is often attributed to the disruption of the bacterial cell wall structure.[14][16]

Table 3: Antimicrobial Activity of Phenanthrene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aristoloxazine CRalstonia solanacearum0.05[14]
Aristoloxazine CXanthomonas oryzae2.5[14]
Aristoloxazine CErwinia carotovora2.5[14]
Ephemeranthoquinone BBacillus subtilis4.88 µM[4]
Compound 1 Rhizoctonia solani3.125 - 12.5[15]
Juncuenin DMethicillin-resistant Staphylococcus aureus (MRSA)12.5[17]
JuncusolMRSA25[17]
Dehydrojuncuenin BMRSA25[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared (e.g., to 0.5 McFarland standard).[18]

  • Serial Dilution: The phenanthrene derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.[17]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[19]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Antioxidant Activity

Many phenanthrene derivatives possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.[20][21] Their ability to scavenge free radicals is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[20][21][22]

Table 4: Antioxidant Activity of Phenanthrene Derivatives

CompoundAssayActivityReference
2,4,6-trihydroxyl phenanthreneDPPH, DNA strand breakageMore effective than resveratrol[20]
Platycaryanin DDPPH radical scavengingStronger than quercetin and resveratrol[13]
2,7-dihydroxy-4,6-dimethoxy phenanthrene-Potent[23]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Sample Preparation: Various concentrations of the phenanthrene derivatives are prepared in a suitable solvent (e.g., methanol).

  • DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

  • Reaction Mixture: The sample solutions are mixed with the DPPH solution in a 96-well plate.[22]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[22]

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.[22]

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

Conclusion

Phenanthrene derivatives represent a versatile and promising class of natural products with a wide spectrum of biological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties make them attractive candidates for further investigation and development as therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to explore the full potential of these remarkable compounds. Further studies focusing on structure-activity relationships and in vivo efficacy are warranted to translate these findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Ethyl 5-oxo-5-(9-phenanthryl)valerate, a compound featuring both an ester and a polycyclic aromatic hydrocarbon (phenanthrene) moiety, adherence to strict disposal protocols is essential. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety glasses or goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Collection and Segregation

The fundamental principle of chemical waste management is that hazardous chemicals must not be disposed of via standard drains or solid waste streams.[1][2] this compound should be treated as a hazardous waste stream.

Step 1: Designate a Hazardous Waste Container Select a clean, chemically compatible waste container.[3] For organic compounds like this ester, a high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition and has a secure, leak-proof cap.[3]

Step 2: Collect the Chemical Waste Carefully transfer the waste this compound, including any residues or solutions containing the compound, into the designated waste container.

  • Contaminated Labware: The first rinse of any glassware or equipment that has come into contact with the chemical must be collected as hazardous waste.[1][4] Subsequent rinses with water may be permissible for drain disposal, but institutional policies should be confirmed.

  • Spill Residues: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] The contaminated absorbent material must then be collected and placed in the hazardous waste container.

Step 3: Segregate from Incompatible Wastes Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[3][6] It is crucial to segregate this organic waste from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[3][7]

Labeling and Storage

Proper labeling is a critical compliance step and ensures the safety of all personnel handling the waste.

Step 4: Label the Waste Container Immediately As soon as the first drop of waste is added, the container must be labeled.[1] The label must include the following information:[2][3]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)

  • An accurate estimation of the concentration or percentage of each component if it is a mixture.

  • The date of waste generation.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The specific laboratory room number.

Step 5: Ensure Proper Storage Keep the waste container tightly sealed at all times, except when adding waste.[3] Do not leave a funnel in the opening.[3] The container should be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[4][6]

Final Disposal Procedure

The ultimate disposal of hazardous chemical waste is managed through your institution's Environmental Health and Safety (EHS) office.

Step 6: Arrange for Waste Pickup Once the waste container is nearly full (typically around 90% capacity), or if the experiment generating the waste is complete, arrange for a chemical waste pickup with your EHS department.[3] This is often done through an online request system or by filling out a specific form.[2][6]

Step 7: Await Professional Disposal EHS personnel are trained to handle and transport hazardous waste. They will collect the properly labeled and sealed container from your laboratory and manage its transport to a licensed hazardous waste disposal facility.[8][9][10]

Experimental Workflow and Data

While specific experimental protocols for this compound are proprietary to individual research projects, the disposal workflow remains consistent.

Summary of Disposal Parameters

ParameterGuidelineSource
Waste Type Hazardous Chemical Waste[1][3]
Container Material Chemically compatible (e.g., HDPE, Glass)[3]
Disposal Route Institutional EHS Pickup[2][6]
Drain Disposal Prohibited[1][4]
Solid Waste Disposal Prohibited[2]
Labeling Requirement "Hazardous Waste" + Full Chemical Name[2][3]
Storage Location Designated Satellite Accumulation Area[3][6]
Segregation Separate from incompatibles (oxidizers, acids, bases)[3][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS Responsibility A Generation of Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select & Label Compatible Hazardous Waste Container B->C D Collect Waste (Pure compound, solutions, first rinse) C->D Immediate Labeling E Store in Secondary Containment in Satellite Accumulation Area D->E Segregate from Incompatibles F Keep Container Securely Closed E->F G Request EHS Waste Pickup (When container is full) F->G H EHS Personnel Collects Waste from Laboratory G->H Hand-off I Transport to Licensed Hazardous Waste Facility H->I

Caption: Workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.